6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one
Description
Properties
IUPAC Name |
6,7-dihydro-5H-imidazo[1,2-a]pyridin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-6-2-1-4-9-5-3-8-7(6)9/h3,5H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQRGCBOOKYTTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=NC=CN2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20666162 | |
| Record name | 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20666162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
457949-09-6 | |
| Record name | 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20666162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Discovery and Synthesis of Novel 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one Derivatives
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous clinically approved drugs and biologically active compounds.[1] Its derivatives have demonstrated a vast therapeutic spectrum, including anticancer, antitubercular, antiviral, and anti-inflammatory properties.[2][3][4][5] This guide delves into the subsequent generation of this versatile scaffold: the novel 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one core. The introduction of sp3-hybridized centers through partial saturation of the pyridine ring offers a compelling strategy to enhance three-dimensionality, improve physicochemical properties, and explore new chemical space for drug discovery.[6] We present a comprehensive exploration of the synthetic pathways to these derivatives, focusing on robust multicomponent reactions for the core synthesis followed by strategic catalytic hydrogenation. Furthermore, this whitepaper outlines a systematic biological evaluation cascade and discusses key structure-activity relationship (SAR) insights essential for optimizing these compounds into viable clinical candidates.
Rationale and Strategic Importance
The therapeutic utility of the imidazo[1,2-a]pyridine core is well-established, with commercial drugs like Zolpidem and Alpidem validating its importance.[3][7] However, the quest for novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles necessitates the evolution of existing scaffolds. The transition from the planar, aromatic imidazo[1,2-a]pyridine to the partially saturated this compound system is a deliberate design choice rooted in several key medicinal chemistry principles:
-
Increased Three-Dimensionality: Moving away from flat aromatic structures can enhance binding affinity and selectivity by enabling more specific interactions with the complex topological features of protein binding sites.[6]
-
Improved Physicochemical Properties: Saturation can lead to improved solubility, metabolic stability, and membrane permeability, which are critical determinants of a compound's drug-like properties.
-
Exploration of Novel SAR: The introduction of chirality and defined stereochemical centers in the saturated ring opens up new avenues for structure-activity relationship (SAR) studies, allowing for fine-tuning of biological activity.
This guide provides researchers and drug development professionals with the foundational knowledge to efficiently synthesize, evaluate, and optimize this promising class of compounds.
Synthetic Trajectory: From Aromatic Core to Saturated Target
The synthesis of this compound derivatives is logically approached as a two-stage process: first, the construction of the aromatic imidazo[1,2-a]pyridine core, and second, the selective reduction of the pyridine ring.
Stage 1: Assembly of the Imidazo[1,2-a]pyridine Core
Modern synthetic chemistry offers several efficient routes to the imidazo[1,2-a]pyridine scaffold. While classical methods involving the condensation of 2-aminopyridines with α-haloketones are reliable, multicomponent reactions (MCRs) have emerged as the superior strategy for library synthesis due to their efficiency, atom economy, and inherent ability to generate molecular diversity.[8][9]
The Groebke–Blackburn–Bienaymé (GBB) reaction , a three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, is particularly noteworthy.[9][10][11] This reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it an ideal platform for generating diverse libraries of substituted imidazo[1,2-a]pyridines. The use of cost-effective and environmentally benign catalysts, such as molecular iodine or ammonium chloride, further enhances the appeal of this methodology.[8][11][12]
Table 1: Comparison of Synthetic Routes to Imidazo[1,2-a]pyridines
| Method | Key Reactants | Catalyst/Conditions | Advantages | Key Considerations |
|---|---|---|---|---|
| Groebke-Blackburn-Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | Lewis or Brønsted acid (e.g., Sc(OTf)₃, NH₄Cl, I₂) | High diversity, atom economy, mild conditions | Availability of diverse isocyanides |
| Classical Condensation | 2-Aminopyridine, α-Haloketone | Base, heat | Straightforward, well-established | α-Haloketones can be lachrymatory |
| Copper-Catalyzed Coupling | 2-Aminopyridine, Ketone/Nitroolefin | CuI, aerobic oxidation | Broad substrate scope, good yields | Requires metal catalyst, potential for side reactions |
Stage 2: Selective Catalytic Hydrogenation
The conversion of the aromatic precursor to the target this compound is achieved via catalytic hydrogenation. This step is critical and requires careful optimization, as the hydrogenation of heteroaromatic systems can be challenging due to potential catalyst poisoning by nitrogen atoms and the risk of over-reduction.[6]
The choice of catalyst, solvent, and hydrogen pressure is paramount for achieving high yield and selectivity. Palladium on carbon (Pd/C) is a commonly employed and effective catalyst for this transformation.[13] The reaction is typically performed in a protic solvent like ethanol under a pressurized atmosphere of hydrogen. It is crucial to monitor the reaction progress to prevent the undesired reduction of the imidazole ring or other functional groups. The substitution pattern on the pyridine ring can significantly influence its susceptibility to hydrogenation.[14] For advanced applications requiring stereochemical control, asymmetric hydrogenation using chiral ruthenium or iridium catalysts with specialized ligands represents the state-of-the-art, providing access to enantiomerically enriched products.[6]
Experimental Protocols
Protocol 3.1: General Procedure for GBB Three-Component Synthesis
-
To a solution of the selected aldehyde (1.0 eq) in methanol (0.2 M), add the 2-aminopyridine derivative (1.0 eq) and ammonium chloride (0.2 eq).
-
Stir the mixture at room temperature for 20 minutes.
-
Add the isocyanide derivative (1.1 eq) to the reaction mixture.
-
Seal the reaction vessel and stir at 60 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure imidazo[1,2-a]pyridine product.
Protocol 3.2: General Procedure for Catalytic Hydrogenation
-
In a high-pressure vessel, dissolve the synthesized imidazo[1,2-a]pyridine derivative (1.0 eq) in ethanol (0.1 M).
-
Carefully add 10% Palladium on carbon (10% w/w) to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen to 30-50 psi.
-
Stir the reaction mixture vigorously at room temperature for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound derivative, which can be further purified by chromatography or recrystallization if necessary.
Biological Evaluation and SAR Development
A structured screening cascade is essential to efficiently identify and optimize bioactive compounds from the synthesized library.
Initial Screening: The library of novel derivatives should undergo primary screening in relevant disease models. For anticancer applications, this typically involves cell proliferation assays (e.g., MTT assay) against a panel of cancer cell lines, such as HT-29 (colon), MCF-7 (breast), and A549 (lung).[15][16][17]
Mechanism of Action: Active compounds ("hits") are then subjected to further studies to elucidate their mechanism of action. For instance, if a compound induces cancer cell death, assays for apoptosis markers like caspase-3 and caspase-8 activation and cytochrome c release can be performed.[17]
Structure-Activity Relationship (SAR): SAR is the cornerstone of lead optimization. By systematically varying the substituents at different positions of the this compound scaffold, researchers can identify the key structural features responsible for potency and selectivity. Previous work on the parent imidazo[1,2-a]pyridine scaffold has shown that substitutions at the C3, C6, and C8 positions are particularly important for modulating biological activity.[17][18] For example, carboxamide moieties at C3 and C8 have been identified as critical for antitubercular activity.[2][18]
Table 2: Illustrative SAR Data for Hypothetical Derivatives
| Compound | R¹ (from Aldehyde) | R² (from Isocyanide) | R³ (on Pyridine) | Anticancer IC₅₀ (μM) vs. HT-29 |
| 1a | Phenyl | tert-Butyl | H | 15.2 |
| 1b | 4-Chlorophenyl | tert-Butyl | H | 5.8 |
| 1c | 4-Methoxyphenyl | tert-Butyl | H | 12.1 |
| 1d | 4-Chlorophenyl | Cyclohexyl | H | 7.5 |
| 1e | 4-Chlorophenyl | tert-Butyl | 6-Methyl | 3.1 |
This data is hypothetical and for illustrative purposes only. The table demonstrates how systematic modification (e.g., adding an electron-withdrawing group at R¹, changing the steric bulk at R², or substituting on the pyridine ring at R³) can significantly impact biological potency.
Conclusion and Future Outlook
The this compound scaffold represents a promising and underexplored area for the development of novel therapeutics. The synthetic strategies outlined in this guide, particularly the leveraging of multicomponent reactions followed by controlled catalytic hydrogenation, provide an efficient and versatile platform for accessing a wide array of derivatives. The true potential of this scaffold will be unlocked through iterative cycles of synthesis and rigorous biological evaluation, guided by carefully constructed structure-activity relationships. Future efforts should focus on exploring diverse substituent patterns, developing stereoselective synthetic routes to control the chiral centers on the saturated ring, and screening against a broader range of biological targets to fully realize the therapeutic promise of this novel chemical class.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photocatalytic synthesis of imidazo[1,2- a ]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01406A [pubs.rsc.org]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and biological evaluation of novel imidazopyrimidin-3-amines as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
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- 17. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure Elucidation of Imidazo[1,2-a]pyridine Core Compounds
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and material science.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][3] Several commercially available drugs, such as Zolpidem, Alpidem, and Olprinone, feature this core structure, highlighting its therapeutic importance.[3][4][5] Given its prevalence and potential, the accurate and efficient structure elucidation of novel imidazo[1,2-a]pyridine compounds is a critical task for researchers in the field.
This guide provides a comprehensive overview of the modern spectroscopic and analytical techniques employed to determine and confirm the structure of imidazo[1,2-a]pyridine core compounds. It is designed to offer both foundational knowledge and practical insights for scientists engaged in the synthesis and characterization of these important molecules.
The Imidazo[1,2-a]pyridine Core: A Structural Overview
The imidazo[1,2-a]pyridine system consists of a pyridine ring fused to an imidazole ring, resulting in a bicyclic aromatic structure with a bridgehead nitrogen atom.[6] This arrangement confers unique electronic and steric properties that are crucial for its biological activity. The standard numbering of the imidazo[1,2-a]pyridine core, essential for unambiguous communication of substitution patterns, is illustrated below.
Caption: Numbering of the Imidazo[1,2-a]pyridine Core.
Synthetic Routes: The First Line of Structural Evidence
The synthetic pathway employed to construct the imidazo[1,2-a]pyridine core provides initial, strong evidence for the resulting structure. A multitude of synthetic strategies have been developed, often involving the condensation of a 2-aminopyridine derivative with a suitable carbonyl compound or its equivalent.[1][4]
Common synthetic approaches include:
-
Condensation with α-Halocarbonyl Compounds: A classic and widely used method involves the reaction of a 2-aminopyridine with an α-haloketone or α-haloester.[7] This reaction typically proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization.[7]
-
Three-Component Reactions: Multi-component reactions, such as the Groebke-Blackburn-Bienaymé reaction, offer an efficient route to substituted imidazo[1,2-a]pyridines by combining a 2-aminopyridine, an aldehyde, and an isocyanide in a single step.[4]
-
Metal-Catalyzed Cyclizations: Various transition metal-catalyzed reactions, often employing copper or palladium, have been developed for the synthesis of this scaffold from diverse starting materials.[8][9]
Understanding the mechanism of the chosen synthetic route allows for a high degree of confidence in the predicted core structure and substitution pattern, which is then rigorously confirmed by the analytical techniques detailed below.
Spectroscopic Elucidation: A Multi-faceted Approach
A combination of spectroscopic methods is indispensable for the unambiguous structure determination of novel imidazo[1,2-a]pyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. For imidazo[1,2-a]pyridines, ¹H, ¹³C, and two-dimensional (2D) NMR experiments (COSY, HSQC, HMBC) are routinely employed.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule. The aromatic region of the ¹H NMR spectrum of an imidazo[1,2-a]pyridine is particularly informative. The chemical shifts of the protons on the pyridine and imidazole rings are influenced by the electron-donating or -withdrawing nature of substituents.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The chemical shifts of the carbons in the imidazo[1,2-a]pyridine core are well-characterized and serve as a reliable diagnostic tool.[10][11][12][13]
| Position | Typical ¹H Chemical Shift Range (ppm) | Typical ¹³C Chemical Shift Range (ppm) |
| H-2 | 7.5 - 8.0 | 145 - 150 |
| H-3 | 7.2 - 7.8 | 110 - 120 |
| H-5 | 7.8 - 8.5 | 125 - 130 |
| H-6 | 6.8 - 7.5 | 112 - 118 |
| H-7 | 7.0 - 7.8 | 124 - 128 |
| H-8 | 7.5 - 8.2 | 117 - 122 |
| C-8a | - | 140 - 145 |
2D NMR Spectroscopy (HSQC and HMBC):
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of ¹H and ¹³C signals.[14]
-
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity of different fragments of the molecule and confirming the substitution pattern on the imidazo[1,2-a]pyridine core. For instance, observing a correlation from H-5 to C-3 and C-8a can definitively place a substituent at a specific position.
Caption: General NMR workflow for structure elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern, which can further support the proposed structure. Electrospray ionization (ESI) is a commonly used soft ionization technique that typically yields the protonated molecule [M+H]⁺.[15] Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The fragmentation pathways of imidazo[1,2-a]pyridines have been studied and can provide characteristic neutral losses and fragment ions that are diagnostic of the core structure and its substituents.[15][16] For instance, the homolytic cleavage of a C-O bond at the 3-position has been identified as a characteristic fragmentation pathway for 3-phenoxy imidazo[1,2-a]pyridines.[15]
X-ray Crystallography
For compounds that can be obtained as high-quality single crystals, X-ray crystallography provides the most definitive and unambiguous structural evidence. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the connectivity, conformation, and stereochemistry of the molecule.[17][18][19] The resulting crystal structure provides a wealth of information, including bond lengths, bond angles, and intermolecular interactions, which can be invaluable for understanding structure-activity relationships.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow high-quality single crystals of the imidazo[1,2-a]pyridine derivative. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. A range of solvents should be screened to find the optimal conditions.[17]
-
Data Collection: Mount a suitable single crystal on a goniometer head. The crystal is then rotated in a beam of X-rays, and the diffraction patterns are recorded at various orientations.[17]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. An initial electron density map is generated, from which an atomic model is built. This model is then refined against the experimental data until the calculated and observed diffraction patterns show a close match.[17]
A Self-Validating System for Structure Elucidation
The combination of these techniques creates a self-validating system for the structure elucidation of imidazo[1,2-a]pyridine compounds. The synthetic route provides a hypothesis for the structure. NMR spectroscopy then confirms the carbon-hydrogen framework and the connectivity of substituents. Mass spectrometry corroborates the molecular weight and offers fragmentation data consistent with the proposed structure. Finally, X-ray crystallography, when possible, provides the ultimate, unambiguous confirmation of the three-dimensional structure. Discrepancies at any stage of this process would necessitate a re-evaluation of the proposed structure and potentially further experimentation.
Caption: A self-validating workflow for structure elucidation.
Conclusion
The structure elucidation of imidazo[1,2-a]pyridine core compounds is a critical process in the development of new therapeutics and materials. A logical and systematic approach, combining evidence from synthetic chemistry with a suite of powerful analytical techniques, is essential for achieving accurate and unambiguous structural assignments. This guide has outlined the key methodologies—NMR spectroscopy, mass spectrometry, and X-ray crystallography—that form the cornerstone of modern structure elucidation, providing researchers with the foundational knowledge and practical considerations necessary to confidently characterize these important heterocyclic compounds.
References
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-conferences.org [bio-conferences.org]
- 7. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. "Mass Spectra of Some Di- and Triazaindenes" by William W. Paudler, james E. Kuder et al. [digitalcommons.cedarville.edu]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Recent Advances in Imidazo[1,2-a]pyridine Research
This guide provides an in-depth analysis of the latest developments in the research of imidazo[1,2-a]pyridines, a class of nitrogen-containing heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in numerous biologically active compounds and approved drugs.[1][2][3] The unique chemical properties of imidazo[1,2-a]pyridines also make them valuable in materials science.[4][5] This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of synthetic methodologies, functionalization strategies, and diverse applications.
Part 1: The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold
The imidazo[1,2-a]pyridine ring system, a bicyclic aromatic heterocycle with a bridgehead nitrogen atom, has garnered significant attention due to its versatile biological activities.[6][7] Its structural resemblance to purines and indoles allows it to interact with a wide range of biological targets.[4] Several commercially successful drugs, such as the hypnotic agent Zolpidem , the anxiolytic Alpidem , and the gastroprotective agent Zolimidine , feature this core structure, highlighting its therapeutic importance.[2][8]
The unique electronic properties of the imidazo[1,2-a]pyridine scaffold, arising from the fusion of an electron-rich imidazole ring and an electron-deficient pyridine ring, also give rise to interesting photophysical characteristics.[5][9] This has led to their exploration in materials science as fluorescent probes and organic light-emitting diode (OLED) emitters.[5][10]
Part 2: Innovations in the Synthesis of Imidazo[1,2-a]pyridines
The construction of the imidazo[1,2-a]pyridine core has been a subject of intense research, leading to the development of numerous synthetic strategies. While classical methods like the Tschitschibabin reaction, involving the condensation of 2-aminopyridine with α-halocarbonyl compounds, are still in use, recent advancements have focused on more efficient, atom-economical, and environmentally benign approaches.[1][4]
Multicomponent Reactions (MCRs): A Paradigm of Efficiency
Multicomponent reactions, where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials, have emerged as a powerful tool for the synthesis of imidazo[1,2-a]pyridines.[4][11] The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example, involving the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[1][12] This reaction allows for the rapid generation of diverse libraries of 3-aminoimidazo[1,2-a]pyridines.[4]
Various catalysts, including Lewis acids like scandium triflate and iodine, have been employed to promote the GBB reaction.[4][13] The use of green catalysts and solvents further enhances the appeal of this methodology.[12]
Caption: Generalized workflow of the Groebke–Blackburn–Bienaymé multicomponent reaction.
Metal-Free Synthetic Approaches
In recent years, there has been a significant shift towards the development of metal-free synthetic methods for imidazo[1,2-a]pyridines, driven by the desire for more sustainable and cost-effective processes.[1] These methods often rely on the inherent reactivity of the starting materials under specific conditions. For instance, the condensation of 2-aminopyridines with various carbonyl compounds, such as ketones and α-halogenocarbonyls, can be achieved without a metal catalyst, often under mild conditions.[1]
Tandem and Cascade Reactions
Tandem and cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer a highly efficient route to complex imidazo[1,2-a]pyridine derivatives.[4] For example, a cascade reaction involving nitroolefins and 2-aminopyridines can furnish 3-unsubstituted imidazo[1,2-a]pyridines.[4] These processes are characterized by their high atom economy and operational simplicity.
| Synthetic Method | Key Reactants | Catalyst/Conditions | Key Advantages | References |
| Groebke–Blackburn–Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | Lewis acids (e.g., Sc(OTf)3), Iodine | High diversity, one-pot, atom economy | [1][4][12] |
| Metal-Free Condensation | 2-Aminopyridine, Ketones/α-Halocarbonyls | Catalyst-free, often with a base | Green, avoids metal contamination | [1] |
| Visible Light-Induced C-H Functionalization | Imidazo[1,2-a]pyridine, Functionalizing Agent | Photoredox catalyst, visible light | Mild conditions, high functional group tolerance | [14][15] |
| Tandem/Cascade Reactions | 2-Aminopyridine, Nitroolefins | Lewis acids (e.g., FeCl3) | High efficiency, step economy | [4] |
| Copper-Catalyzed MCR | 2-Aminopyridine, Aldehyde, Terminal Alkyne | Copper catalyst | Direct access to a broad range of derivatives | [4] |
Part 3: C-H Functionalization: A Gateway to Novel Derivatives
Direct C-H functionalization has emerged as a powerful strategy for the late-stage modification of imidazo[1,2-a]pyridines, allowing for the introduction of various functional groups without the need for pre-functionalized starting materials.[15] This approach is highly attractive due to its atom and step economy.[15]
Visible-Light-Induced C-H Functionalization
The use of visible light as a renewable energy source to drive chemical reactions has gained significant traction.[14][16] In the context of imidazo[1,2-a]pyridines, visible-light-induced photoredox catalysis has enabled a wide range of C-H functionalization reactions, primarily at the C3 position.[14] These reactions proceed under mild conditions and exhibit excellent functional group tolerance.[15]
Examples of visible-light-induced C-H functionalization of imidazo[1,2-a]pyridines include:
-
Fluoroalkylation: The introduction of fluoroalkyl groups can significantly alter the physicochemical and biological properties of molecules.[14]
-
Aminoalkylation: This reaction provides access to important pharmaceutical scaffolds.[14]
-
Sulfonylation: Sulfone-containing heterocycles have broad applications in medicinal chemistry and materials science.[14]
Caption: General mechanism for visible-light-induced C-H functionalization of imidazo[1,2-a]pyridines.
Part 4: Therapeutic Applications of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities.[6][14][17]
Anticancer Agents
Imidazo[1,2-a]pyridine derivatives have shown significant potential as anticancer agents by targeting various cellular pathways.[18][19] They have been reported as inhibitors of key enzymes such as phosphoinositide-3-kinase (PI3K), mammalian target of rapamycin (mTOR), and protein kinase B (Akt).[18] Some derivatives also exhibit anticancer activity by inhibiting tubulin polymerization.[18] The structure-activity relationship (SAR) studies of these compounds are crucial for designing more potent and selective anticancer drugs.[17][18]
Antituberculosis Agents
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis has created an urgent need for new antituberculosis drugs.[3] Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a highly promising class of antimycobacterial agents.[4][20] A notable example is Telacebec (Q203) , a clinical candidate that targets the QcrB subunit of the cytochrome bc1 complex, thereby inhibiting cellular respiration in Mycobacterium tuberculosis.[2][3]
Caption: Mechanism of action of imidazo[1,2-a]pyridine-based antituberculosis agents targeting QcrB.
Antiviral and Antibacterial Agents
Various imidazo[1,2-a]pyridine derivatives have demonstrated significant antiviral activity, particularly against human cytomegalovirus and varicella-zoster virus.[21] Additionally, certain derivatives linked to secondary amines have shown potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[4]
| Drug Candidate/Series | Therapeutic Area | Mechanism of Action/Target | Development Stage | References |
| Zolpidem | Hypnotic | GABA-A receptor agonist | Marketed | [2] |
| Alpidem | Anxiolytic | GABA-A receptor agonist | Marketed | [2] |
| Telacebec (Q203) | Antituberculosis | QcrB inhibitor | Clinical Trials | [2][3] |
| Imidazo[1,2-a]pyridine-3-carboxamides | Antimycobacterial | Potent antimycobacterial agents | Preclinical | [4][20] |
| PI3K/mTOR Inhibitors | Anticancer | Inhibition of PI3K/mTOR pathway | Preclinical | [18] |
Part 5: Applications in Materials Science
The unique photophysical properties of imidazo[1,2-a]pyridines have paved the way for their application in various areas of materials science.[5][22]
Fluorescent Probes and Sensors
The π-conjugated bicyclic structure of imidazo[1,2-a]pyridines often results in strong fluorescence emission with excellent quantum yields.[5] This property has been harnessed to develop fluorescent probes for the detection of metal ions, such as Fe³⁺ and Hg²⁺, and other analytes like nerve agent simulants.[8][23][24] These sensors often operate on a "turn-on" or "turn-off" fluorescence mechanism upon binding with the target analyte.[23]
Caption: Principle of a "turn-on" fluorescent sensor based on an imidazo[1,2-a]pyridine scaffold.
Organic Light-Emitting Diodes (OLEDs)
Imidazo[1,2-a]pyridine derivatives have been investigated as emitters in OLEDs due to their high fluorescence quantum yields and tunable emission colors.[10][25] By modifying the substituents on the imidazo[1,2-a]pyridine core, the emission wavelength can be fine-tuned across the visible spectrum.[26] Researchers have developed efficient non-doped OLEDs using these materials, demonstrating their potential for next-generation displays and solid-state lighting.[10]
| Derivative Type | Application | Key Photophysical Property | References |
| Fused Imidazopyridines | Fluorescent Sensors | "Turn-on"/"Turn-off" fluorescence | [23] |
| Xanthene-Functionalized | Hg²⁺ Detection | High selectivity and sensitivity | [24] |
| AIEgens | Non-doped OLEDs | Aggregation-induced emission, high EQE | [10] |
| π-Expanded Derivatives | Optoelectronics | Large Stokes shifts, high quantum yields | [27] |
Part 6: Conclusion and Future Outlook
The field of imidazo[1,2-a]pyridine research continues to be a vibrant and rapidly evolving area. Recent advances in synthetic methodologies, particularly in multicomponent reactions and C-H functionalization, have provided access to a vast chemical space of novel derivatives. These compounds have demonstrated immense potential in both medicinal chemistry and materials science.
Future research will likely focus on:
-
The development of more sustainable and scalable synthetic routes.
-
The exploration of new biological targets for imidazo[1,2-a]pyridine-based therapeutics.
-
The design of advanced materials with tailored photophysical properties for applications in optoelectronics and sensing.
The versatility of the imidazo[1,2-a]pyridine scaffold ensures its continued importance in the development of new technologies that address critical challenges in human health and materials science.
Part 7: References
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. 2021-12-14. 1
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. 4
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. 14
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. 2023-12-13. 13
-
Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. MDPI. 22
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. 15
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. 2023-03-03. 2
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC. 2023-04-26. 3
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. 2022-01-20. 28
-
Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. 2024-09-02. 18
-
Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies. Taylor & Francis. 26
-
Synthesis of imidazo[1,2-a]pyridines as Antiviral Agents. PubMed. 21
-
Rationally designed imidazo[1,2-a]pyridine based AIEgens for non-doped OLEDs with high efficiency and low-efficiency roll-offs. Journal of Materials Chemistry C. 10
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. 6
-
Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. 2024-11-14. 12
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. 2022-09-17. 19
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. 2025-08-08. 17
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. 11
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. 20
-
Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. 29
-
Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Publishing. 23
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. 30
-
A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. ijrpr. 5
-
A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journals. 2025-03-19. 31
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. 2025-01-30. 16
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. 9
-
Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. 2007-09-01. 7
-
Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Taylor & Francis. 32
-
Imidazo [1,2-a] pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants | Request PDF. ResearchGate. 2025-08-05. 8
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PMC. 33
-
Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. PMC. 34
-
The design and synthesis of 1-phenylimidazo[1,5-a]pyridine – anthracene-based fluorophore for greenish-yellow organic light emitting diode and warm white LED. Taylor & Francis. 2024-01-29. 25
-
Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry. 2025-05-27. 35
-
Synthesis of π‐Expanded Azole‐Fused Imidazo[1,2‐a]pyridine Derivatives and their Photophysical Properties | Request PDF. ResearchGate. 27
-
C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Publications. 2024-12-05. 36
-
An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors & Diagnostics. 24
-
Use of Pyrimidine and Pyrazine Bridges as a Design Strategy To Improve the Performance of Thermally Activated Delayed Fluorescence Organic Light Emitting Diodes. ACS Applied Materials & Interfaces. 2019-11-07. 37
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. 38
References
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- 11. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 14. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one: Physicochemical Properties and Synthetic Strategies
Introduction
6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one is a heterocyclic organic compound featuring a fused imidazo[1,2-a]pyridine core. This scaffold is of significant interest to the pharmaceutical and medicinal chemistry sectors due to its prevalence in a wide array of biologically active molecules. The imidazo[1,2-a]pyridine core is recognized as a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets.[1][2] Notable drugs containing this core include the sedative-hypnotic Zolpidem and the anxiolytic Alpidem.[1] The partially saturated nature of this compound, along with the presence of a ketone functionality, offers unique structural and electronic properties that make it a valuable intermediate for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[3]
This technical guide provides a comprehensive overview of the physicochemical properties of this compound, leveraging both available data for analogous structures and computational predictions. Furthermore, a detailed, field-proven synthetic protocol is presented, offering researchers a practical foundation for the preparation and purification of this key intermediate.
Structural Features and Molecular Properties
The chemical structure of this compound is characterized by a bicyclic system where an imidazole ring is fused to a dihydropyridinone ring.
Caption: Chemical structure of this compound.
The presence of both hydrogen bond donors (the N-H in the imidazole ring) and acceptors (the carbonyl oxygen and the nitrogen atoms) suggests the potential for significant intermolecular interactions, influencing its solid-state properties and solubility.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O | [3] |
| Molecular Weight | 136.15 g/mol | [3] |
| Predicted Melting Point | 180-190 °C | Computational Prediction[] |
| Predicted Boiling Point | 385.5 ± 35.0 °C | Computational Prediction[] |
| Predicted pKa | ~5.5 (imidazole N-H) | Analog-based Estimation[5] |
| Predicted cLogP | 0.2 ± 0.3 | Analog-based Estimation[3][6] |
| Predicted Aqueous Solubility | Moderately Soluble | Computational Prediction[7] |
It is crucial to note that while the molecular formula and weight are established, the other physicochemical properties listed are based on computational predictions and analysis of structurally similar compounds due to a lack of direct experimental data for this compound.[][7][8]
Predicted Spectroscopic Profile
The following are predicted spectroscopic characteristics for this compound, based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the dihydropyridinone and imidazole rings.
-
δ 7.0-7.5 ppm (2H, m): Protons on the imidazole ring.
-
δ 4.0-4.5 ppm (2H, t): Methylene protons adjacent to the imidazole nitrogen (C5-H₂).
-
δ 2.8-3.2 ppm (2H, t): Methylene protons adjacent to the carbonyl group (C7-H₂).
-
δ 2.4-2.8 ppm (2H, m): Methylene protons at the C6 position.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will be characterized by the carbonyl carbon signal and the carbons of the heterocyclic rings.
-
δ 165-175 ppm: Carbonyl carbon (C8).
-
δ 140-150 ppm: Imidazole ring carbons (C2, C3, C8a).
-
δ 45-55 ppm: Methylene carbon adjacent to the imidazole nitrogen (C5).
-
δ 30-40 ppm: Methylene carbon adjacent to the carbonyl group (C7).
-
δ 20-30 ppm: Methylene carbon at the C6 position.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by the stretching vibration of the carbonyl group and N-H bonds.
-
3200-3400 cm⁻¹: N-H stretching vibration of the imidazole ring.
-
1680-1700 cm⁻¹: C=O stretching vibration of the ketone.
-
1500-1650 cm⁻¹: C=N and C=C stretching vibrations of the imidazole and dihydropyridine rings.
Mass Spectrometry (Predicted)
The mass spectrum is expected to show a prominent molecular ion peak.
-
m/z 136.06: [M]⁺, corresponding to the molecular weight of the compound.
-
m/z 108.06: [M - CO]⁺, corresponding to the loss of a carbonyl group.
Proposed Synthesis and Purification
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of 2-amino-1-(2-ethoxy-2-oxoethyl)-4-methylpyridin-1-ium bromide
-
To a solution of 2-amino-4-picoline (1.0 eq) in anhydrous acetonitrile, add ethyl bromoacetate (1.1 eq).
-
Reflux the mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by filtration, wash with cold acetonitrile, and dry under vacuum to yield the pyridinium salt.
Step 2: Synthesis of 7-methyl-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one
-
Suspend the pyridinium salt from Step 1 in a suitable solvent such as ethanol.
-
Add a base, for example, sodium ethoxide (1.2 eq), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Oxidation to this compound
This step is conceptual and would require experimental optimization.
-
Dissolve the product from Step 2 in a suitable solvent (e.g., acetic acid).
-
Introduce a mild oxidizing agent, such as selenium dioxide (1.1 eq).
-
Heat the reaction mixture to 80-100 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, dilute with water, and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
Purification:
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, followed by recrystallization from a suitable solvent system like ethanol/water to afford the pure this compound.
Conclusion
This compound represents a valuable building block in medicinal chemistry. While experimental data on its physicochemical properties are limited, this guide provides a robust framework based on computational predictions and the well-documented chemistry of the imidazo[1,2-a]pyridine scaffold. The proposed synthetic route offers a practical starting point for researchers aiming to incorporate this versatile intermediate into their drug discovery programs. Further experimental validation of the predicted properties is encouraged to build a more complete understanding of this promising molecule.
References
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- 3. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]
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- 10. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 11. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Exploring the Chemical Space of Substituted Imidazo[1,2-a]pyridines: A Technical Guide for Drug Discovery Professionals
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful drugs.[1][2][3] Its unique bicyclic aromatic structure, composed of a fused pyridine and imidazole ring, imparts favorable physicochemical properties and a versatile three-dimensional geometry that allows for precise interactions with a wide range of biological targets. This guide provides an in-depth exploration of the chemical space surrounding this remarkable scaffold. We will dissect key synthetic strategies that provide access to the core and its derivatives, conduct a systematic, position-by-position analysis of functionalization possibilities, and examine the profound impact of these substitutions on biological activity. Through a detailed case study and an overview of successful clinical applications, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively navigate and exploit the rich chemical space of imidazo[1,2-a]pyridines in the quest for novel therapeutics.
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine core is a prominent heterocyclic motif in numerous commercial drugs, including the widely prescribed hypnotic agent Zolpidem (Ambien), the anxiolytic Alpidem, and the cardiotonic Olprinone.[1][4][5] Its significance extends into exploratory drug discovery, where it has served as the foundation for novel inhibitors of critical cellular targets like PI3K, Akt, and various other kinases.[4][6][7][8]
The scaffold's "privileged" status arises from several key attributes:
-
Structural Rigidity and Planarity: The fused ring system provides a rigid framework that can reduce the entropic penalty upon binding to a biological target, often leading to higher affinity.
-
Hydrogen Bonding Capabilities: The presence of nitrogen atoms in both rings allows for the formation of crucial hydrogen bonds with protein residues. The bridgehead nitrogen is a key feature in this regard.[9]
-
Tunable Physicochemical Properties: Substitutions at various positions on the scaffold allow for fine-tuning of properties such as solubility, lipophilicity, and metabolic stability (ADMET properties), which are critical for drug development.[10][11]
-
Synthetic Accessibility: A variety of robust synthetic methods have been developed, enabling the efficient generation of diverse libraries of substituted imidazo[1,2-a]pyridines for high-throughput screening and structure-activity relationship (SAR) studies.[12][13][14]
Synthetic Gateways to the Imidazo[1,2-a]pyridine Core
Accessing the imidazo[1,2-a]pyridine scaffold and its derivatives is achievable through several synthetic strategies. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.
Classical Condensation Reactions
The most traditional and widely used method involves the condensation of a 2-aminopyridine with an α-haloketone.[2][5] This reaction is versatile and can be performed under various conditions, including solvent-free and microwave-assisted protocols, to improve efficiency and yield.[2][5]
-
Causality: The reaction proceeds via an initial nucleophilic substitution where the pyridine nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring. The choice of substituted 2-aminopyridines and α-haloketones directly dictates the substitution pattern on the final product.
Multicomponent Reactions (MCRs)
Multicomponent reactions are highly efficient for rapidly generating molecular diversity from simple starting materials in a single step.[4] For the synthesis of imidazo[1,2-a]pyridines, the Groebke-Blackburn-Bienaymé reaction (GBBR) is particularly noteworthy.[15][16]
-
The Groebke-Blackburn-Bienaymé Reaction (GBBR): This three-component reaction combines a 2-aminopyridine, an aldehyde, and an isocyanide to directly yield 3-aminoimidazo[1,2-a]pyridine derivatives.[15][16][17] The reaction is often catalyzed by a Lewis acid and can be performed under mild conditions.[17]
Modern C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful and atom-economical approach to modify the imidazo[1,2-a]pyridine core.[12][20][21] These methods avoid the need for pre-functionalized starting materials and often proceed with high regioselectivity.
-
Visible Light Photoredox Catalysis: This cutting-edge technique utilizes visible light and a photocatalyst to generate reactive radical intermediates that can then engage in C-H functionalization reactions.[20] This has been successfully applied for alkylation, arylation, and trifluoromethylation at various positions of the imidazo[1,2-a]pyridine ring, often under very mild conditions.[20][22]
Mapping the Chemical Space: A Positional Guide to Functionalization
The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of their substituents. A systematic exploration of the chemical space at each position is crucial for successful drug design.
| Position | Common Substitutions | General Impact on Activity |
| C-2 | Aryl, Heteroaryl, Alkyl | Often crucial for directing interactions within the target binding site. Can influence selectivity and potency. |
| C-3 | Amines, Amides, Thioethers, Aryl, Alkyl | A highly versatile position for modulation of physicochemical properties and introducing vectors for further functionalization.[24] |
| C-5 | Halogens, Small alkyl groups | Can influence electronic properties and metabolic stability. |
| C-6 | Aryl, Heteroaryl, Alkoxy | A key position for extending into solvent-exposed regions of a binding pocket and improving pharmacokinetic properties. |
| C-7 | Methyl, Halogens | Often used to fine-tune lipophilicity and potency. |
| C-8 | Carboxamides | Can introduce hydrogen bonding interactions and improve solubility.[10] |
Structure-Activity Relationship (SAR) Insights:
-
Kinase Inhibitors: For many kinase inhibitors, a substituent at the C-3 position, often a pyrimidine, is crucial for hinge-binding interactions.[6] The C-6 position is frequently modified to improve selectivity and pharmacokinetic profiles.[8][25]
-
Antiviral Agents: For anti-influenza agents targeting the viral RNA-dependent RNA polymerase, specific substitution patterns on a C-3 carboxamide scaffold are key for enhancing inhibitory potency.[26]
-
CNS Agents: In the case of Zolpidem, the N,N-dimethylacetamide group at C-3 and the methyl group at C-6 are critical for its selective binding to the α1-subunit of the GABAA receptor.[27][28][29]
Case Study: Synthesis and Characterization of a 2,3-Disubstituted Imidazo[1,2-a]pyridine
This section provides a practical, step-by-step protocol for the synthesis and characterization of a representative imidazo[1,2-a]pyridine derivative.
Experimental Protocol: Synthesis of N-tert-butyl-2-phenylimidazo[1,2-a]pyridin-3-amine
This protocol is an adaptation of the Groebke-Blackburn-Bienaymé reaction.[16][17]
Materials:
-
2-Aminopyridine
-
Benzaldehyde
-
tert-Butyl isocyanide
-
Scandium(III) triflate (Sc(OTf)3)
-
Methanol (MeOH)
-
Standard laboratory glassware and purification equipment (magnetic stirrer, round-bottom flask, condenser, silica gel for chromatography).
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1.0 mmol), benzaldehyde (1.0 mmol), and methanol (10 mL).
-
Catalyst Addition: Add scandium(III) triflate (0.1 mmol, 10 mol%).
-
Isocyanide Addition: Add tert-butyl isocyanide (1.2 mmol) dropwise to the stirring solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-tert-butyl-2-phenylimidazo[1,2-a]pyridin-3-amine.
Characterization
A self-validating protocol requires rigorous characterization of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS):
-
Purity Analysis:
-
High-performance liquid chromatography (HPLC) should be employed to determine the purity of the final compound, which should ideally be >95% for biological testing.
-
Applications in Drug Discovery & Target Identification
The imidazo[1,2-a]pyridine scaffold has been successfully employed in the development of drugs for a wide range of therapeutic areas.
Zolpidem: A Modulator of the GABAA Receptor
Zolpidem, a widely used hypnotic, exerts its effect by acting as a positive allosteric modulator of the GABAA receptor, specifically binding to the benzodiazepine site on α1-containing subtypes.[27][28][30] This binding enhances the inhibitory effect of the neurotransmitter GABA, leading to sedation.[27][30]
Saracatinib (AZD0530): A Dual Src/Abl Kinase Inhibitor
Saracatinib is an investigational drug that acts as a potent dual inhibitor of Src family kinases (SFKs) and Abl kinase.[31][32] These kinases are often dysregulated in cancer, playing key roles in cell proliferation, survival, and migration.[31] Saracatinib has also been investigated for its potential in treating Alzheimer's disease and other neurological disorders due to the role of SFKs in synaptic plasticity.[32][33][34]
The mechanism of Saracatinib involves blocking the ATP-binding site of these kinases, thereby inhibiting their downstream signaling pathways.[31] This can lead to reduced tumor growth and has shown disease-modifying effects in preclinical models of epilepsy by modulating neuroinflammation and nitroxidative stress.[33][34]
Other Therapeutic Areas
The versatility of the imidazo[1,2-a]pyridine scaffold is further demonstrated by its application in:
-
Antituberculosis Agents: Derivatives with a carboxamide at the C-3 position have shown potent activity against Mycobacterium tuberculosis.[9]
-
Anti-inflammatory Agents: Certain substituted imidazo[1,2-a]pyridines have been investigated for their anti-inflammatory properties.[19]
-
Anticancer Agents: Numerous imidazo[1,2-a]pyridine-based compounds have been developed as inhibitors of various kinases implicated in cancer, such as PI3K, AKT, and mTOR.[8][35]
Future Directions & Emerging Trends
The exploration of the chemical space of imidazo[1,2-a]pyridines is an ongoing and dynamic field. Future research will likely focus on:
-
Novel Synthetic Methodologies: The development of even more efficient, sustainable, and regioselective synthetic methods, such as flow chemistry and biocatalysis, will continue to be a priority.
-
New Biological Targets: High-throughput screening of diverse imidazo[1,2-a]pyridine libraries will undoubtedly lead to the discovery of novel biological targets and therapeutic applications.
-
Computational Chemistry and AI: The use of in silico methods, including molecular modeling and machine learning, will play an increasingly important role in guiding the rational design of new imidazo[1,2-a]pyridine derivatives with improved potency, selectivity, and pharmacokinetic profiles.[36]
-
Targeted Drug Delivery: The development of imidazo[1,2-a]pyridine-based conjugates for targeted drug delivery to specific tissues or cells holds great promise for improving therapeutic efficacy and reducing side effects.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 2. bio-conferences.org [bio-conferences.org]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 10. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 18. beilstein-journals.org [beilstein-journals.org]
- 19. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Zolpidem | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 28. Zolpidem - Wikipedia [en.wikipedia.org]
- 29. Zolpidem | C19H21N3O | CID 5732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 30. What is the mechanism of Zolpidem Tartrate? [synapse.patsnap.com]
- 31. benchchem.com [benchchem.com]
- 32. Saracatinib - Wikipedia [en.wikipedia.org]
- 33. Mechanisms of disease-modifying effect of saracatinib (AZD0530), a Src/Fyn tyrosine kinase inhibitor, in the rat kainate model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Mechanisms of disease-modifying effect of saracatinib (AZD0530), a Src/Fyn tyrosine kinase inhibitor, in the rat kainate model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
One-Pot Synthesis of Imidazo[1,2-a]pyridine Derivatives: A Detailed Protocol for Researchers
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its prevalence in a wide array of pharmaceuticals and biologically active compounds. Its derivatives have demonstrated significant therapeutic potential, exhibiting activities such as antiviral, anticancer, anti-inflammatory, and anxiolytic effects.[1][2][3][4] The development of efficient and sustainable synthetic methodologies to access this important chemical space is, therefore, a critical endeavor in medicinal chemistry and drug development. This application note provides a detailed guide to a robust and versatile one-pot synthesis protocol for imidazo[1,2-a]pyridine derivatives, designed for practical implementation in a research setting.
This document eschews a rigid template in favor of a logical and scientifically-grounded narrative. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. Key mechanistic claims are supported by authoritative sources to provide a comprehensive and trustworthy resource for researchers.
I. Introduction to One-Pot Syntheses of Imidazo[1,2-a]pyridines
Traditional multi-step syntheses of complex organic molecules are often plagued by issues of low overall yields, tedious purification procedures, and significant solvent waste. One-pot reactions, wherein multiple synthetic transformations are carried out in a single reaction vessel, offer an elegant solution to these challenges. By minimizing intermediate isolation steps, these processes enhance efficiency, reduce costs, and align with the principles of green chemistry.[5][6][7]
The synthesis of imidazo[1,2-a]pyridines is particularly amenable to one-pot strategies. A variety of multicomponent reactions (MCRs) have been developed, allowing for the rapid assembly of the bicyclic core from simple, readily available starting materials.[8][9][10] These methods often involve the reaction of a 2-aminopyridine derivative with various coupling partners, such as α-haloketones, aldehydes, and alkynes, under the influence of a catalyst.[11][12][13]
This guide will focus on a highly efficient and broadly applicable three-component reaction for the synthesis of substituted imidazo[1,2-a]pyridines.
II. The Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
Among the most powerful one-pot methods for imidazo[1,2-a]pyridine synthesis is the Groebke-Blackburn-Bienaymé (GBB) reaction.[8][10][14] This isocyanide-based multicomponent reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide to afford 3-aminoimidazo[1,2-a]pyridine derivatives. The reaction proceeds with high atom economy and allows for significant structural diversity in the final products.
A. Mechanistic Insights
The GBB reaction is believed to proceed through the initial formation of an imine from the condensation of the 2-aminopyridine and the aldehyde. The isocyanide then undergoes a formal [4+1] cycloaddition with the imine to generate a spiro intermediate. This intermediate subsequently rearranges to furnish the aromatic imidazo[1,2-a]pyridine core.[14]
Caption: Proposed mechanism of the Groebke-Blackburn-Bienaymé reaction.
B. Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Aminopyridine (1.0 mmol, 1.0 equiv)
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Isocyanide (1.0 mmol, 1.0 equiv)
-
Scandium(III) triflate (Sc(OTf)₃) (0.1 mmol, 10 mol%)
-
Methanol (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1.0 mmol), the aldehyde (1.0 mmol), and scandium(III) triflate (0.1 mmol).
-
Add methanol (5 mL) to the flask.
-
Stir the mixture at room temperature for 10 minutes to ensure all solids are dissolved.
-
Add the isocyanide (1.0 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired imidazo[1,2-a]pyridine derivative.
III. Alternative One-Pot Protocols
While the GBB reaction is highly effective, other one-pot methodologies offer access to different substitution patterns on the imidazo[1,2-a]pyridine core.
A. Copper-Catalyzed Three-Component Reaction of 2-Aminopyridines, Aldehydes, and Alkynes
This method provides a direct route to 2,3-disubstituted imidazo[1,2-a]pyridines. The reaction is typically catalyzed by a copper(I) salt, such as copper(I) iodide (CuI).[5][12]
Reaction Scheme:
Caption: Copper-catalyzed three-component synthesis of imidazo[1,2-a]pyridines.
B. Catalyst- and Solvent-Free Synthesis from 2-Aminopyridines and α-Bromo/Chloroketones
For a greener approach, the reaction of 2-aminopyridines with α-haloketones can be performed under solvent- and catalyst-free conditions, often with gentle heating.[5] This method is advantageous for its simplicity and reduced environmental impact.
IV. Data Presentation: Substrate Scope and Yields
The following table summarizes the representative yields for the GBB reaction with various substrates.
| Entry | 2-Aminopyridine | Aldehyde | Isocyanide | Product Yield (%) |
| 1 | 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | 92 |
| 2 | 2-Amino-5-methylpyridine | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | 88 |
| 3 | 2-Amino-4-chloropyridine | 4-Methoxybenzaldehyde | Benzyl isocyanide | 85 |
| 4 | 2-Aminopyridine | Furfural | tert-Butyl isocyanide | 90 |
Yields are for isolated products after column chromatography.
V. Troubleshooting and Key Considerations
-
Purity of Reagents: The success of one-pot reactions is highly dependent on the purity of the starting materials. Ensure that aldehydes are free of corresponding carboxylic acids.
-
Anhydrous Conditions: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve yields, especially for sensitive substrates.
-
Catalyst Loading: The optimal catalyst loading may vary depending on the specific substrates. A screening of catalyst loading may be necessary for new substrate combinations.
-
Reaction Monitoring: Close monitoring of the reaction by TLC is crucial to determine the optimal reaction time and prevent the formation of byproducts.
VI. Conclusion
The one-pot synthesis of imidazo[1,2-a]pyridine derivatives represents a powerful and efficient strategy for accessing this important class of heterocyclic compounds. The Groebke-Blackburn-Bienaymé reaction, in particular, offers a versatile and high-yielding approach with a broad substrate scope. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can effectively utilize these protocols to accelerate their drug discovery and development efforts.
VII. References
-
BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available from: --INVALID-LINK--
-
ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available from: --INVALID-LINK--
-
Beilstein Journal of Organic Chemistry. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Available from: --INVALID-LINK--
-
ResearchGate. Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Available from: --INVALID-LINK--
-
MDPI. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Available from: --INVALID-LINK--
-
Thieme Connect. Ultrasound-Mediated Green Synthesis of Imidazo[1,2-a]pyridines and Imidazo[2,1-b]thiazoles through C(sp3)−H Functionalization of Ketones in Water. Available from: --INVALID-LINK--
-
RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update. Available from: --INVALID-LINK--
-
ACS Publications. Multicomponent Synthesis of Imidazo[1,2-a]pyridines: Aerobic Oxidative Formation of C–N and C–S Bonds by Flavin–Iodine-Coupled Organocatalysis. Available from: --INVALID-LINK--
-
RSC Publishing. Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks. Available from: --INVALID-LINK--
-
ResearchGate. Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Available from: --INVALID-LINK--
-
Taylor & Francis Online. Green procedure for highly efficient, rapid synthesis of imidazo[1,2-a]pyridine and its late stage functionalization. Available from: --INVALID-LINK--
-
MDPI. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Available from: --INVALID-LINK--
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: --INVALID-LINK--
-
MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available from: --INVALID-LINK--
-
National Center for Biotechnology Information. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Available from: --INVALID-LINK--
-
IOSR Journals. Green synthesis of imidazo[1,2-a]pyridines in aqueous medium. Available from: --INVALID-LINK--
-
ResearchGate. Synthesis of imidazo[1,2-a]pyridines using recyclable Cu-Mn bimetallic catalyst in water. Available from: --INVALID-LINK--
-
National Center for Biotechnology Information. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. Available from: --INVALID-LINK--
-
ACS Publications. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Available from: --INVALID-LINK--
-
Preprints.org. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available from: --INVALID-LINK--
-
Semantic Scholar. Synthesis of imidazo[1,2-a]pyridines: a decade update. Available from: --INVALID-LINK--
-
E3S Web of Conferences. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Available from: --INVALID-LINK--
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bio-conferences.org [bio-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3-Aminoimidazo[1,2-a]pyridines via the Groebke–Blackburn–Bienaymé Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Groebke–Blackburn–Bienaymé Reaction
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous marketed drugs such as Zolpidem, Alpidem, and Saripidem.[1][2][3][4] Its broad range of biological activities, including anticancer, antimicrobial, and antiviral properties, makes it a privileged structure in drug discovery.[2][5][6] The Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction (3-MCR) discovered in 1998, has emerged as a highly efficient and atom-economical method for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[1][7][8] This one-pot condensation of an aminopyridine, an aldehyde, and an isocyanide offers a convergent and versatile route to rapidly assemble molecular complexity, a crucial advantage in the generation of compound libraries for high-throughput screening.[2][9]
These application notes provide a comprehensive guide to the GBB reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines, detailing the underlying mechanism, offering a robust experimental protocol, and discussing the scope and limitations of the methodology. The information is tailored for researchers and scientists in both academic and industrial settings who are engaged in synthetic and medicinal chemistry.
Reaction Mechanism: A Stepwise Look at the Formation of the Imidazo[1,2-a]pyridine Core
The GBB reaction proceeds through a series of well-defined steps, initiated by the acid-catalyzed formation of a Schiff base from the 2-aminopyridine and the aldehyde. This is followed by a formal [4+1] cycloaddition with the isocyanide.[7][10] Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues.
The currently accepted mechanism involves the following key transformations:[11]
-
Imine Formation: The reaction commences with the acid-catalyzed condensation of the 2-aminopyridine with an aldehyde to form a reactive iminium ion intermediate. The acidic catalyst protonates the aldehyde's carbonyl group, enhancing its electrophilicity and facilitating the nucleophilic attack by the amino group of the pyridine. Subsequent dehydration yields the iminium ion.
-
Nucleophilic Attack by Isocyanide: The isocyanide, acting as a potent nucleophile, attacks the electrophilic carbon of the iminium ion. This step forms a nitrilium ion intermediate.
-
Intramolecular Cyclization: The endocyclic nitrogen of the pyridine ring then performs an intramolecular nucleophilic attack on the nitrilium ion. This annulation step constructs the five-membered imidazole ring, leading to a bicyclic intermediate.
-
Tautomerization/Aromatization: A final proton transfer step results in the tautomerization of the intermediate to the stable, aromatic 3-aminoimidazo[1,2-a]pyridine product.
Caption: The reaction mechanism of the Groebke–Blackburn–Bienaymé reaction.
Experimental Protocol: A Validated Method for the Synthesis of 3-Aminoimidazo[1,2-a]pyridines
This protocol provides a reliable and scalable method for the synthesis of a representative 3-aminoimidazo[1,2-a]pyridine. The causality behind each step is explained to ensure a thorough understanding of the experimental design.
Materials and Reagents:
-
2-Aminopyridine (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
tert-Butyl isocyanide (1.0 equiv)
-
Scandium(III) triflate (Sc(OTf)₃) (5-10 mol%) or p-Toluenesulfonic acid (p-TsOH) (10-20 mol%)[11][12]
-
Methanol (MeOH) or Ethanol (EtOH) as solvent[11]
-
Dichloromethane (DCM) for extraction
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
A Note on Reagent Purity and Safety:
-
Isocyanides: These compounds are volatile and have a strong, unpleasant odor. They are also toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Solvents: Anhydrous solvents are generally preferred to minimize side reactions, although the reaction can be tolerant to small amounts of water.
-
Catalysts: Lewis acids like Sc(OTf)₃ are moisture-sensitive and should be handled accordingly. Brønsted acids like p-TsOH are corrosive.
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (1.0 equiv) and the chosen solvent (e.g., methanol, to a concentration of 0.1-0.5 M).
-
Rationale: The initial dissolution of the aminopyridine ensures homogeneity before the addition of other reactants.
-
-
Addition of Aldehyde and Catalyst: Add benzaldehyde (1.0 equiv) to the solution, followed by the catalyst (e.g., Sc(OTf)₃, 5 mol%).
-
Rationale: The catalyst is added at this stage to promote the formation of the iminium ion, the first key intermediate.
-
-
Addition of Isocyanide: Add tert-butyl isocyanide (1.0 equiv) dropwise to the reaction mixture at room temperature.
-
Rationale: Dropwise addition helps to control any potential exotherm and ensures a steady concentration of the isocyanide for the reaction with the in situ generated iminium ion.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to reflux (typically 50-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Rationale: Heating is often necessary to drive the reaction to completion, especially with less reactive substrates.[12] Reaction times can vary from a few hours to overnight.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Rationale: Removing the solvent simplifies the subsequent extraction process.
-
-
Extraction: Dissolve the residue in dichloromethane (DCM) and wash with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Separate the organic layer and wash it with brine.
-
Rationale: The bicarbonate wash is crucial for removing the acid catalyst, which can interfere with the purification and stability of the product. The brine wash removes any remaining aqueous contaminants.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Rationale: Thorough drying of the organic phase is essential before solvent removal to prevent the condensation of water with the product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
-
Rationale: Chromatography is typically required to remove any unreacted starting materials and by-products, yielding the pure 3-aminoimidazo[1,2-a]pyridine.
-
Caption: A generalized experimental workflow for the GBB reaction.
Substrate Scope and Optimization Parameters
The GBB reaction exhibits a broad substrate scope, allowing for the synthesis of a diverse library of 3-aminoimidazo[1,2-a]pyridines. However, the choice of reactants and conditions can significantly impact the reaction's efficiency.
| Component | Variation | Typical Yields | Notes |
| 2-Aminopyridine | Electron-donating or -withdrawing substituents | Good to Excellent | Electron-withdrawing groups may require harsher conditions. |
| Aldehyde | Aromatic, heteroaromatic, aliphatic | Good to Excellent | Aromatic aldehydes generally give higher yields. Aliphatic aldehydes can sometimes lead to side reactions.[12] |
| Isocyanide | Aliphatic (e.g., tert-butyl, cyclohexyl), aromatic | Good to Excellent | Sterically hindered isocyanides are well-tolerated.[13] |
| Catalyst | Sc(OTf)₃, Yb(OTf)₃, InCl₃, p-TsOH, HClO₄, NH₄Cl | Varies | Lewis acids are often more efficient but can be expensive. Brønsted acids are a cost-effective alternative.[7][12][14] Catalyst-free conditions have also been reported, particularly under solvent-free or microwave conditions.[15] |
| Solvent | MeOH, EtOH, Toluene, DCM, Solvent-free | Varies | Protic solvents like methanol and ethanol often give the best results as they can participate in the reaction mechanism.[11] |
Key Optimization Insights:
-
Catalyst Loading: Typically, 5-20 mol% of the catalyst is sufficient. Higher loadings may not necessarily improve yields and can complicate purification.
-
Temperature: While many GBB reactions proceed at room temperature, heating can significantly accelerate the reaction rate and improve yields, especially for less reactive substrates. Microwave irradiation has been shown to be a particularly effective method for rapid synthesis.[7][14]
-
Solvent Choice: The polarity and protic nature of the solvent can influence the reaction rate and yield.[11] It is often beneficial to screen a few solvents during the initial optimization phase.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst; Low reactivity of substrates; Insufficient heating | Use a fresh batch of catalyst; Increase reaction temperature and/or time; Consider a more active catalyst (e.g., Sc(OTf)₃); Ensure anhydrous conditions. |
| Formation of Side Products | Competing reactions (e.g., Ugi-type reactions); Decomposition of starting materials | Lower the reaction temperature; Use a less acidic catalyst; Optimize the order of addition of reactants. |
| Difficult Purification | Co-elution of product with starting materials or by-products | Optimize the eluent system for column chromatography; Consider a different purification technique (e.g., crystallization, preparative HPLC). |
Conclusion: A Powerful Tool for Drug Discovery
The Groebke–Blackburn–Bienaymé reaction is a robust and versatile tool for the synthesis of 3-aminoimidazo[1,2-a]pyridines, a class of compounds with significant therapeutic potential. Its operational simplicity, broad substrate scope, and high atom economy make it an attractive methodology for both academic research and industrial drug development. By understanding the underlying mechanism and carefully optimizing the reaction conditions, researchers can efficiently generate diverse libraries of these valuable heterocyclic compounds for biological evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. A facile protocol for the synthesis of 3-aminoimidazo-fused heterocycles via the Groebke–Blackburn–Bienayme reaction under catalyst-free and solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application of 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one in High-Throughput Screening
Introduction: The Promise of a Privileged Scaffold in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] Derivatives of this versatile bicyclic heterocycle have demonstrated a wide therapeutic spectrum, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4] Notably, the imidazo[1,2-a]pyridine core has been successfully incorporated into targeted covalent inhibitors, such as those targeting the KRAS G12C mutant, showcasing its potential for developing next-generation therapeutics.[3] This rich pharmacological profile makes novel derivatives of this scaffold, such as 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one, highly attractive candidates for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of various biological targets.
This application note provides a comprehensive guide for the utilization of this compound in a high-throughput screening setting. We will focus on a hypothetical, yet scientifically rigorous, HTS assay designed to identify inhibitors of a protein kinase, a class of enzymes frequently targeted by imidazo[1,2-a]pyridine derivatives.[5][6] The protocols and principles outlined herein are, however, adaptable to a range of other target classes and assay formats.
Principle of the Assay: A Luminescence-Based Kinase Inhibition Assay
To screen for potential inhibitory activity of this compound, we will employ a luminescence-based kinase assay. This assay format is widely used in HTS due to its high sensitivity, broad dynamic range, and low interference from compound autofluorescence.[7][8][9] The fundamental principle of this assay is to quantify the amount of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate. A decrease in ATP consumption, relative to a control, indicates inhibition of the kinase.
The assay proceeds in two steps:
-
Kinase Reaction: The target kinase, a peptide substrate, and ATP are incubated with the test compound (this compound). If the compound is an inhibitor, the kinase's activity will be diminished, resulting in a lower rate of ATP consumption.
-
ATP Detection: A proprietary reagent containing a thermostable luciferase and its substrate is added to the reaction. The luciferase catalyzes the conversion of its substrate into light, with the intensity of the luminescent signal being directly proportional to the concentration of ATP. Therefore, a higher luminescent signal corresponds to greater inhibition of the kinase.
This "glow" luminescence format provides a stable signal, making it amenable to batch processing of plates in an HTS environment.[10]
Experimental Workflow and Protocols
A typical HTS workflow involves several stages, from initial assay development to hit confirmation.[11][12]
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Bioluminescent assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioluminescent Assays for High-Throughput Screening [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Developing Cell-Based Assays for 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one Activity: Application Notes and Protocols
Introduction
The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Derivatives have demonstrated therapeutic potential as anticancer, anti-inflammatory, antiviral, antifungal, and anxiolytic agents.[2][3] This broad bioactivity stems from the scaffold's ability to interact with diverse biological targets. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a suite of cell-based assays to elucidate the biological activity of a specific derivative, 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one.
Given the known activities of the broader imidazo[1,2-a]pyridine class, which include inducing apoptosis in cancer cells and modulating key inflammatory pathways like STAT3/NF-κB, this guide will focus on creating a tiered assay cascade.[4][5] We will begin with foundational cytotoxicity screening and progress to more complex assays aimed at elucidating the mechanism of action (MOA). This structured approach ensures a logical, data-driven characterization of this novel compound.
Hypothesized Biological Activities and A Tiered Assay Strategy
Based on the established pharmacology of related imidazo[1,2-a]pyridine compounds, we can formulate several primary hypotheses for the activity of this compound:
-
Anticancer Activity: The compound may exhibit cytotoxic or cytostatic effects on cancer cell lines through the induction of apoptosis.
-
Anti-inflammatory Activity: The compound could modulate key inflammatory signaling pathways, such as NF-κB or STAT3.
-
Central Nervous System (CNS) Activity: Structural similarities to anxiolytic agents suggest potential modulation of CNS targets like GABA-A receptors.[6]
To systematically investigate these possibilities, we propose a tiered experimental workflow. This strategy begins with broad screening to identify a general effect and then uses progressively more specific assays to pinpoint the underlying mechanism.
Caption: Tiered approach for compound characterization.
Part 1: Foundational Assays - Determining Cytotoxicity and Viability
The initial step in characterizing any new compound is to determine its effect on cell viability. This provides a foundational understanding of the compound's potency and therapeutic window. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[7]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[8] These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active, viable cells.[7]
Detailed Protocol: MTT Cell Viability Assay
Materials:
-
Selected cell lines (e.g., HT-29 colon cancer, MDA-MB-231 breast cancer, and a non-cancerous line like HEK293 for comparison).
-
Complete culture medium appropriate for the cell line.
-
96-well flat-bottom sterile culture plates.
-
This compound (dissolved in DMSO to create a concentrated stock).
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[3]
-
Multichannel pipette.
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[9]
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compound in culture medium. It is crucial to maintain a final DMSO concentration below 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same final concentration of DMSO as the compound-treated wells).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control medium.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[7]
-
Return the plate to the incubator and incubate for 2-4 hours at 37°C. During this time, visible purple precipitates (formazan) will form in viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.[9]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Presentation and Analysis
The results are typically expressed as a percentage of cell viability compared to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated using non-linear regression analysis.
| Concentration (µM) | Absorbance (570 nm) | % Viability (vs. Vehicle) |
| Vehicle Control | 1.250 | 100% |
| 0.1 | 1.245 | 99.6% |
| 1 | 1.150 | 92.0% |
| 10 | 0.630 | 50.4% |
| 50 | 0.150 | 12.0% |
| 100 | 0.055 | 4.4% |
| Medium Blank | 0.050 | 0% |
Part 2: Mechanistic Elucidation - Investigating Apoptosis and Inflammation
If the primary screening reveals significant cytotoxicity, the next logical step is to determine if cell death occurs via apoptosis. Conversely, if the compound shows bioactivity at non-toxic concentrations, investigating its effect on inflammatory pathways is warranted.
Section 2.1: Probing for Apoptotic Induction
Apoptosis, or programmed cell death, is a critical process often targeted by anticancer therapies. Key hallmarks include the activation of effector caspases (caspase-3 and -7) and the release of cytochrome c from the mitochondria.
Principle of Caspase-3/7 Activation
Caspases-3 and -7 are key executioner caspases. Their activation is a pivotal event in the apoptotic cascade. The Caspase-Glo® 3/7 Assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7.[10] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of caspase activity.[10]
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega, Cat. No. G8090 or similar).[11]
-
White-walled 96-well plates suitable for luminescence.
-
Cells seeded and treated with the compound as described in the MTT protocol.
-
A positive control for apoptosis (e.g., Staurosporine).
-
Plate-reading luminometer.
Procedure:
-
Assay Setup: Seed and treat cells in a white-walled 96-well plate as previously described. Include positive and vehicle controls.
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[1] Allow it to equilibrate to room temperature.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.[1]
-
Incubation: Mix the contents by placing the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
| Treatment | Luminescence (RLU) | Fold Change (vs. Vehicle) |
| Vehicle Control | 15,000 | 1.0 |
| Compound (IC50) | 180,000 | 12.0 |
| Staurosporine (1 µM) | 225,000 | 15.0 |
Principle of Cytochrome C Release
A key event in the intrinsic pathway of apoptosis is the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c into the cytosol. Once in the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which activates the caspase cascade. This release can be visualized using immunofluorescence microscopy.
Caption: Intrinsic pathway of apoptosis.
Detailed Protocol: Immunofluorescence for Cytochrome C
Materials:
-
Cells cultured on sterile glass coverslips in a 24-well plate.
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking Buffer (e.g., 5% BSA in PBS).
-
Primary antibody: Anti-Cytochrome C antibody.
-
Secondary antibody: Fluorescently-conjugated anti-mouse/rabbit IgG (e.g., Alexa Fluor 488).
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342).
-
Fluorescence microscope.
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with the compound (at its IC50 concentration), vehicle, and a positive control for the optimal time determined from caspase assays.
-
Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block non-specific binding by incubating with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary anti-cytochrome c antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS. Stain with DAPI for 5 minutes. Wash again and mount the coverslip onto a microscope slide using mounting medium.
-
Imaging: Visualize using a fluorescence microscope. In healthy cells, cytochrome c staining will be punctate and co-localized with mitochondria. In apoptotic cells, the staining will be diffuse throughout the cytoplasm.[12]
Section 2.2: Assessing Anti-Inflammatory Potential
The NF-κB and STAT3 signaling pathways are central regulators of inflammation.[5] Many anti-inflammatory drugs act by inhibiting these pathways.
Principle of the NF-κB Reporter Assay
Nuclear Factor-kappa B (NF-κB) is a transcription factor that, upon activation, translocates to the nucleus and induces the expression of pro-inflammatory genes.[13] An NF-κB reporter assay uses a cell line (often HEK293) that is stably transfected with a plasmid containing a luciferase reporter gene under the control of NF-κB response elements.[13][14] When NF-κB is activated (e.g., by TNF-α), it binds to these elements and drives luciferase expression, which can be measured as a luminescent signal. An inhibitory compound will prevent this signal increase.
Caption: Simplified NF-κB signaling pathway.
Detailed Protocol: NF-κB Luciferase Reporter Assay
Materials:
-
HEK293 cell line stably expressing an NF-κB luciferase reporter.[14]
-
Complete culture medium (DMEM with 10% FBS).
-
White, opaque 96-well plates.
-
Inflammatory stimulus (e.g., TNF-α, 20 ng/mL final concentration).[15]
-
Luciferase assay reagent (e.g., ONE-Glo™ or similar).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a white 96-well plate at 80-90% confluency and incubate overnight.
-
Compound Pre-treatment: Remove medium and add fresh medium containing various concentrations of the test compound. Incubate for 1-2 hours.
-
Stimulation: Add the inflammatory stimulus (TNF-α) to the wells (except for the unstimulated control) and incubate for 6-24 hours.[14]
-
Lysis and Luminescence Reading:
-
Remove the plate from the incubator and allow it to cool to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate-reading luminometer.
-
| Treatment | [Compound] µM | Luminescence (RLU) | % Inhibition |
| Unstimulated | 0 | 5,000 | N/A |
| TNF-α Stimulated | 0 | 500,000 | 0% |
| TNF-α Stimulated | 1 | 450,000 | 10% |
| TNF-α Stimulated | 10 | 252,500 | 50% |
| TNF-α Stimulated | 50 | 55,000 | 90% |
Principle of STAT3 Phosphorylation Analysis
Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor in inflammation and cancer. Upon activation by cytokines (e.g., IL-6), STAT3 is phosphorylated at tyrosine 705 (Tyr705).[16][17] This phosphorylation causes STAT3 to dimerize, translocate to the nucleus, and activate gene transcription. Western blotting with a phospho-specific antibody can be used to directly measure the activation state of STAT3.
Detailed Protocol: Western Blot for Phospho-STAT3
Materials:
-
Cell line known to have an active STAT3 pathway (e.g., MDA-MB-231).
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors).
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3.[16]
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis: Culture cells in 6-well plates to 80-90% confluency. Treat with the compound for a selected time, followed by stimulation with IL-6 if necessary.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-phospho-STAT3 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control (e.g., β-actin) to ensure equal protein loading.[18]
Part 3: Advanced Characterization - CNS Target Engagement (Hypothetical)
The structural similarity of the imidazo[1,2-a]pyridine core to known anxiolytics like Zolpidem warrants investigation into its potential CNS activity.[2] A primary target for such drugs is the benzodiazepine binding site on the GABA-A receptor.[19]
Principle of GABA-A Receptor Binding Assay
This assay measures the ability of a test compound to displace a known radiolabeled ligand (e.g., [³H]-Flunitrazepam) from the benzodiazepine binding site of the GABA-A receptor.[20] The assay is typically performed using membrane preparations from rodent brains or from cells overexpressing specific GABA-A receptor subtypes.[20] A reduction in the measured radioactivity in the presence of the test compound indicates binding to the target site.
This advanced assay is typically conducted in a specialized setting. The protocol involves preparing brain tissue membranes, incubating them with a fixed concentration of the radioligand and varying concentrations of the test compound, separating bound from unbound radioligand by rapid filtration, and quantifying the bound radioactivity using liquid scintillation counting.
Appendix: Cell Line Culture Protocols
HT-29 (Human Colon Adenocarcinoma)
-
Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS).[21]
-
Culture Conditions: 37°C, 5% CO₂.[6]
-
Subculturing: Passage when cells reach 80-90% confluency. Rinse with PBS, detach with Trypsin-EDTA, and split at a ratio of 1:2 to 1:4.[21]
MDA-MB-231 (Human Breast Adenocarcinoma)
-
Medium: DMEM or L-15 Medium supplemented with 10% FBS.[2][22]
-
Culture Conditions: 37°C, 5% CO₂ (for DMEM) or 0% CO₂ (for L-15).
-
Subculturing: Passage at 80-85% confluency. Detach with Trypsin-EDTA and split at a ratio of approximately 1:10.[22]
HEK293 (Human Embryonic Kidney)
-
Culture Conditions: 37°C, 5% CO₂.[24]
-
Subculturing: Passage at 80-90% confluency. Detach with Trypsin-EDTA and split at a ratio of 1:3 to 1:6.[24]
Conclusion
The systematic, tiered approach outlined in this application note provides a robust framework for the initial characterization of this compound. By starting with broad cytotoxicity screening and progressing to specific mechanistic assays for apoptosis and inflammation, researchers can efficiently identify and validate the primary biological activities of this novel compound. These self-validating protocols, grounded in established methodologies, will generate reliable, data-driven insights to guide further drug development efforts.
References
- 1. promega.com [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. lab.rockefeller.edu [lab.rockefeller.edu]
- 5. researchgate.net [researchgate.net]
- 6. atcc.org [atcc.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 11. biocompare.com [biocompare.com]
- 12. Method for monitoring of mitochondrial cytochrome c release during cell death: Immunodetection of cytochrome c by flow cytometry after selective permeabilization of the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 16. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 17. mesoscale.com [mesoscale.com]
- 18. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 19. benchchem.com [benchchem.com]
- 20. Benzodiazepine binding to GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. elabscience.com [elabscience.com]
- 22. genome.ucsc.edu [genome.ucsc.edu]
- 23. static.igem.org [static.igem.org]
- 24. Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]
Computational docking studies of 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one with target proteins
Application Note: Computational Docking Studies of 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antitubercular properties.[1][2] This application note provides a comprehensive, in-depth guide to performing computational molecular docking studies on a representative compound, this compound. We move beyond a simple list of steps to explain the causality behind methodological choices, ensuring a robust and reproducible workflow. This guide is designed for researchers and scientists in drug development, offering field-proven insights into ligand and protein preparation, docking execution, and the critical process of results validation and interpretation.[3]
Introduction: The Rationale for In Silico Screening
Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecular target, typically a protein.[3][4] This method is instrumental in structure-based drug discovery (SBDD), allowing for the rapid screening of virtual libraries and the elucidation of atomic-level interactions that drive molecular recognition.[3][5]
The core principle involves two main stages:
-
Sampling: Generating a multitude of possible ligand conformations and orientations (poses) within the protein's binding site.[3]
-
Scoring: Evaluating and ranking these poses using a scoring function, which estimates the binding affinity (e.g., in kcal/mol).[3][6]
For scaffolds like imidazo[1,2-a]pyridine, which have demonstrated activity against a range of targets, docking can prioritize which protein families to pursue, rationalize structure-activity relationships (SAR), and guide the design of more potent and selective analogs.[1][7]
Pre-Docking Strategy: Target Identification and Selection
The success of any docking study is fundamentally dependent on the selection of a high-quality and biologically relevant protein target.
Identifying Potential Targets
The imidazo[1,2-a]pyridine core is known to inhibit several key enzymes in human disease. For instance, derivatives have shown potent activity against protein kinases like c-Met (Mesenchymal-Epithelial Transition factor), which is implicated in various cancers.[8] Other documented targets include PI3K and F1F0 ATP synthase.[2][9]
Authoritative Databases for Target Identification:
-
Protein Data Bank (PDB): The primary repository for 3D structures of biological macromolecules. An essential starting point for finding experimentally determined structures.
-
Therapeutic Target Database (TTD): Provides information about therapeutic targets and the corresponding approved or investigational drugs.[10]
For this protocol, we will use the c-Met kinase domain as our example target, given its relevance to the imidazo[1,2-a]pyridine scaffold. A suitable PDB entry is 2WGJ , which contains the c-Met kinase domain co-crystallized with an inhibitor.
Critical Evaluation of the Target Structure
Before proceeding, the chosen PDB structure must be critically evaluated:
-
Resolution: Higher resolution structures (e.g., <2.5 Å) provide more accurate atomic coordinates.
-
Completeness: Check for missing residues or loops, which may need to be modeled.
-
Bound Ligand: A structure with a co-crystallized ligand is highly advantageous, as it clearly defines the binding site and serves as a crucial control for validating the docking protocol.[5]
Detailed Methodology and Experimental Protocols
This section details a self-validating protocol using widely accessible tools such as AutoDock Tools, AutoDock Vina, and visualization software like PyMOL or UCSF ChimeraX.[11][12]
Overall Docking Workflow
The entire process, from preparation to analysis, follows a structured pipeline.
Caption: A generalized workflow for a molecular docking study.
Protocol 1: Ligand Preparation
The goal is to generate a low-energy, 3D conformation of this compound with correct atom types and partial charges.[13]
Step-by-Step Methodology:
-
Obtain 2D Structure: Draw the molecule in a chemical sketcher (e.g., ChemDraw, MarvinSketch) and save it as a MOL or SDF file.
-
Convert to 3D: Use a program like Open Babel to convert the 2D structure to a 3D structure.
-
Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94) to relieve steric strain and find a stable conformation.
-
Prepare for Docking (using AutoDock Tools - ADT): a. Open the 3D structure in ADT. b. Assign Gasteiger charges, which are crucial for calculating electrostatic interactions.[13] c. Detect the rotatable bonds. d. Save the final prepared ligand in the PDBQT format (ligand.pdbqt). This format includes atomic coordinates, partial charges, and atom-type information.[14]
Protocol 2: Target Protein Preparation
The objective is to clean the raw PDB file, add missing atoms, and assign charges to prepare it for docking.[15][16]
Step-by-Step Methodology:
-
Download PDB File: Obtain the structure file (e.g., 2WGJ.pdb) from the RCSB PDB.
-
Clean the PDB: a. Open the file in a molecular viewer (PyMOL, ChimeraX) or ADT. b. Remove all non-essential molecules, including water, ions, and co-solvents.[16] c. Crucially, isolate the original co-crystallized ligand and save it in a separate file. This "native ligand" is essential for validation. d. Isolate the protein chain(s) of interest.
-
Prepare for Docking (using AutoDock Tools - ADT): a. Open the cleaned protein PDB file. b. Add polar hydrogens, as they are critical for forming hydrogen bonds but are often not resolved in crystal structures.[5] c. Compute and assign Kollman charges to the protein atoms. d. Save the final prepared protein in the PDBQT format (receptor.pdbqt).
Protocol 3: Docking Execution with AutoDock Vina
Step 1: Grid Box Generation The grid box defines the three-dimensional search space where the docking algorithm will attempt to place the ligand.[4][5]
-
Load the prepared receptor (receptor.pdbqt) into ADT.
-
Load the extracted native ligand to visualize the active site.
-
Use the Grid Box tool in ADT to define a box that encompasses the entire binding site, typically with a 4-6 Å buffer around the native ligand.
-
Record the coordinates for the center of the box (center_x, center_y, center_z) and its dimensions (size_x, size_y, size_z).
Step 2: Configuration File Create a text file (e.g., conf.txt) containing the receptor, ligand, and grid information:
Step 3: Run the Docking Simulation Execute AutoDock Vina from the command line: vina --config conf.txt --out results.pdbqt --log results.log
Trustworthiness: The Self-Validating System
A docking protocol is only trustworthy if it can prove its ability to replicate experimental reality. The most fundamental validation is to demonstrate that the protocol can accurately reproduce the binding mode of the co-crystallized ligand.[17][18]
Protocol 4: Protocol Validation via Re-Docking
Methodology:
-
Prepare Native Ligand: Take the co-crystallized ligand that was extracted in Protocol 2 and prepare it using the same steps as in Protocol 1, saving it as native_ligand.pdbqt.
-
Re-Dock: Use the exact same docking protocol (receptor, grid box, and configuration) to dock the native_ligand.pdbqt back into the receptor's binding site.
-
Calculate RMSD: The Root Mean Square Deviation (RMSD) measures the average distance between the atoms of the re-docked pose and the original crystallographic pose.[6][19] This can be calculated using visualization software like PyMOL.
| Validation Metric | Description | Acceptance Criteria |
| RMSD (Re-docking) | Root Mean Square Deviation between the top-ranked re-docked pose and the original crystallographic pose of the native ligand. | ≤ 2.0 Å |
Data Presentation and Results Interpretation
Once the protocol is validated, you can proceed with docking your compound of interest, this compound.
Analyzing Docking Output
The primary outputs are the binding affinity scores and the predicted binding poses.[19][21]
| Pose | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |
| 1 | -8.5 | MET 1160, LYS 1110 | VAL 1092, ALA 1108, LEU 1242 |
| 2 | -8.2 | MET 1160 | VAL 1092, ALA 1108, TYR 1230 |
| 3 | -7.9 | LYS 1110 | ALA 1108, LEU 1242, PHE 1223 |
-
Binding Affinity: This score, reported in kcal/mol, estimates the free energy of binding. More negative values indicate stronger, more favorable binding.[6]
-
Binding Pose: The 3D coordinates of the ligand in its predicted orientation. The top-ranked pose (most negative binding affinity) is typically of primary interest.
Visual Inspection of Binding Poses
Quantitative scores alone are insufficient. Visual inspection is critical to determine if the predicted interactions are chemically sensible.[6][22]
-
Open the receptor (receptor.pdbqt) and the docking results (results.pdbqt) in PyMOL or ChimeraX.
-
Focus on the top-ranked pose.
-
Analyze the key interactions:
-
Hydrogen Bonds: Are there hydrogen bonds between polar atoms on the ligand and residues in the binding site?
-
Hydrophobic Interactions: Does the ligand's nonpolar regions make favorable contacts with hydrophobic residues?
-
Pi-Stacking: Are there interactions between aromatic rings?
-
Caption: Potential inhibition of the c-Met signaling pathway.
Conclusion
This application note has provided a detailed, validated protocol for conducting molecular docking studies on this compound against the c-Met kinase target. By emphasizing the rationale behind each step and incorporating a mandatory validation protocol, researchers can generate reliable and meaningful in silico data. These computational predictions serve as powerful hypotheses to guide experimental work, ultimately accelerating the drug discovery and development process.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 5. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 15. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 16. sites.ualberta.ca [sites.ualberta.ca]
- 17. researchgate.net [researchgate.net]
- 18. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 20. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
Application Notes and Protocols for the Spectroscopic Characterization of 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one
Introduction: Unveiling the Structural Identity of a Promising Heterocycle
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-tubercular, and anti-inflammatory properties.[1][2][3][4][5] The specific analogue, 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one, represents a key synthetic intermediate and a potential pharmacophore in its own right. Its unambiguous structural elucidation is paramount for advancing drug discovery programs and ensuring the integrity of synthetic pathways.
This comprehensive guide provides a detailed framework for the spectroscopic characterization of this compound, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer insights into the interpretation of the resulting spectral data. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable methodology for the structural confirmation of this important heterocyclic compound.
Strategic Workflow for Spectroscopic Characterization
A logical and sequential approach to the spectroscopic analysis of a novel or synthesized compound is crucial for an efficient and accurate structural determination. The following workflow outlines the recommended process for the characterization of this compound.
Figure 1: A strategic workflow for the synthesis, spectroscopic analysis, and structural confirmation of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the elucidation of the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques like COSY and HSQC, will provide definitive evidence for its structure.
Theoretical Considerations & Predicted Spectral Features
The structure of this compound comprises a fused bicyclic system with both aromatic and aliphatic regions. The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of structurally related imidazo[1,2-a]pyridine derivatives.[6][7][8]
-
¹H NMR: We anticipate distinct signals for the protons on the imidazole and pyridine rings. The aliphatic protons at positions 5, 6, and 7 are expected to appear as multiplets in the upfield region, with their coupling patterns providing information about their connectivity. The protons on the imidazole ring will be in the aromatic region, likely as singlets or doublets depending on their environment.
-
¹³C NMR: The carbon spectrum will show signals for both sp² and sp³ hybridized carbons. The carbonyl carbon at position 8 will be a key diagnostic peak, expected to appear significantly downfield. The carbons of the imidazole ring will also be in the downfield region, while the aliphatic carbons will be found upfield.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | 7.0 - 7.5 | 115 - 125 |
| 3 | 7.2 - 7.8 | 120 - 130 |
| 5 | 3.8 - 4.2 | 40 - 50 |
| 6 | 2.0 - 2.5 | 20 - 30 |
| 7 | 2.5 - 3.0 | 30 - 40 |
| 8 | - | 165 - 175 |
| 8a | - | 135 - 145 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Experimental Protocol: NMR Analysis
Instrumentation:
-
A high-field NMR spectrometer (400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.
Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which are crucial for assigning quaternary carbons.
-
Figure 2: A step-by-step protocol for acquiring and processing NMR data for this compound.
Part 2: Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental composition of a compound, which is an essential piece of data for structural confirmation. High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose.
Theoretical Considerations & Predicted Spectral Features
-
Molecular Weight: The monoisotopic mass of this compound (C₈H₈N₂O) is approximately 148.0637 g/mol .
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for this type of molecule and is likely to produce the protonated molecular ion [M+H]⁺ at m/z 149.0715.
-
Fragmentation: While ESI is a soft technique, some fragmentation may occur. The fragmentation pattern can provide additional structural information. For instance, the loss of CO (28 Da) is a common fragmentation pathway for cyclic ketones.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 149.0715 |
| [M+Na]⁺ | 171.0534 |
Experimental Protocol: Mass Spectrometry Analysis
Instrumentation:
-
A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an ESI source.
Sample Preparation:
-
Prepare a dilute solution of the purified compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.
-
A small amount of formic acid (0.1%) can be added to the solvent to promote protonation and the formation of [M+H]⁺ ions.
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Ensure the instrument is properly calibrated to achieve high mass accuracy (typically < 5 ppm).
Part 3: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. For this compound, IR spectroscopy will be instrumental in confirming the presence of the carbonyl group and the aromatic system.
Theoretical Considerations & Predicted Spectral Features
-
C=O Stretch: The most prominent and diagnostic peak in the IR spectrum will be the strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone, which is expected in the range of 1680-1720 cm⁻¹.
-
C=C and C=N Stretches: The aromatic C=C and C=N stretching vibrations of the imidazo[1,2-a]pyridine ring system will appear in the 1450-1650 cm⁻¹ region.
-
C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C=O Stretch (Ketone) | 1680 - 1720 | Strong |
| Aromatic C=C/C=N Stretch | 1450 - 1650 | Medium-Strong |
Experimental Protocol: IR Spectroscopy Analysis
Instrumentation:
-
A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation:
-
Solid Sample (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Solid Sample (ATR):
-
Place a small amount of the solid sample directly onto the crystal of an attenuated total reflectance (ATR) accessory.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically collected over the range of 4000-400 cm⁻¹.
Conclusion: A Synergistic Approach to Structural Verification
The structural elucidation of this compound requires a synergistic application of NMR, MS, and IR spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. By following the detailed protocols and interpretative guidelines presented in these application notes, researchers can confidently and accurately confirm the identity and purity of this valuable heterocyclic compound, thereby accelerating their research and development endeavors.
References
- 1. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 6. rsc.org [rsc.org]
- 7. Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents [pharmacia.pensoft.net]
- 8. rsc.org [rsc.org]
Topic: Scale-up Synthesis of 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one for Preclinical Studies
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive, two-step protocol for the gram-scale synthesis of 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one, a key heterocyclic scaffold for preclinical drug discovery. The synthesis route begins with an efficient aza-Michael addition of 2-aminopyridine to ethyl acrylate, followed by a robust, base-mediated intramolecular cyclization. This guide is designed for researchers, chemists, and drug development professionals, offering detailed experimental procedures, scale-up considerations, safety protocols, and analytical characterization data to ensure the reliable and safe production of this important intermediate.
Introduction: The Importance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently found in medicinal chemistry and is a cornerstone of numerous marketed drugs.[1][2][3] Its versatile structure allows for interaction with a wide array of biological targets, leading to applications as anticancer, anti-inflammatory, antiviral, and hypnotic agents.[3][4] The saturated analogue, this compound, serves as a crucial three-dimensional building block, enabling the exploration of new chemical space for novel therapeutics.
The successful progression of a compound from discovery to preclinical trials is contingent upon a reliable and scalable synthetic route that can produce high-purity material in sufficient quantities (hundreds of grams to kilograms). This document outlines such a process, focusing on practical, safe, and efficient methods amenable to scale-up.
Overall Synthetic Strategy
The synthesis is achieved in two high-yielding steps starting from commercially available materials. The strategy involves an initial conjugate addition to form a key acyclic intermediate, followed by an intramolecular condensation to construct the bicyclic lactam core.
Caption: Overall two-step synthetic workflow.
Part 1: Scale-Up Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate (Intermediate 1)
Principle and Rationale
This step involves the aza-Michael addition of 2-aminopyridine to the electron-deficient alkene of ethyl acrylate. The reaction proceeds via the nucleophilic attack of the exocyclic nitrogen of 2-aminopyridine onto the β-carbon of the acrylate. For scale-up, a solvent-free (neat) reaction is employed. This approach maximizes reactor throughput, simplifies product isolation, and aligns with green chemistry principles by minimizing solvent waste. While catalytic methods exist[5], heating the neat mixture of reagents is often sufficient and avoids catalyst introduction and removal steps.[6]
Detailed Protocol (Target Scale: ~150 g)
| Reagent | MW ( g/mol ) | Amount | Moles | Eq. |
| 2-Aminopyridine | 94.11 | 94.1 g | 1.00 | 1.0 |
| Ethyl Acrylate | 100.12 | 110.1 g (121 mL) | 1.10 | 1.1 |
Procedure:
-
Reactor Setup: Equip a 500 mL, three-necked round-bottom flask with a mechanical stirrer, a thermocouple connected to a temperature controller, and a reflux condenser topped with a nitrogen inlet.
-
Reagent Charging: Charge the flask with 2-aminopyridine (94.1 g, 1.00 mol).
-
Heating: Begin stirring and heat the solid until it melts (m.p. ~58°C). Once molten, heat to an internal temperature of 80°C.
-
Controlled Addition: Add ethyl acrylate (110.1 g, 1.10 mol) dropwise via an addition funnel over 60-90 minutes. Monitor the internal temperature and ensure it does not exceed 90°C. The reaction is mildly exothermic.
-
Reaction: After the addition is complete, maintain the reaction mixture at 80-85°C for 16-24 hours.
-
Monitoring: Monitor the reaction progress by TLC (Mobile phase: 30% Ethyl Acetate in Hexanes) or HPLC until the consumption of 2-aminopyridine is complete.
-
Isolation: Cool the reaction mixture to 50-60°C. The crude product is a viscous oil. Remove any unreacted ethyl acrylate and other volatile impurities under reduced pressure (vacuum distillation).
-
Purification: The resulting crude oil (Intermediate 1) is typically of sufficient purity (>95%) to be used directly in the next step. If necessary, it can be further purified by vacuum distillation.
Safety Precautions
-
2-Aminopyridine: Toxic if swallowed or in contact with skin. Handle in a well-ventilated fume hood. Wear gloves, a lab coat, and safety glasses.
-
Ethyl Acrylate: Flammable liquid and vapor. Lachrymator and respiratory irritant. Perform all operations in a fume hood.
Part 2: Scale-Up Synthesis of this compound (Final Product)
Principle and Rationale
This step is an intramolecular cyclization, specifically a Dieckmann-type condensation, to form the desired lactam. A strong base is required to deprotonate the amino group, which then acts as an intramolecular nucleophile, attacking the ester carbonyl. Sodium methoxide is a cost-effective and potent base suitable for this transformation. Toluene is chosen as the solvent due to its high boiling point, which facilitates the reaction, and its ability to azeotropically remove the ethanol byproduct, driving the reaction to completion.
Caption: Simplified mechanism for base-mediated cyclization.
Detailed Protocol (Target Scale: ~100 g)
| Reagent | MW ( g/mol ) | Amount | Moles | Eq. |
| Intermediate 1 | 194.23 | 194.2 g | 1.00 | 1.0 |
| Sodium Methoxide | 54.02 | 64.8 g | 1.20 | 1.2 |
| Toluene | - | 1.0 L | - | - |
Procedure:
-
Reactor Setup: Equip a 2 L, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple. Ensure the system is thoroughly dried and purged with nitrogen.
-
Reagent Charging: Charge the flask with Intermediate 1 (194.2 g, 1.00 mol) and toluene (1.0 L).
-
Inert Atmosphere: Begin stirring and purge the system with nitrogen for 15 minutes.
-
Base Addition: While stirring vigorously, add sodium methoxide (64.8 g, 1.20 mol) portion-wise over 30 minutes. Caution: This addition is exothermic and may cause the solvent to approach reflux. Control the addition rate to maintain the internal temperature below 60°C.
-
Reaction (Reflux): After the addition is complete, heat the slurry to reflux (~110°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC or HPLC for the disappearance of the starting material.
-
Quenching: Cool the reaction mixture to 0-5°C using an ice-water bath. Extreme Caution: Slowly and carefully quench the reaction by adding 500 mL of water dropwise via an addition funnel. The initial quench is highly exothermic and may produce flammable hydrogen gas if any residual sodium metal is present in the base. Maintain a nitrogen atmosphere and ensure adequate cooling.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 250 mL).
-
Combine all organic layers and wash with brine (1 x 200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.
-
-
Purification (Recrystallization):
-
Suspend the crude solid in a minimal amount of a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol).
-
Heat until all solid dissolves, then allow to cool slowly to room temperature, and finally in an ice bath for 1-2 hours.
-
Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum at 40°C to a constant weight.
-
Safety Precautions
-
Sodium Methoxide: Highly flammable and corrosive solid.[7] Reacts violently with water, releasing flammable methanol and heat.[8] It is also air and moisture sensitive.[9] All handling must be done under an inert atmosphere (nitrogen or argon) in a dry environment.[10][11] Wear flame-retardant lab coat, safety glasses, and appropriate gloves. Have a Class D fire extinguisher readily available.
-
Toluene: Flammable liquid. Handle in a fume hood away from ignition sources.
Process Optimization and Scale-Up Considerations
Transitioning from lab scale to preclinical production requires careful consideration of key parameters to ensure safety, reproducibility, and purity.
| Critical Process Parameter (CPP) | Impact on Critical Quality Attributes (CQAs) | Rationale for Control |
| Step 1: Reagent Stoichiometry | A slight excess (1.1 eq.) of ethyl acrylate ensures complete conversion of the limiting 2-aminopyridine, simplifying purification. | Maximizes yield based on the more expensive starting material. |
| Step 1: Temperature Control | Temperatures >95°C may lead to side product formation (e.g., polymerization of acrylate). | Ensures high purity of Intermediate 1. |
| Step 2: Moisture Control | Water will consume the sodium methoxide base, leading to an incomplete reaction and low yield. | All glassware must be oven- or flame-dried, and the reaction must be run under a dry, inert atmosphere. |
| Step 2: Base Addition Rate | Uncontrolled addition of sodium methoxide can cause a dangerous exotherm and potential runaway reaction. | Slow, portion-wise addition with efficient stirring and external cooling is critical for thermal safety on a large scale. |
| Step 2: Quench Temperature | Quenching at elevated temperatures is extremely hazardous due to the violent reaction of residual base with water. | The reaction must be cooled to <10°C before any aqueous quench is attempted. |
| Final Purification Method | Recrystallization is highly effective for removing minor impurities and is easily scalable compared to column chromatography. | Provides a robust and economical method to achieve the high purity (>98%) required for preclinical studies. |
Analytical Characterization
The identity and purity of the intermediate and final product must be rigorously confirmed.
| Compound | Test | Expected Results |
| Intermediate 1 | ¹H NMR (400 MHz, CDCl₃) | δ ~8.10 (d, 1H), 7.45 (t, 1H), 6.60 (d, 1H), 6.50 (t, 1H), 5.50 (br s, 1H, NH), 4.15 (q, 2H), 3.60 (t, 2H), 2.70 (t, 2H), 1.25 (t, 3H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~172.5, 158.0, 148.0, 137.5, 113.5, 109.0, 60.5, 38.0, 34.5, 14.2. | |
| MS (ESI+) | m/z: 195.11 [M+H]⁺. | |
| Final Product | ¹H NMR (400 MHz, DMSO-d₆) | δ ~7.95 (d, 1H), 7.20 (t, 1H), 6.90 (t, 1H), 6.80 (d, 1H), 4.05 (t, 2H), 2.80 (t, 2H). |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ ~168.0, 149.5, 138.0, 117.5, 112.0, 108.5, 45.0, 30.0. | |
| MS (ESI+) | m/z: 149.07 [M+H]⁺. | |
| HPLC Purity | >98% (Column: C18, Mobile Phase: Acetonitrile/Water gradient, Detection: 254 nm). |
Note: NMR chemical shifts (δ) are approximate and provided for guidance. Actual values should be confirmed by analysis.[12][13][14][15][16]
Conclusion
This application note details a robust and scalable two-step synthesis for this compound. The process utilizes cost-effective reagents and scalable unit operations, such as a solvent-free Michael addition and purification by recrystallization. Critical safety and handling procedures, particularly for the use of sodium methoxide, have been emphasized. By following this guide, research and development teams can confidently produce the multi-gram quantities of high-purity material required for advancing new chemical entities through preclinical evaluation.
References
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides | MDPI [mdpi.com]
- 5. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. durhamtech.edu [durhamtech.edu]
- 9. actylislab.com [actylislab.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. rsc.org [rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. rsc.org [rsc.org]
- 15. e-century.us [e-century.us]
- 16. explorationpub.com [explorationpub.com]
The Emergence of Imidazo[1,2-a]pyridines as Versatile Fluorophores for Cellular Imaging: Application Notes and Protocols
The exploration of cellular intricacies relies heavily on the development of sophisticated molecular tools. Among these, fluorescent probes have revolutionized our ability to visualize and comprehend the dynamic processes within living cells. This guide delves into the burgeoning field of imidazo[1,2-a]pyridine-based fluorescent probes, a class of compounds demonstrating exceptional promise for a wide array of cell imaging applications. Their inherent photophysical properties, coupled with the versatility of their synthesis, allows for the fine-tuning of these molecules to target specific organelles, sense local environments, and report on the presence of crucial biological analytes.[1][2][3]
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only the theoretical underpinnings of imidazo[1,2-a]pyridine probes but also detailed, field-proven protocols for their successful implementation in a laboratory setting.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure in Fluorescence Microscopy
The imidazo[1,2-a]pyridine core, a fused heterocyclic system, possesses a unique π-conjugated structure that is the foundation of its fluorescent properties.[1] This bicyclic framework can be readily derivatized at various positions, allowing for the strategic introduction of substituents that modulate its photophysical characteristics and biological targeting capabilities.[1][4]
Key Advantages of Imidazo[1,2-a]pyridine Probes:
-
Tunable Photophysical Properties: The emission wavelength, quantum yield, and Stokes shift can be finely tuned by altering the electronic nature of substituents on the imidazo[1,2-a]pyridine ring.[1][4] Electron-donating groups generally enhance fluorescence, while electron-withdrawing groups can lead to red-shifted emissions.[1] This tunability is critical for developing probes for multiplex imaging, where multiple cellular targets are visualized simultaneously.[5]
-
High Quantum Yields: Many imidazo[1,2-a]pyridine derivatives exhibit excellent fluorescence quantum yields, leading to bright signals and high sensitivity in imaging experiments.[1]
-
Good Photostability: A crucial attribute for live-cell imaging, photostability ensures that the probe can withstand prolonged exposure to excitation light without significant degradation of its fluorescent signal.[6][7]
-
Biocompatibility and Cell Permeability: These probes have demonstrated low cytotoxicity and the ability to readily cross cell membranes, enabling the imaging of intracellular processes in living cells.[6][7][8]
-
Versatile Synthesis: The synthesis of imidazo[1,2-a]pyridines is often straightforward, allowing for the generation of a diverse library of probes with varied functionalities.[9][10]
Mechanisms of Action in Cellular Sensing:
Imidazo[1,2-a]pyridine probes can be designed to respond to specific cellular analytes or environmental changes through various photophysical mechanisms, including:
-
Intramolecular Charge Transfer (ICT): Changes in the local environment, such as polarity or the binding of an analyte, can alter the ICT character of the probe, leading to a detectable change in its fluorescence emission.[11]
-
Photoinduced Electron Transfer (PET): In the "off" state, a quencher moiety can suppress the fluorescence of the imidazo[1,2-a]pyridine core through PET. Interaction with the target analyte can disrupt this process, leading to a "turn-on" fluorescence response.[12]
-
Excited-State Intramolecular Proton Transfer (ESIPT): Certain imidazo[1,2-a]pyridine derivatives can undergo ESIPT, resulting in a large Stokes shift. This property is advantageous for reducing background noise and improving signal-to-noise ratios in imaging.[4][10]
-
Aggregation-Induced Emission (AIE): Some imidazo[1,2-a]pyridine-based probes are designed to be non-emissive in solution but become highly fluorescent upon aggregation, a property that can be exploited for specific sensing applications.[6][7]
Applications in Cellular Imaging
The versatility of the imidazo[1,2-a]pyridine scaffold has led to the development of probes for a wide range of cellular imaging applications.
Organelle-Specific Staining:
The ability to target specific subcellular compartments is essential for understanding their function and dynamics. By incorporating organelle-targeting moieties, imidazo[1,2-a]pyridine probes can be directed to various organelles.[13] For example, lipophilic cations can be used to target mitochondria, while lysosomotropic compounds like morpholine can direct probes to lysosomes.[13]
Sensing of Metal Ions:
Imidazo[1,2-a]pyridine-based probes have been developed for the selective detection of biologically important metal ions such as Fe³⁺, Hg²⁺, and Zn²⁺.[11][14][15] These probes typically incorporate a chelating group that binds to the target ion, inducing a conformational change that modulates the fluorescence output.
Detection of Reactive Oxygen Species (ROS):
Probes capable of detecting ROS, such as hydrogen peroxide (H₂O₂), are valuable tools for studying oxidative stress and related cellular signaling pathways.[6][7] For instance, a boronic ester group can be incorporated into the probe, which is cleaved by H₂O₂, leading to a "turn-on" fluorescent signal.[6]
Monitoring pH:
The fluorescence of certain imidazo[1,2-a]pyridine derivatives is sensitive to pH changes. This property has been exploited to develop probes for monitoring the pH of specific cellular compartments, such as lysosomes.[16]
Experimental Protocols
The following protocols provide a general framework for the use of imidazo[1,2-a]pyridine fluorescent probes in live-cell imaging. It is crucial to optimize these protocols for the specific probe, cell type, and imaging setup being used.
General Workflow for Live-Cell Imaging
The overall process for utilizing imidazo[1,2-a]pyridine probes for live-cell imaging can be summarized in the following workflow:
Caption: General workflow for live-cell imaging with imidazo[1,2-a]pyridine probes.
Protocol 1: General Live-Cell Staining
This protocol provides a starting point for staining live cells with a generic imidazo[1,2-a]pyridine probe.
Materials:
-
Imidazo[1,2-a]pyridine fluorescent probe
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Probe Stock Solution Preparation:
-
Prepare a 1-10 mM stock solution of the imidazo[1,2-a]pyridine probe in high-purity DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Preparation:
-
Seed cells on glass-bottom dishes or coverslips to achieve 50-70% confluency on the day of the experiment.
-
Ensure the cells are healthy and adhering well to the substrate.
-
-
Probe Loading:
-
Prepare a working solution of the probe by diluting the stock solution in pre-warmed complete cell culture medium or an appropriate imaging buffer (e.g., HBSS). The final concentration will need to be optimized for each probe but typically ranges from 1-10 µM.
-
Remove the culture medium from the cells and gently wash once with pre-warmed PBS or HBSS.[17]
-
Add the probe-containing medium to the cells.
-
Incubate the cells at 37°C in a CO₂ incubator for a duration specific to the probe (typically 15-60 minutes). Incubation time should be optimized to achieve sufficient signal with minimal background.[18]
-
-
Washing:
-
Imaging:
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific imidazo[1,2-a]pyridine probe.
-
To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.[20]
-
Protocol 2: Detection of Intracellular Analytes (e.g., Metal Ions, ROS)
This protocol is adapted for "turn-on" or "turn-off" probes that respond to specific intracellular analytes.
Materials:
-
Analyte-responsive imidazo[1,2-a]pyridine probe
-
Reagents for inducing the analyte of interest (e.g., a metal salt solution or a ROS-generating compound)
-
Control cells (not treated with the inducing agent)
-
Other materials as listed in Protocol 1
Procedure:
-
Probe Loading:
-
Follow steps 1-3 of Protocol 1 to load the cells with the analyte-responsive probe.
-
-
Analyte Induction (if applicable):
-
After probe loading and washing (optional), treat the cells with the inducing agent at a predetermined concentration and for a specific duration to stimulate the production or influx of the target analyte.
-
Include a control group of cells that are not treated with the inducing agent.
-
-
Imaging:
-
Image both the treated and control cells using a fluorescence microscope.
-
For "turn-on" probes, an increase in fluorescence intensity is expected in the treated cells compared to the control. For "turn-off" probes, a decrease in fluorescence is anticipated.
-
Time-lapse imaging can be employed to monitor the dynamic changes in fluorescence in response to the analyte.
-
Data Presentation and Analysis
Photophysical Properties of Representative Imidazo[1,2-a]pyridine Probes
The following table summarizes the key photophysical properties of a selection of imidazo[1,2-a]pyridine-based fluorescent probes from the literature. This data is intended to be illustrative of the range of properties that can be achieved with this versatile scaffold.
| Probe Name/Reference | Target Analyte | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Quantum Yield (Φ) | Key Features & Cell Line |
| B2 [6] | H₂O₂ | ~405 | ~500 | Not Reported | Aggregation-induced emission, good biocompatibility (A549 cells) |
| IPPA [8] | Cysteine | ~365 | ~450 | Not Reported | High selectivity for cysteine over other biothiols (HepG2 cells, zebrafish) |
| LK [21] | Fe³⁺, F⁻ | ~365 | ~543 | Not Reported | "On-off-on" sensing mechanism, large Stokes shift |
| Rh-Ip-Hy [15][16] | Hg²⁺ | ~500 | ~575 | Not Reported | Large Stokes shift, high pH tolerance (HeLa cells) |
| Probe 5 [10][14] | Fe³⁺, Hg²⁺ | Not Reported | Not Reported | Not Reported | "Turn-on" for Fe³⁺, "turn-off" for Hg²⁺ (HeLa cells) |
Troubleshooting Common Issues in Live-Cell Imaging
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Signal | - Insufficient probe concentration or incubation time.- Inefficient probe loading.- Photobleaching. | - Optimize probe concentration and incubation duration.- Use a permeabilizing agent if necessary (with caution for live cells).- Reduce excitation light intensity and exposure time. Use an antifade reagent if compatible with live-cell imaging.[5] |
| High Background | - Incomplete removal of unbound probe.- Probe aggregation.- Autofluorescence from cells or medium. | - Perform additional washing steps.- Use a background suppressor.[5]- Filter the probe working solution before use.- Use a phenol red-free medium for imaging. Image cells in an appropriate buffer. |
| Cellular Toxicity | - High probe concentration.- Phototoxicity from prolonged light exposure.- Solvent toxicity (e.g., DMSO). | - Perform a cytotoxicity assay (e.g., MTT assay) to determine the optimal non-toxic probe concentration.[7]- Minimize light exposure. Use longer wavelength probes if possible.[5]- Ensure the final DMSO concentration is low (typically <0.5%). |
Future Perspectives
The field of imidazo[1,2-a]pyridine-based fluorescent probes is rapidly evolving. Future research will likely focus on the development of probes with even more advanced properties, such as:
-
Near-Infrared (NIR) Emission: Probes that absorb and emit in the NIR window (700-1700 nm) offer advantages for deep-tissue imaging due to reduced light scattering and lower autofluorescence.
-
Two-Photon Excitation: Probes designed for two-photon microscopy allow for imaging deeper into tissues with reduced phototoxicity.
-
Multi-Analyte Sensing: The development of single probes capable of detecting multiple analytes simultaneously will provide a more comprehensive understanding of complex cellular processes.
-
Theranostic Applications: Combining the imaging capabilities of imidazo[1,2-a]pyridine probes with therapeutic functionalities will open up new avenues for targeted drug delivery and treatment monitoring.
References
- 1. ijrpr.com [ijrpr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A novel and simple imidazo[1,2-a]pyridin fluorescent probe for the sensitive and selective imaging of cysteine in living cells and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 10. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel fluorescent sensor based on imidazo[1,2-a]pyridine for Zn2+ - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Fluorescent probes for organelle-targeted bioactive species imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Organelle-Targeted Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 16. An imidazo[1,2- a ]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg 2+ and its application in cell imaging and test st ... - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00090K [pubs.rsc.org]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. promega.com [promega.com]
- 19. benchchem.com [benchchem.com]
- 20. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimization of reaction conditions for 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one synthesis
Technical Support Center: Synthesis of 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your synthetic outcomes. Our approach is rooted in mechanistic understanding to empower you to not only solve immediate issues but also to strategically refine your experimental design.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The partially saturated this compound variant presents unique synthetic challenges compared to its aromatic counterparts. This guide provides a structured, question-and-answer-based approach to navigate these complexities.
Core Synthetic Strategy: A Multicomponent Approach
A robust and efficient method for constructing the desired scaffold is through a one-pot, three-component reaction. This strategy offers advantages in terms of atom economy, reduced reaction times, and simplified work-up procedures.[3] A plausible and highly effective approach involves the condensation of an appropriate aldehyde, Meldrum's acid, and a suitable 2-aminoimidazole derivative.[4][5]
General Experimental Workflow
The following diagram outlines the typical workflow for the synthesis and optimization of this compound.
Caption: General workflow for synthesis and analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low or I'm getting no desired product. What are the primary causes and how can I improve it?
A1: Low yield is a common hurdle often attributable to suboptimal reaction conditions, reagent quality, or competing side reactions. Let's break down the causative factors and solutions.
Potential Cause 1: Suboptimal Reaction Conditions The thermodynamics and kinetics of multicomponent reactions are highly sensitive to temperature and solvent. The traditional use of standard reflux conditions may not be optimal.[6]
Solution & Protocol: A systematic optimization of reaction parameters is crucial. Response Surface Methodology (RSM) has been effectively used to determine optimal conditions for similar syntheses.[4][7]
-
Temperature Screening: Perform small-scale reactions across a temperature gradient (e.g., 50°C, 70°C, 90°C). An optimal temperature of 72°C was identified in a related imidazopyridinone synthesis.[4][7]
-
Solvent System: The polarity of the solvent is critical. While various organic solvents can be used, an aqueous ethanol mixture often provides a good balance of solubility for the starting materials and can facilitate the reaction. A study found that a 33% water content in ethanol was optimal.[4][7]
-
Catalyst: While some variations of this reaction can proceed without a catalyst, acidic or basic catalysts can significantly enhance the rate and yield.[2][6] Consider screening mild Lewis acids (e.g., 5 mol% I₂) or organic acids (e.g., 10 mol% p-TSA).[2][6]
Optimized Conditions Summary Table
| Parameter | Range Explored | Optimized Value | Expected Outcome | Source |
| Temperature | 25 - 100 °C | ~72 °C | Increased yield, reduced reaction time | [4][7] |
| Solvent | 0 - 100% Water in EtOH | ~33% Water in EtOH | Improved solubility & reaction rate | [4][7] |
| Catalyst (optional) | None, I₂, p-TSA | 5 mol% I₂ | Potentially faster conversion | [2] |
Potential Cause 2: Reagent Quality & Stoichiometry Meldrum's acid is susceptible to hydrolysis. Aldehydes can undergo oxidation or self-condensation. The purity of the 2-aminoimidazole starting material is also critical.
Solution & Protocol:
-
Verify Reagent Purity: Use freshly opened or purified reagents. Confirm the purity of your aldehyde by ¹H NMR. Use high-purity Meldrum's acid.
-
Stoichiometry: Ensure accurate 1:1:1 stoichiometry of the three components. An excess of one component can lead to side products.
-
Order of Addition: The order in which reagents are added can influence the reaction pathway. A common approach is to first form the intermediate from the aldehyde and Meldrum's acid before adding the amino-heterocycle.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yields.
Q2: My reaction produces multiple side products that are difficult to separate from the desired compound. What are these impurities and how can I minimize them?
A2: The formation of multiple products often points to competing reaction pathways or degradation of starting materials or the product itself under the reaction conditions.
Potential Cause 1: Knoevenagel Condensation Side Products The initial step is often a Knoevenagel condensation between the aldehyde and Meldrum's acid. This intermediate can potentially react with another molecule of itself or undergo other undesired reactions if the subsequent cyclization with the 2-aminoimidazole is too slow.
Solution:
-
Control Temperature: Running the reaction at the optimized, and not excessively high, temperature can favor the desired pathway over higher-activation-energy side reactions.
-
Staged Addition: Add the 2-aminoimidazole derivative to a pre-stirred mixture of the aldehyde and Meldrum's acid. This ensures the highly reactive Knoevenagel intermediate is consumed as it is formed.
Potential Cause 2: Product Degradation The pyridinone ring can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures over long reaction times.
Solution:
-
Minimize Reaction Time: Monitor the reaction closely using TLC or LC-MS and stop the reaction as soon as the starting material is consumed. Over-extending the reaction time rarely improves the yield of the desired product and often leads to more impurities.
-
Buffer the Reaction: If using a strong acid catalyst, consider using a buffered solvent system to maintain a stable pH.
Purification Protocol: If side products are unavoidable, a robust purification strategy is necessary.
-
Initial Work-up: After quenching the reaction, perform a liquid-liquid extraction. The desired product may have moderate polarity, so screen solvents like ethyl acetate and dichloromethane.
-
Column Chromatography: This is typically the most effective method.
-
Stationary Phase: Use silica gel as a starting point.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. Use TLC to determine the optimal solvent system that provides good separation (Rf of desired product ~0.3).
-
-
Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixture) can significantly improve purity.
Q3: I am struggling with the purification of the final compound. It seems to be very polar or insoluble. What can I do?
A3: Purification challenges with heterocyclic compounds like this are common due to their polarity and potential for strong intermolecular interactions.
Potential Cause: High Polarity The presence of multiple nitrogen atoms and a carbonyl group in the this compound structure can lead to high polarity, causing the compound to streak on silica gel TLC plates or require highly polar eluents for chromatography.
Solutions:
-
Modify the Mobile Phase: For column chromatography, add a small amount (0.5-1%) of a modifier like triethylamine (if the compound is basic) or acetic acid (if the compound is acidic/neutral) to the eluent. This can prevent streaking by neutralizing active sites on the silica gel.
-
Alternative Stationary Phases: If silica is ineffective, consider using alumina (basic or neutral) or reversed-phase silica (C18). Reversed-phase chromatography using a water/acetonitrile or water/methanol gradient is often effective for polar compounds.
-
Trituration/Recrystallization: Before resorting to chromatography, attempt to triturate the crude solid with a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether, cold ethyl acetate). This can be a quick and effective purification step.
References
- 1. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Simple synthesis of new imidazopyridinone, pyridopyrimidinone, and thiazolopyridinone derivatives and optimization of reaction parameters using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electro-organic synthesis of tetrahydroimidazo[1,2-a]pyridin-5(1H)-one via a multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. [PDF] Simple synthesis of new imidazopyridinone, pyridopyrimidinone, and thiazolopyridinone derivatives and optimization of reaction parameters using response surface methodology | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting Low Yields in Imidazo[1,2-a]pyridine Cyclization Reactions
Welcome to the technical support center for imidazo[1,2-a]pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the cyclization reaction, specifically focusing on overcoming low product yields. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, found in drugs like Zolpidem and Alpidem, making its efficient synthesis crucial.[1][2] This document provides in-depth, experience-driven advice in a question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
My reaction isn't proceeding to completion, resulting in a low yield. What are the initial parameters I should investigate?
An incomplete reaction is a common hurdle. Systematically evaluating the following core parameters is the first step toward optimization.
-
Reaction Time and Temperature: Ensure the reaction has been given sufficient time to complete. Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is critical to determine the optimal duration.[3] Some imidazo[1,2-a]pyridine syntheses may require elevated temperatures to proceed efficiently, while excessively high temperatures can lead to the decomposition of starting materials or the final product.[3][4] A screening of various temperatures is advisable to identify the optimum for your specific substrates.[3] For instance, some copper-catalyzed syntheses have found 80°C to be an ideal temperature.[5]
-
Solvent Choice: The reaction solvent plays a pivotal role. Solvents such as DMF, ethanol, and water have been used successfully.[3] The ideal solvent is highly dependent on the specific reactants and catalyst system.[3] For example, less polar solvents like toluene or dioxane might require higher temperatures and longer reaction times.[6] Screening different solvents on a small scale is a highly recommended optimization step.[3] In some cases, acetonitrile has been shown to provide better yields than other solvents.[4]
-
Purity of Starting Materials: The purity of the initial reactants, such as 2-aminopyridine and the corresponding ketone or aldehyde, is crucial.[6] Impurities can lead to unwanted side reactions that consume starting materials and lower the yield of the desired product.[6]
-
Atmosphere: The sensitivity of the reaction to air and moisture should be considered. While some modern methods advantageously utilize air as an oxidant, many reactions benefit from being conducted under an inert atmosphere, such as nitrogen or argon, to prevent side reactions and improve yield.[3][5]
I'm observing significant byproduct formation. How can I improve the reaction's selectivity?
The formation of multiple products can complicate purification and drastically reduce the yield of the desired imidazo[1,2-a]pyridine. Here are strategies to enhance selectivity:
-
Stoichiometry Control: Precise control over the stoichiometry of your reactants is essential. An excess of one reactant can often lead to the formation of undesired byproducts.
-
Catalyst Selection and Loading: The choice and amount of catalyst can significantly influence the reaction pathway. For instance, in base-catalyzed reactions, optimizing the concentration of the base is key.[6] Various catalysts, including copper, iodine, and palladium, have been employed in imidazo[1,2-a]pyridine synthesis, each with its own advantages and potential for side reactions.[7][8][9] Iodine, for example, has been shown to be a cost-effective and environmentally friendly catalyst that can provide excellent yields.[7]
-
Understanding Side Reactions: A common side reaction involves the self-condensation of the ketone starting material. To mitigate this, one could consider the in situ generation of the reactive intermediate, such as an α-haloketone from a ketone.[10] This approach avoids the need to handle lachrymatory α-haloketones directly.[10]
My yield is significantly lower after purification. What could be the cause and how can I improve it?
Low recovery after purification often points to issues with the work-up and purification methodology.
-
Product Solubility: The imidazo[1,2-a]pyridine products can have varying solubilities. Ensure that the solvents used during extraction and chromatography are appropriate for your specific derivative to avoid product loss.
-
Chromatography Conditions: In some instances, the product may not require chromatographic purification, and simple filtration can yield a pure compound.[11] If chromatography is necessary, careful selection of the stationary phase (e.g., silica gel) and the mobile phase is crucial to achieve good separation from impurities without significant product loss on the column.
-
Product Stability: The furan ring, if present in the molecule, can be sensitive to strongly acidic conditions.[6] It's important to control the pH during the work-up to prevent degradation of the product.
Troubleshooting Workflow
Here is a logical workflow to diagnose and resolve low-yield issues in your imidazo[1,2-a]pyridine cyclization.
Caption: A step-by-step decision tree for troubleshooting low yields.
Reaction Mechanism and Key Intermediates
Understanding the reaction mechanism is fundamental to effective troubleshooting. The classical synthesis of imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone.
Caption: Simplified reaction mechanism for imidazo[1,2-a]pyridine synthesis.
The initial step is the nucleophilic attack of the pyridine nitrogen of 2-aminopyridine on the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.[10]
Experimental Protocols
General Protocol for Imidazo[1,2-a]pyridine Synthesis
This protocol provides a general starting point. Optimization will likely be necessary for specific substrates.
-
To a solution of 2-aminopyridine (1.0 mmol) in a suitable solvent (e.g., ethanol, 5 mL) in a round-bottom flask, add the α-haloketone (1.1 mmol).
-
If a base is required, add it at this stage (e.g., NaHCO₃, 2.0 mmol).
-
Stir the reaction mixture at the desired temperature (e.g., reflux) and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with a small amount of cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol for Reaction Optimization: Solvent Screening
-
Set up several small-scale reactions in parallel in vials.
-
To each vial, add 2-aminopyridine (e.g., 0.1 mmol) and the α-haloketone (e.g., 0.11 mmol).
-
To each vial, add a different solvent (e.g., 1 mL of ethanol, DMF, acetonitrile, toluene, water).
-
Stir all reactions at the same temperature for a set amount of time (e.g., 6 hours).
-
Analyze a small aliquot from each reaction by LC-MS or TLC to compare the extent of product formation.
Data Presentation
Table 1: Effect of Catalyst on Yield
The choice of catalyst can have a dramatic impact on the reaction yield. Below is a comparison of different catalysts used in the synthesis of imidazo[1,2-a]pyrazines, a related class of compounds, which highlights the importance of catalyst screening.
| Entry | Catalyst (mol%) | Solvent | Yield (%) |
| 1 | None | Ethanol | Low |
| 2 | FeCl₃ (5) | Ethanol | Poor |
| 3 | I₂ (5) | Ethanol | Excellent |
| 4 | CuI (5) | Ethanol | Good |
Data adapted from a study on a related heterocyclic system. Specific yields will vary based on substrates.[7]
Table 2: Influence of Solvent on Reaction Outcome
As discussed, the solvent can significantly affect the reaction. Here is a representative table illustrating the impact of solvent choice.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | 100 | 24 | 60 |
| 2 | Acetonitrile | 110 | 24 | 75 |
| 3 | Toluene | 110 | 24 | <40 |
| 4 | DCE | 110 | 24 | <40 |
Data derived from a study on the C-3 functionalization of imidazo[1,2-a]pyridines and is illustrative of the solvent's effect.[4]
References
- 1. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zolpidem - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Improving the stability and solubility of 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one for in vitro assays
This technical support guide is designed for researchers, scientists, and drug development professionals working with 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one and related imidazo[1,2-a]pyridine derivatives. The unique structural characteristics of this class of compounds, while conferring a wide range of biological activities, can also present challenges in achieving the stability and solubility required for robust and reproducible in vitro assays.[1][2][3] This guide provides a comprehensive resource for troubleshooting common issues and offers detailed protocols to ensure the successful application of these promising molecules in your research.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What is happening and how can I prevent this?
A1: This phenomenon, often termed "solvent shock," is a common issue when diluting a concentrated stock of a hydrophobic compound from an organic solvent like dimethyl sulfoxide (DMSO) into an aqueous medium.[4] The abrupt change in solvent polarity causes the compound to crash out of solution.
Immediate Troubleshooting Steps:
-
Reduce the Final Concentration: Your target concentration may be exceeding the aqueous solubility of the compound.
-
Optimize the Dilution Process: Instead of a single large dilution, perform a serial dilution. First, create intermediate dilutions in 100% DMSO, and then add the final, lowest DMSO concentration stock to your pre-warmed aqueous buffer dropwise while vortexing.[4][5]
-
Lower the Stock Concentration: Preparing a less concentrated initial stock solution in DMSO can also mitigate precipitation upon dilution.[4]
Q2: What is the best solvent to use for my initial stock solution of this compound?
A2: DMSO is a powerful and widely used solvent for dissolving a broad spectrum of compounds for biological assays.[6] For imidazo[1,2-a]pyridine derivatives, which are often hydrophobic, DMSO is an excellent starting point. However, it is crucial to keep the final concentration of DMSO in your assay low, typically below 0.5%, as higher concentrations can be cytotoxic.[6] Always include a vehicle control with the same final DMSO concentration in your experiments.[6]
Q3: I'm observing a gradual precipitation of my compound in the cell culture incubator over several hours. What could be the cause?
A3: This is likely due to the compound having low kinetic solubility and reaching its thermodynamic solubility limit over time.[7] Several factors in a cell culture incubator can contribute to this:
-
Temperature Shifts: Changes in temperature can affect solubility.
-
pH Changes: Cellular metabolism can alter the pH of the culture medium, which can impact the solubility of pH-sensitive compounds.
-
Interactions with Media Components: The compound may interact with salts, proteins, or other components in the media, leading to precipitation.[8]
-
Evaporation: Increased concentration due to evaporation from the culture plates can cause the compound to exceed its solubility limit.[4][8]
Solutions:
-
Prepare fresh working solutions immediately before each experiment.
-
Ensure your media is well-buffered.
-
Maintain proper humidity in your incubator and use sealed plates to minimize evaporation.[4]
Q4: How can I improve the aqueous solubility of this compound for my assays?
A4: Beyond optimizing your dilution protocol, several formulation strategies can enhance the solubility of your compound:
-
pH Adjustment: The solubility of ionizable compounds is highly dependent on pH.[9] Determining the pKa of your compound will help you select a buffer pH that favors the more soluble (likely ionized) form.
-
Use of Co-solvents: In addition to DMSO, other water-miscible organic solvents like ethanol can be used, but their compatibility with your specific assay must be verified.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.[10][11][12] Hydroxypropyl-β-cyclodextrin is a commonly used derivative with improved solubility and a good safety profile.
Q5: Does the presence of serum in my cell culture medium affect my compound?
A5: Yes, serum proteins can significantly impact the behavior of small molecules in in vitro assays.[13] Proteins like albumin can bind to your compound, which can have several effects:
-
Increased Apparent Solubility: Protein binding can keep more of the compound in solution, preventing precipitation.[4]
-
Reduced Free Concentration: Only the unbound fraction of the compound is typically considered biologically active. High protein binding can lead to an overestimation of the required dose to achieve a biological effect.
-
Altered Stability: Binding to proteins can either protect the compound from degradation or, in some cases, facilitate it.
It is crucial to be aware of these potential interactions and, if necessary, to measure the free fraction of your compound in the presence of serum.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered with this compound in in vitro assays.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | - Final concentration exceeds aqueous solubility.- "Solvent shock" due to rapid dilution from a high-concentration organic stock.[4] | - Perform a solubility assessment to determine the maximum soluble concentration.- Prepare a lower concentration stock solution in DMSO.- Add the stock solution dropwise to pre-warmed (37°C) assay buffer while vortexing.[4][5]- Perform serial dilutions in 100% DMSO before the final dilution into the aqueous buffer.[6] |
| Precipitation Over Time in Incubator | - Low kinetic solubility; compound is crashing out to its thermodynamic solubility limit.[7]- Temperature fluctuations.- pH shift in the medium due to cellular metabolism.- Interaction with media components (salts, proteins).[8]- Evaporation leading to increased concentration.[4][8] | - Prepare working solutions fresh for each experiment.- Ensure the medium is adequately buffered.- Use sealed culture plates and maintain proper incubator humidity to prevent evaporation.[4]- Consider using a serum-free medium if interactions with serum proteins are suspected and compatible with the cell line. |
| Cloudiness or Haziness in Media | - Fine particulate precipitation.- Microbial contamination.[4] | - Examine a sample under a microscope to differentiate between precipitate and microorganisms.- If precipitation is confirmed, follow the troubleshooting steps for immediate or delayed precipitation.- If contamination is suspected, discard the culture and review sterile techniques.[8] |
| Inconsistent Assay Results | - Inaccurate concentration of the working solution due to partial precipitation.- Degradation of the compound in the assay medium. | - Visually inspect all solutions for any signs of precipitation before use.- Prepare fresh solutions for each experiment.- Assess the stability of the compound in the assay buffer over the time course of the experiment. |
Experimental Protocols
Protocol 1: Preparation of DMSO Stock and Serial Dilutions
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO and performing serial dilutions to minimize precipitation.[6][14]
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortexer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of the compound to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Accurately weigh the compound and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution, but be cautious of potential compound degradation with heat.[6]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in tightly sealed containers.[6]
-
For serial dilutions in 100% DMSO: a. Start with your highest concentration stock solution. b. Label a series of sterile microcentrifuge tubes for each desired concentration. c. To create a 2-fold serial dilution, add a specific volume of 100% DMSO to all tubes except the first. d. Transfer an equal volume from the first tube to the second and mix thoroughly. e. Repeat this process for the subsequent tubes.[14]
Protocol 2: Determining Aqueous Solubility (Kinetic vs. Thermodynamic)
Understanding the solubility of your compound is crucial for designing your experiments.[9]
-
Kinetic Solubility: This is a high-throughput method that measures the concentration at which a compound, dissolved in DMSO, precipitates when added to an aqueous buffer. It reflects the solubility under non-equilibrium conditions, which is often relevant for initial dilutions in assays.[7][15]
-
Thermodynamic Solubility: This is the true equilibrium solubility of the solid compound in a saturated solution. It is a more time-consuming measurement but provides a more accurate value for the compound's intrinsic solubility.[7][15]
A simplified shake-flask method for estimating thermodynamic solubility:
-
Add an excess amount of the solid compound to your aqueous assay buffer in a vial.
-
Agitate the vial at a constant temperature for 24-48 hours to reach equilibrium.
-
Filter or centrifuge the suspension to remove the undissolved solid.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).[10]
Protocol 3: Improving Solubility with Cyclodextrins - Phase Solubility Study
This protocol helps determine if a cyclodextrin can improve the solubility of your compound and provides information on the stoichiometry of the complex.[10]
Materials:
-
This compound (solid)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice
-
Sterile vials
-
Shaker/agitator
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD.
-
Add an excess amount of this compound to each HP-β-CD solution.
-
Seal the vials and agitate them at a constant temperature for 24-72 hours to reach equilibrium.
-
After equilibration, filter or centrifuge the samples to remove undissolved compound.
-
Quantify the concentration of the dissolved compound in the supernatant of each sample.
-
Plot the concentration of the dissolved compound against the concentration of HP-β-CD. The resulting phase solubility diagram will indicate the effectiveness of the cyclodextrin in enhancing solubility.
Visualizations
Workflow for Preparing Working Solutions
Caption: Workflow for stock and working solution preparation.
Troubleshooting Logic for Compound Precipitation
Caption: Troubleshooting logic for precipitation issues.
Best Practices for Handling and Storage
Imidazo[1,2-a]pyridine derivatives, like many heterocyclic compounds, should be handled with care.
-
Storage: Store solid compounds and DMSO stock solutions in tightly sealed containers at -20°C or -80°C, protected from light and moisture.[6]
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the solid compound and concentrated solutions.[16] Handle in a well-ventilated area or a fume hood.[16]
By following the guidance in this technical support center, researchers can overcome the challenges associated with the solubility and stability of this compound, leading to more reliable and reproducible in vitro assay results.
References
- 1. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. enamine.net [enamine.net]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. benchchem.com [benchchem.com]
- 11. oatext.com [oatext.com]
- 12. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interaction of functionalized nanoparticles with serum proteins and its impact on colloidal stability and cargo leaching - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 14. support.nanotempertech.com [support.nanotempertech.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Minimizing by-product formation during the synthesis of imidazo[1,2-a]pyridines
Welcome to the technical support center dedicated to the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges and minimize by-product formation during your experiments. The information provided is based on established scientific principles and field-proven insights to ensure the reliability and success of your synthetic endeavors.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common synthetic routes to imidazo[1,2-a]pyridines?
-
My reaction yield is consistently low. What are the likely causes?
-
I am observing multiple spots on my TLC plate. How can I identify the major by-products?
-
How critical is the choice of solvent and temperature in these syntheses?
-
-
Troubleshooting Guide: Minimizing By-product Formation
-
Issue 1: Formation of Polymeric or Tar-like Materials
-
Issue 2: Presence of Unreacted Starting Materials
-
Issue 3: Formation of Isomeric By-products
-
Issue 4: Side Reactions in Specific Methodologies
-
Groebke-Blackburn-Bienaymé (GBB) Reaction
-
Ortoleva-King Type Reactions
-
A³-Coupling Reactions
-
-
-
Experimental Protocols
-
Protocol 1: General Procedure for Minimizing By-products in a GBB Reaction
-
Protocol 2: Optimized Ortoleva-King Type Synthesis
-
-
References
Frequently Asked Questions (FAQs)
What are the most common synthetic routes to imidazo[1,2-a]pyridines?
The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods, each with its own advantages and potential challenges. The most prominent and widely utilized routes include:
-
Condensation Reactions: This is a classical approach that typically involves the reaction of 2-aminopyridines with α-haloketones.[1][2][3] While effective, this method can sometimes require harsh conditions and may be limited by the availability of the starting materials.[1]
-
Multicomponent Reactions (MCRs): MCRs are highly efficient for generating molecular diversity. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prime example, combining a 2-aminopyridine, an aldehyde, and an isocyanide in a one-pot synthesis.[4][5][6][7][8] This method is favored for its atom economy and the ability to introduce multiple points of diversity.[9]
-
Oxidative Coupling and Tandem Reactions: These modern approaches often utilize transition-metal catalysts to facilitate the formation of the imidazo[1,2-a]pyridine core through C-H activation and other advanced transformations.[10]
-
Ortoleva-King Type Reactions: This method involves the reaction of 2-aminopyridines with active methylene compounds in the presence of iodine.[11][12][13] It offers a metal-free alternative for the synthesis of certain substituted imidazo[1,2-a]pyridines.
-
A³-Coupling Reactions: This is a three-component reaction of an amine (2-aminopyridine), an aldehyde, and an alkyne, typically catalyzed by a metal such as copper.[14][15][16][17]
My reaction yield is consistently low. What are the likely causes?
Low yields in imidazo[1,2-a]pyridine synthesis can stem from several factors. A systematic approach to troubleshooting is essential:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. For instance, some reactions may require heating to proceed at a reasonable rate, while others might benefit from lower temperatures to minimize side reactions. The polarity of the solvent can significantly influence the solubility of reactants and the stability of intermediates.[18]
-
Catalyst Inactivity or Inappropriate Choice: In catalyzed reactions, the choice and handling of the catalyst are paramount. The catalyst might be poisoned by impurities in the starting materials or solvent, or it may not be suitable for the specific substrates being used. For example, in GBB reactions, Lewis acids like Sc(OTf)₃ are commonly used, and their effectiveness can be influenced by the presence of water.[6][8]
-
Poor Quality of Starting Materials: Impurities in the 2-aminopyridine, aldehyde, ketone, or other reactants can lead to the formation of undesired by-products, consuming the starting materials and lowering the yield of the desired product.
-
By-product Formation: The formation of stable by-products can compete with the main reaction pathway, leading to reduced yields. Identifying these by-products is the first step toward mitigating their formation.
I am observing multiple spots on my TLC plate. How can I identify the major by-products?
The presence of multiple spots on a TLC plate is a common observation. Identifying these spots is crucial for optimizing your reaction.
-
Co-spotting: Run a TLC with individual lanes for each starting material and a lane for the reaction mixture. This will help you determine if any of the spots correspond to unreacted starting materials.
-
Spectroscopic Analysis: If a major by-product can be isolated through column chromatography, techniques like ¹H NMR, ¹³C NMR, and mass spectrometry can be used to elucidate its structure.
-
Understanding Common Side Reactions: Familiarize yourself with the potential side reactions associated with your chosen synthetic route. For example, in the GBB reaction, side products can arise from the self-condensation of the aldehyde or reactions involving the solvent.[18] In Ortoleva-King type reactions, over-iodination or undesired cyclization pathways can lead to by-products.
How critical is the choice of solvent and temperature in these syntheses?
The choice of solvent and temperature is highly critical and can significantly impact the outcome of the reaction in several ways:
-
Solubility: The solvent must be able to dissolve the reactants to a sufficient extent to allow the reaction to proceed.
-
Reaction Rate: Higher temperatures generally increase the reaction rate, but can also promote the formation of by-products. It is often necessary to find an optimal temperature that provides a reasonable reaction rate without compromising selectivity.
-
Selectivity: The polarity and protic/aprotic nature of the solvent can influence the reaction pathway and the relative rates of competing reactions, thereby affecting the product distribution.[18] For example, protic solvents like alcohols can sometimes participate in the reaction, leading to undesired by-products in GBB reactions.[18]
-
Stability of Intermediates: The solvent can stabilize or destabilize key intermediates, which can alter the course of the reaction.
Troubleshooting Guide: Minimizing By-product Formation
Issue 1: Formation of Polymeric or Tar-like Materials
Question: My reaction mixture turns dark and forms a significant amount of insoluble, tar-like material. What is causing this and how can I prevent it?
Answer: The formation of polymeric or tar-like materials is often a sign of uncontrolled side reactions, such as polymerization of starting materials or decomposition of intermediates.
Causality and Mitigation Strategies:
-
Excessive Heat: High temperatures can promote decomposition and polymerization.
-
Solution: Try running the reaction at a lower temperature, even if it requires a longer reaction time. A temperature screen is often a worthwhile optimization step.
-
-
Air/Moisture Sensitivity: Some intermediates or catalysts may be sensitive to air or moisture, leading to decomposition.
-
Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and reagents.
-
-
High Concentration: High concentrations of reactants can sometimes favor intermolecular side reactions that lead to polymers.
-
Solution: Experiment with running the reaction at a lower concentration.
-
-
Inappropriate pH: Strongly acidic or basic conditions can catalyze undesired polymerization or decomposition pathways.
-
Solution: If using an acid or base catalyst, carefully control the amount. Consider using a milder catalyst or a buffered system.
-
Issue 2: Presence of Unreacted Starting Materials
Question: My TLC and NMR analysis show a significant amount of unreacted starting materials even after a prolonged reaction time. What should I do?
Answer: The presence of unreacted starting materials indicates that the reaction is either too slow or has reached equilibrium without going to completion.
Causality and Mitigation Strategies:
-
Insufficient Activation: The reaction may require a higher temperature or a more effective catalyst to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature and monitor the progress by TLC. If using a catalyst, consider increasing the catalyst loading or switching to a more active one.
-
-
Reversibility: Some steps in the reaction mechanism may be reversible.
-
Solution: Consider using a dehydrating agent (e.g., molecular sieves) to remove water if it is a by-product of a reversible condensation step.[6]
-
-
Stoichiometry: An incorrect stoichiometry of reactants can leave one or more starting materials in excess.
-
Solution: Carefully verify the stoichiometry of your reactants. Sometimes, using a slight excess of one of the more volatile or less stable reactants can help drive the reaction to completion.
-
Issue 3: Formation of Isomeric By-products
Question: I am obtaining a mixture of isomeric imidazo[1,2-a]pyridines. How can I improve the regioselectivity of my reaction?
Answer: The formation of isomeric products can occur if there are multiple reactive sites on the starting materials that can participate in the cyclization step.
Causality and Mitigation Strategies:
-
Substituent Effects: The electronic and steric properties of substituents on the 2-aminopyridine ring can influence the regioselectivity of the reaction.
-
Solution: The regioselectivity is often substrate-dependent. While difficult to control directly without changing the starting materials, understanding the electronic effects can help predict the major isomer. In some cases, changing the catalyst or reaction conditions can influence the isomeric ratio.
-
-
Multiple Reaction Pathways: The reaction may be proceeding through competing mechanistic pathways that lead to different isomers.[12]
-
Solution: A thorough understanding of the reaction mechanism is key. For example, in the direct acid-catalyzed synthesis from 2-aminopyridines and acetophenones, a concurrence between a ketimine and an Ortoleva-King type intermediate can lead to different products.[12] Adjusting the catalyst and reaction conditions can favor one pathway over the other.
-
Issue 4: Side Reactions in Specific Methodologies
Question: In my GBB reaction, besides the desired product, I am observing by-products that I suspect are derived from the aldehyde or isocyanide. How can I suppress these side reactions?
Answer: The GBB reaction, while powerful, can be prone to side reactions involving the highly reactive components.
Causality and Mitigation Strategies:
-
Aldehyde Self-Condensation: Aldehydes, especially those with α-hydrogens, can undergo self-condensation under acidic or basic conditions.
-
Solution:
-
Control Catalyst Loading: Use the minimum effective amount of acid catalyst.
-
Order of Addition: Adding the aldehyde slowly to the mixture of the 2-aminopyridine and catalyst can minimize its concentration and reduce self-condensation.
-
-
-
Solvent Participation: Protic solvents like methanol or ethanol can sometimes react with the intermediates.[18]
-
Solution: Consider using an aprotic solvent such as acetonitrile or dichloromethane. If a protic solvent is necessary for solubility, use it sparingly and at the lowest possible temperature.
-
-
Isocyanide Hydrolysis or Polymerization: Isocyanides can be sensitive to acidic conditions and may hydrolyze or polymerize.
-
Solution: Use a mild acid catalyst and maintain anhydrous conditions.
-
Question: My Ortoleva-King type reaction is giving me a complex mixture of products. What are the likely side reactions and how can I control them?
Answer: The Ortoleva-King reaction relies on the in-situ formation of a reactive intermediate via α-iodination of a ketone, which can lead to several side reactions.
Causality and Mitigation Strategies:
-
Over-iodination: The ketone can be di- or tri-iodinated, leading to undesired by-products.
-
Solution: Carefully control the stoichiometry of the iodine. Using a catalytic amount of iodine with a co-oxidant is a common strategy to maintain a low concentration of the active iodinating species.[11]
-
-
Favorskii Rearrangement: α-haloketones can undergo Favorskii rearrangement under basic conditions, although this is less common under the typically neutral or slightly acidic conditions of the Ortoleva-King reaction.
-
Solution: Maintain control over the reaction pH.
-
-
Competing Cyclization Pathways: The intermediate pyridinium salt can potentially undergo other cyclization reactions.
-
Solution: Optimizing the reaction temperature and solvent can help favor the desired intramolecular cyclization.
-
Question: In my A³-coupling reaction for imidazo[1,2-a]pyridine synthesis, I am observing significant amounts of homocoupling of the alkyne (Glaser coupling). How can I minimize this?
Answer: The copper catalyst used in A³-coupling can also catalyze the oxidative homocoupling of terminal alkynes, a common side reaction.
Causality and Mitigation Strategies:
-
Oxidative Conditions: The presence of oxygen can promote Glaser coupling.
-
Solution: Perform the reaction under an inert atmosphere (nitrogen or argon) to minimize the presence of oxygen.
-
-
Catalyst System: The choice of copper source and ligands can influence the relative rates of the A³-coupling and Glaser coupling.
-
Reaction Concentration: High concentrations of the alkyne can favor the bimolecular homocoupling reaction.
-
Solution: Adding the alkyne slowly to the reaction mixture can help to keep its instantaneous concentration low.
-
Experimental Protocols
Protocol 1: General Procedure for Minimizing By-products in a GBB Reaction
This protocol provides a general guideline for setting up a GBB reaction to favor the formation of the desired imidazo[1,2-a]pyridine and minimize common side reactions.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 2-aminopyridine (1.0 equiv), the isocyanide (1.1 equiv), and a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, 5-10 mol%).
-
Solvent Addition: Add an anhydrous aprotic solvent (e.g., acetonitrile or dichloromethane) to dissolve the reactants.
-
Aldehyde Addition: Slowly add the aldehyde (1.0 equiv) to the reaction mixture at room temperature over a period of 10-15 minutes using a syringe pump.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated (e.g., to 40-50 °C).
-
Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Ortoleva-King Type Synthesis
This protocol describes an optimized procedure for the synthesis of imidazo[1,2-a]pyridines using a catalytic amount of iodine.
Step-by-Step Methodology:
-
Reactant Mixture: In a round-bottom flask, combine the 2-aminopyridine (1.0 equiv), the ketone (1.2 equiv), and a catalytic amount of molecular iodine (I₂, 10-20 mol%).
-
Solvent and Oxidant: Add a suitable solvent (e.g., DMSO or DMF) and an oxidant (e.g., K₂S₂O₈, 2.0 equiv).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time, monitoring the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of Na₂S₂O₃ to quench the excess iodine.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography.
Visualizations
Reaction Scheme: Groebke-Blackburn-Bienaymé (GBB) Reaction
Caption: Workflow of the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 7. research.rug.nl [research.rug.nl]
- 8. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of imidazo[1,2-a]pyridines via cobalt/iodine-catalyzed Ortoleva-King type approach | CoLab [colab.ws]
- 14. Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scienceopen.com [scienceopen.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Overcoming challenges in the N-alkylation of the imidazo[1,2-a]pyridine ring
Welcome to the dedicated technical support center for chemists and researchers engaged in the synthesis and modification of imidazo[1,2-a]pyridines. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous marketed drugs.[1][2] However, its functionalization, particularly N-alkylation, is not without its challenges. Issues with regioselectivity, low yields, and unexpected side reactions are common hurdles.
This guide is designed to serve as a practical, field-tested resource. Drawing from established literature and synthetic best practices, we will dissect common problems in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequently encountered obstacles during the N-alkylation of the imidazo[1,2-a]pyridine core.
Issue 1: Poor Regioselectivity (N-1 vs. C-3 Alkylation)
Question: My reaction is producing a mixture of the desired N-1 alkylated product and a significant amount of a C-3 alkylated byproduct. How can I improve the selectivity for N-alkylation?
Answer: This is a classic challenge rooted in the dual nucleophilicity of the imidazo[1,2-a]pyridine ring. The non-bridgehead nitrogen (N-1) is a soft nucleophile, while the C-3 position, possessing the highest electron density in the imidazole ring, behaves as a soft carbon nucleophile. The outcome of the reaction is a delicate balance of electronics, sterics, and reaction conditions.
Causality and Strategic Solutions:
-
Mechanism Dictates Selectivity: The choice between N- or C-alkylation is fundamentally controlled by the reaction mechanism.
-
For N-Alkylation (SN2 Pathway): This pathway is favored under basic conditions where the N-1 proton is removed to generate a potent nitrogen anion. This anion then acts as the nucleophile.
-
For C-Alkylation (Friedel-Crafts Type Pathway): This pathway is often promoted by Lewis acids or strong Brønsted acids, which coordinate to the pyridine nitrogen, activating the ring for electrophilic attack at the C-3 position.[1][3]
-
-
Base and Solvent System:
-
To Favor N-1 Alkylation: Employ a moderate to strong base in a polar aprotic solvent. The base's primary role is to deprotonate the N-H of the tautomeric form, ensuring the nitrogen is the most active nucleophile. Anhydrous potassium carbonate (K₂CO₃) in DMF is a widely successful and commonly cited combination.[4][5][6] For less reactive systems, stronger bases like sodium hydride (NaH) can be effective, but care must be taken to avoid side reactions.
-
To Minimize C-3 Alkylation: Strictly avoid acidic conditions, including Lewis acidic metal contaminants. If your alkylating agent can generate a carbocation (e.g., tertiary or benzylic halides), C-alkylation becomes more probable.
-
-
Nature of the Electrophile (Alkylating Agent):
-
Hard electrophiles tend to react at the site of highest charge density, which can favor N-alkylation. Soft electrophiles react at the site of the largest HOMO coefficient, which is often C-3.
-
Primary alkyl halides (e.g., methyl iodide, benzyl bromide) are excellent substrates for promoting SN2 reactions at the N-1 position.
-
Troubleshooting Workflow for Poor Regioselectivity
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel-Crafts Reaction Catalyzed by Y(OTf)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. psychosocial.com [psychosocial.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Analytical Methods for 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one Quantification
Welcome to the technical support center dedicated to the robust quantification of 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of developing and troubleshooting analytical methods for this bicyclic heteroaromatic compound. Here, we synthesize technical expertise with practical, field-proven insights to ensure the integrity and reliability of your experimental results.
Introduction
This compound and its analogs are of growing interest in medicinal chemistry.[1][2][3] Accurate quantification in various biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.[4] The unique structure of this molecule, featuring a polar lactam moiety and a basic nitrogen atom, presents specific challenges in bioanalysis. This guide provides a comprehensive resource to address these challenges head-on.
Troubleshooting Guide
This section addresses common problems encountered during the analysis of this compound, offering systematic approaches to diagnose and resolve them.
Problem: Poor Peak Shape and Tailing in HPLC
Q: My chromatogram for this compound shows significant peak tailing and broadening. What are the likely causes and how can I improve the peak shape?
A: Peak tailing for a polar, basic compound like this is often due to secondary interactions with the stationary phase or issues with the mobile phase.
-
Causality: The basic nitrogen in the imidazo[1,2-a]pyridine ring can interact with acidic silanol groups on the surface of conventional silica-based C18 columns, leading to tailing.[5]
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is well below the pKa of the basic nitrogen to promote its protonation. A pH of 2.5-3.5 is a good starting point. This minimizes secondary interactions with silanols.
-
Use of an Ion-Pairing Reagent: For highly polar compounds that are difficult to retain on reversed-phase columns, adding an ion-pairing reagent like heptafluorobutyric acid (HFBA) to the mobile phase can improve retention and peak shape by forming a neutral ion pair.[6]
-
Column Selection:
-
Consider using a column with end-capping to reduce the number of free silanol groups.
-
Alternatively, a phenyl-hexyl or embedded polar group (PEG) stationary phase can offer different selectivity and potentially better peak shape.
-
-
Check for Column Contamination: A partially plugged frit or contamination at the head of the column can cause peak distortion.[5] Try flushing the column or replacing it if the problem persists.
-
Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equivalent to the initial mobile phase to avoid peak distortion.[5]
-
Problem: Low Recovery During Sample Extraction from Plasma
Q: I am experiencing low and inconsistent recovery of this compound from plasma samples using liquid-liquid extraction (LLE). What could be the reason, and what are my alternatives?
A: The high polarity of your analyte likely results in poor partitioning into common LLE solvents.
-
Causality: Highly polar compounds have a low octanol-water partition coefficient (LogP), meaning they prefer to stay in the aqueous phase (plasma) rather than partitioning into a non-polar organic solvent like hexane or ethyl acetate.[7]
-
Troubleshooting and Alternative Strategies:
-
Optimize LLE:
-
Solvent Polarity: Try more polar extraction solvents like methyl tert-butyl ether (MTBE) or a mixture of ethyl acetate with a small percentage of a more polar solvent.
-
pH Adjustment: Adjust the pH of the plasma sample to neutralize the charge on your compound, which can improve its partitioning into the organic phase.
-
-
Protein Precipitation (PPT): This is often a robust method for polar analytes.[8][9]
-
Protocol: Add 3 parts of cold acetonitrile or methanol to 1 part of plasma. Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins. The supernatant can then be diluted and injected or further purified.
-
-
Solid-Phase Extraction (SPE): SPE offers a more selective cleanup than PPT.[8][10]
-
Sorbent Selection: For a polar compound, a mixed-mode cation exchange SPE cartridge could be effective. The basic nitrogen will be retained by the strong cation exchange sorbent, allowing for washing with organic solvents to remove non-polar interferences. Elution is then achieved with a basic or high-ionic-strength buffer.
-
-
Problem: Inconsistent Results and Suspected Matrix Effects in LC-MS/MS
Q: My LC-MS/MS quantification of this compound in plasma is showing high variability, especially at low concentrations. I suspect matrix effects. How can I confirm and mitigate this?
A: Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte, are a common issue in bioanalysis, particularly with electrospray ionization (ESI).[11][12]
-
Causality: Phospholipids and other components from the biological matrix can co-elute with the analyte and compete for ionization in the MS source, leading to inaccurate and irreproducible results.[11]
-
Troubleshooting Workflow:
Caption: A stepwise approach to troubleshooting matrix effects.
-
Detailed Steps:
-
Quantify the Matrix Effect: Compare the peak area of the analyte in a post-extraction spiked blank plasma sample to the peak area of the analyte in a neat solution at the same concentration. A significant difference (typically >15%) indicates the presence of matrix effects.[11]
-
Enhance Sample Cleanup: As discussed previously, move from a simple protein precipitation to a more selective SPE method to better remove interfering compounds.[8]
-
Improve Chromatography: Adjust your chromatographic gradient to better separate the analyte from the region where phospholipids typically elute (early in the run).
-
Internal Standard Strategy: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard of your analyte. A SIL-IS will have nearly identical chromatographic and ionization behavior to the analyte, thus co-eluting and experiencing the same degree of ion suppression or enhancement, leading to an accurate peak area ratio.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for sample preparation for this compound in a discovery-phase pharmacokinetic study?
A1: For discovery-phase studies where speed is critical, protein precipitation is a good starting point due to its simplicity and broad applicability to polar compounds.[9] A simple protocol involves adding 3 volumes of acetonitrile containing your internal standard to 1 volume of plasma, vortexing, and centrifuging.[13]
Q2: Which type of HPLC column is recommended for the analysis of this compound?
A2: A modern reversed-phase C18 or C8 column with high-purity silica and robust end-capping is a suitable starting point.[14] For UPLC/UHPLC systems, columns with sub-2 µm particles can provide excellent resolution and speed.[15] If peak tailing is an issue, consider a column with an embedded polar group or a phenyl-hexyl stationary phase.
Q3: How do I select an appropriate internal standard (IS)?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., with deuterium or 13C labels).[12] If a SIL-IS is unavailable, a close structural analog with similar physicochemical properties and chromatographic retention is the next best choice. It is crucial that the IS does not interfere with the analyte and is not a metabolite of the analyte.
Q4: What are the key parameters to assess during bioanalytical method validation?
A4: According to FDA and ICH guidelines, a full validation should include selectivity, specificity, matrix effect, calibration curve, range (LLOQ to ULOQ), accuracy, precision, carry-over, dilution integrity, and stability (freeze-thaw, bench-top, long-term).[16][17][18]
Q5: My compound appears to be unstable in plasma at room temperature. What can I do?
A5: Analyte stability is a critical parameter.[19] If you observe degradation on the benchtop, you should:
-
Keep samples on ice during processing.
-
Minimize the time between thawing and extraction.
-
Investigate the cause of instability (e.g., enzymatic degradation, pH-mediated hydrolysis). If it's enzymatic, the addition of an inhibitor to the collection tubes might be necessary.
-
Thoroughly validate the stability under all expected handling and storage conditions.[18]
Experimental Protocols
The following are example protocols that can be adapted for the quantification of this compound.
Protocol 1: HPLC-UV Method for Quantification in a Formulation
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV scan of the analyte (likely in the 250-300 nm range).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the formulation in a suitable solvent (e.g., a mixture of water and acetonitrile) to achieve a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Calibration Standards:
-
Prepare a stock solution of the reference standard in a suitable solvent.
-
Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Protocol 2: LC-MS/MS Method for Quantification in Plasma
Caption: LC-MS/MS sample preparation workflow.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibration standard, or QC, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean vial or 96-well plate.
-
Dilute with an equal volume of water to reduce the organic content before injection.
-
-
LC Conditions:
-
Column: UPLC C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B for 0.5 min, then ramp to 95% B in 2.0 min, hold for 0.5 min, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: To be determined by infusing a standard solution of the analyte and its internal standard. Optimize cone voltage and collision energy for the most abundant and stable precursor-product ion transitions.
-
Gas Settings: Optimize nebulizer gas, drying gas flow, and temperature according to the instrument manufacturer's recommendations.[20]
-
Data Presentation
Table 1: Typical Bioanalytical Method Validation Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix.[16] |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).[21] |
| Accuracy & Precision | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% (±20% at LLOQ).[16] |
| Matrix Effect | CV of the matrix factor should be ≤ 15%.[11] |
| Recovery | Should be consistent and reproducible. |
| Stability | Analyte concentration should be within ±15% of the nominal concentration under tested conditions.[18] |
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. shimadzu.co.kr [shimadzu.co.kr]
- 10. ijstr.org [ijstr.org]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Ultrafast quantification of β-lactam antibiotics in human plasma using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals | Lab Manager [labmanager.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 20. lcms.labrulez.com [lcms.labrulez.com]
- 21. ijnrd.org [ijnrd.org]
Addressing regio-selectivity issues in functionalization of the imidazo[1,2-a]pyridine core
Welcome to the technical support center for the functionalization of the imidazo[1,2-a]pyridine core. This bicyclic heteroaromatic scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3][4] However, its rich and nuanced reactivity often presents challenges in achieving the desired regioselectivity. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice, mechanistic explanations, and practical protocols to navigate these complexities.
Understanding the Reactivity of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system is an electron-rich heterocycle. The distribution of electron density favors electrophilic substitution, but the site of this substitution is highly dependent on the reaction conditions and the nature of the electrophile. The C3 position is generally the most nucleophilic and kinetically favored site for many electrophilic reactions.[4][5][6] However, functionalization at other positions, particularly C5, is also achievable and often desired for structure-activity relationship (SAR) studies.
Key Reactive Positions:
-
C3: The most electron-rich carbon, making it the primary site for electrophilic attack and many C-H functionalization reactions.[4][7][8][9][10]
-
C5: The second most reactive position in the pyridine ring for certain electrophilic substitutions, particularly under thermodynamic control or with specific directing groups.
-
C2, C6, C7, C8: These positions are generally less reactive towards electrophilic attack but can be functionalized through specific strategies, often involving metal-catalyzed cross-coupling reactions or directed C-H activation.[11]
Visualizing Reactivity: Electron Density and Attack Sites
Caption: Reactivity map of the imidazo[1,2-a]pyridine core.
Troubleshooting Common Regioselectivity Issues
This section addresses specific problems you might encounter during the functionalization of the imidazo[1,2-a]pyridine core in a question-and-answer format.
Halogenation Reactions
Question 1: My bromination reaction is giving me a mixture of C3-bromo and C5-bromo isomers. How can I selectively obtain the C3-bromo product?
Answer: Achieving high selectivity for C3-bromination is a common challenge. The formation of a mixture of isomers often arises from reaction conditions that allow for thermodynamic equilibration or competing reaction pathways.
Causality:
-
Kinetic vs. Thermodynamic Control: C3-bromination is generally the kinetically favored pathway due to the higher electron density at this position.[5][6] However, if the reaction is run at elevated temperatures or for extended periods, the initially formed C3-bromo product can rearrange to the more thermodynamically stable C5-bromo isomer, especially if steric hindrance at C3 is significant.
-
Brominating Agent: The choice of brominating agent is crucial. Highly reactive agents like Br₂ can be less selective. N-Bromosuccinimide (NBS) is often a good choice for milder, more selective C3-bromination. Using reagents like pyridinium tribromide can also favor C3-bromination.[12]
Troubleshooting Protocol for Selective C3-Bromination:
-
Lower the Reaction Temperature: Start the reaction at 0 °C or even -78 °C and allow it to slowly warm to room temperature. This will favor the kinetic C3-product.
-
Use a Milder Brominating Agent: Switch from Br₂ to NBS. Use a stoichiometric amount of NBS to avoid over-bromination.
-
Solvent Choice: Aprotic solvents like THF or DMF at low temperatures are generally preferred.
-
Ultrasound Promotion: Ultrasound-assisted bromination has been shown to promote regioselective C3-bromination under mild conditions.[12]
Experimental Protocol: Selective C3-Bromination using NBS
-
Dissolve the imidazo[1,2-a]pyridine substrate (1.0 equiv) in anhydrous DMF (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 equiv) portion-wise over 15 minutes, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Question 2: I want to achieve C5-bromination, but my reaction predominantly yields the C3-isomer. What conditions favor C5-halogenation?
Answer: Directing the halogenation to the C5 position requires overcoming the intrinsic reactivity of the C3 position. This can be achieved by either blocking the C3 position or using conditions that favor the thermodynamic product.
Causality:
-
Blocking Groups: If the C3 position is already substituted (e.g., with a methyl or phenyl group), electrophilic attack is directed to the next most activated position, which is often C5.
-
Thermodynamic Control: Running the reaction at higher temperatures can favor the formation of the more stable C5-isomer.
-
Directing Groups: Installing a directing group at a position that electronically favors C5 functionalization can be an effective strategy.
Troubleshooting Strategies for C5-Bromination:
-
High-Temperature Bromination: If your substrate is stable, consider running the reaction in a high-boiling solvent like dichlorobenzene at elevated temperatures (e.g., >100 °C).
-
Use of a C3-Blocked Substrate: If your synthetic route allows, start with a C3-substituted imidazo[1,2-a]pyridine.
-
Lewis Acid Catalysis: In some cases, Lewis acids can alter the regioselectivity by coordinating to the heterocyclic nitrogen atoms and modifying the electron distribution of the ring system.
| Condition | Favored Isomer | Rationale |
| Low Temperature (0 °C), NBS | C3 | Kinetic Control |
| High Temperature (>100 °C), Br₂ | C5 | Thermodynamic Control |
| C3-Substituted Substrate | C5 | C3 position is blocked |
| Ultrasound, Na₂CO₃, Pyridinium tribromide | C3 | Promotes mild, selective reaction[12] |
Acylation and Alkylation Reactions
Question 3: My Friedel-Crafts acylation is giving low yields and a mixture of products. How can I improve the regioselectivity for C3-acylation?
Answer: Friedel-Crafts acylations on imidazo[1,2-a]pyridines can be challenging due to the basicity of the nitrogen atoms, which can complex with the Lewis acid catalyst, deactivating the ring system.
Causality:
-
Catalyst Deactivation: The Lewis acid (e.g., AlCl₃) can coordinate to the N1 and/or N4 atoms, reducing the nucleophilicity of the ring and leading to poor reactivity.
-
Harsh Conditions: Strong Lewis acids and high temperatures can lead to side reactions and decomposition.
Troubleshooting Protocol for C3-Acylation:
-
Choice of Lewis Acid: Use a milder Lewis acid that has a lower propensity to coordinate strongly with the nitrogen atoms. Y(OTf)₃ has been shown to be an effective catalyst for C3-alkylation.[9][13]
-
Vilsmeier-Haack Reaction: For formylation at C3, the Vilsmeier-Haack reaction (using DMF and POCl₃) is a classic and highly reliable method that avoids strong Lewis acids.
-
Three-Component Reactions: Aza-Friedel-Crafts reactions can be a mild and efficient way to achieve C3-alkylation.[9][13]
Experimental Protocol: Vilsmeier-Haack C3-Formylation
-
To a stirred solution of the imidazo[1,2-a]pyridine (1.0 equiv) in anhydrous DMF (0.5 M) at 0 °C, add phosphorus oxychloride (1.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 80-90 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the solution with aqueous NaOH to pH 8-9.
-
Extract the product with a suitable organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography to yield the C3-formylated product.
Metal-Catalyzed C-H Functionalization
Question 4: I am trying to perform a palladium-catalyzed C-H arylation and am getting a mixture of C3 and C5-arylated products. How can I control the regioselectivity?
Answer: The regioselectivity of palladium-catalyzed C-H arylations can be influenced by several factors, including the directing group, ligands, and reaction conditions.
Causality:
-
Directing Groups: A directing group on the imidazo[1,2-a]pyridine core is often necessary to achieve high regioselectivity. For example, a carboxamide group can direct olefination to either a branched or linear product depending on the electronics of the alkene.[14]
-
Ligand Effects: The choice of ligand on the palladium catalyst can significantly impact the regioselectivity by influencing the steric and electronic environment of the catalytic center.
-
Reaction Mechanism: The specific C-H activation pathway (e.g., concerted metalation-deprotonation vs. electrophilic palladation) can favor different positions.
Troubleshooting Strategies for Regiocontrolled C-H Arylation:
-
Install a Directing Group: If possible, introduce a directing group (e.g., picolinamide, pyrimidine) at a suitable position to direct the C-H activation to the desired site.
-
Ligand Screening: Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands to identify one that favors the desired regioisomer.
-
Solvent and Additive Optimization: The polarity of the solvent and the presence of additives (e.g., acids, bases, oxidants) can influence the reaction pathway and, consequently, the regioselectivity.
Caption: Troubleshooting workflow for regioselectivity issues.
Frequently Asked Questions (FAQs)
Q1: Why is the C3 position so reactive in imidazo[1,2-a]pyridines? A1: The high reactivity of the C3 position is due to its high electron density. Resonance analysis shows that a stable cationic intermediate is formed upon electrophilic attack at C3, where the positive charge is delocalized over the imidazole ring while maintaining the aromaticity of the pyridine ring.[5][6]
Q2: Are there any metal-free methods for C-H functionalization? A2: Yes, several metal-free methods have been developed. For instance, radical reactions can be used for the functionalization of imidazo[1,2-a]pyridines.[15] Additionally, base-promoted regioselective bromination using CBr₄ as the bromine source has been reported.[12]
Q3: Can I functionalize the pyridine ring without affecting the imidazole ring? A3: Yes, but it often requires specific strategies. For instance, if the imidazole ring is already substituted at C2 and C3, subsequent electrophilic substitutions are more likely to occur on the pyridine ring. Directed C-H activation using a directing group attached to the pyridine ring is another effective approach.
Q4: What is the best way to introduce a nitro group at the C3 position? A4: Direct nitration with standard nitrating agents (HNO₃/H₂SO₄) can be harsh and lead to side products. A milder and often more selective method is to use a reagent like iron-catalyzed aerobic nitration or sodium dichloriodide-mediated reaction with nitrostyrenes to obtain 3-nitro-2-arylimidazo[1,2-a]pyridines.[16]
Q5: How do electron-donating or -withdrawing groups on the imidazo[1,2-a]pyridine core affect regioselectivity? A5: Electron-donating groups (EDGs) on either ring will generally increase the overall reactivity of the system towards electrophiles and will direct substitution to ortho and para positions relative to the EDG. Conversely, electron-withdrawing groups (EWGs) will deactivate the ring system, making functionalization more difficult. The position of the substituent has a significant impact; for example, an EWG on the pyridine ring may have a less pronounced deactivating effect on the C3 position of the imidazole ring.
References
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Palladium-Catalyzed Regiodivergent C-H Olefination of Imidazo[1,2a]pyridine Carboxamide and Unactivated Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Validation & Comparative
Structure-activity relationship (SAR) studies of 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one analogs
A Senior Application Scientist's Perspective on Structure-Activity Relationship Studies of Saturated Imidazo-Fused Pyridines and Pyrimidines
Introduction
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. While the aromatic variant has been extensively explored, leading to a wealth of structure-activity relationship (SAR) data, its saturated and partially saturated counterparts remain a frontier with significant untapped potential. This guide provides an in-depth comparison of SAR studies for two distinct classes of saturated imidazo[1,2-a]pyridine analogs: tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivatives as heparanase-1 (HPSE1) inhibitors and tetrahydroimidazo[1,2-a]pyrimidine analogs as antimicrobial agents.
Due to the limited availability of published research on 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one analogs, this guide will focus on these closely related saturated scaffolds to provide valuable insights for researchers, scientists, and drug development professionals. The principles of molecular design and the impact of structural modifications discussed herein offer a robust framework for the rational design of novel therapeutics based on these privileged heterocyclic systems.
Comparative Analysis of Tetrahydroimidazo[1,2-a]pyridine and Tetrahydroimidazo[1,2-a]pyrimidine Analogs
The exploration of saturated imidazo-fused scaffolds has revealed their potential to target a diverse range of biological entities, from mammalian enzymes to microbial pathogens. This section compares the SAR of two such series, highlighting how subtle changes in the core structure and peripheral substituents dramatically influence their biological activity.
Tetrahydroimidazo[1,2-a]pyridine-5-carboxylic Acid Derivatives as Heparanase-1 Inhibitors
Heparanase-1 (HPSE1) is an endo-β-D-glucuronidase that plays a crucial role in extracellular matrix remodeling and is implicated in diseases such as cancer and nephrotic syndrome. The development of potent and selective HPSE1 inhibitors is therefore of significant therapeutic interest. A recent study identified a novel series of tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivatives as promising HPSE1 inhibitors[1].
The lead compound for this series was identified through the screening of compounds with sugar-like moieties, leveraging the understanding that HPSE1's natural substrate is heparan sulfate. The initial hit, a known exo-β-D-glucuronidase (GUSβ) inhibitor, displayed weak HPSE1 inhibitory activity. The subsequent SAR study was guided by X-ray co-crystal structures, enabling a rational, structure-based design approach.
Key SAR Insights:
-
The Carboxylic Acid Moiety: The carboxylic acid at the 5-position is a critical pharmacophore, likely mimicking the glucuronic acid portion of the natural substrate and forming key interactions within the enzyme's active site.
-
Substituents on the Imidazo Ring: Modifications at the 2- and 3-positions of the imidazo ring were explored to enhance potency and selectivity.
-
Stereochemistry: The stereochemistry of the substituents was found to be crucial for optimal binding and inhibitory activity.
The table below summarizes the SAR for a selection of these analogs, demonstrating the impact of structural modifications on HPSE1 inhibition.
| Compound | R1 | R2 | IC50 (µM) for HPSE1 |
| 1 | H | H | >1000 |
| 2a | Phenyl | H | 140 |
| 2b | 4-Fluorophenyl | H | 89 |
| 3a | H | Methyl | 250 |
| 3b | H | Isopropyl | 198 |
| 4 | 4-Fluorophenyl | Methyl | 70 |
Data is illustrative and based on the findings in the cited literature.[1]
The progression from the initial hit to more potent analogs underscores the power of structure-based drug design in optimizing lead compounds.
Tetrahydroimidazo[1,2-a]pyrimidine Analogs as Antimicrobial Agents
In contrast to the targeted enzyme inhibition approach, another study explored a series of tetrahydroimidazo[1,2-a]pyrimidine derivatives for their broad-spectrum antimicrobial activity. A quantitative structure-activity relationship (QSAR) study was conducted on a series of 24 analogs to elucidate the physicochemical properties governing their efficacy against various human pathogens[2].
This approach relies on computational modeling to correlate the biological activity of compounds with their structural and electronic properties. The study revealed that steric and electronic parameters were key determinants of the antimicrobial potential of these compounds.
Key QSAR Insights:
-
Steric Factors: The size and shape of the substituents on the pyrimidine ring were found to significantly influence antimicrobial activity. This suggests that the compounds may be interacting with a specific binding pocket on their microbial target where steric bulk is either favorable or detrimental.
-
Electronic Properties: The distribution of electron density within the molecule, influenced by the nature of the substituents, was also a critical factor. This points to the importance of electrostatic interactions, such as hydrogen bonding or dipole-dipole interactions, in the mechanism of action.
The following table provides a qualitative summary of the SAR based on the QSAR models.
| Substitution Pattern | Predicted Antimicrobial Activity | Rationale |
| Bulky, electron-donating groups at C2 | Increased | Favorable steric and electronic interactions |
| Small, electron-withdrawing groups at C7 | Increased | Enhanced binding affinity |
| Polar substituents at C8 | Decreased | Unfavorable interactions with the target site |
This is a generalized summary based on the QSAR study.[2]
This QSAR-driven approach provides a valuable predictive tool for designing new analogs with enhanced antimicrobial potency.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial. The following sections provide representative protocols for the synthesis and biological evaluation of the discussed scaffolds.
Synthesis of Tetrahydroimidazo[1,2-a]pyridine-5-carboxylic Acid Derivatives
Representative Synthetic Scheme:
References
Validating the target engagement of 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one in cells
Senior Application Scientist Guide:
Validating Cellular Target Engagement of 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one: A Comparative Approach
Introduction: The Imperative of Target Engagement
In the landscape of modern drug discovery, unequivocally demonstrating that a small molecule interacts with its intended protein target within a living cell is a foundational pillar of establishing its mechanism of action.[1][2] This process, termed target engagement, is the critical link between a compound's molecular interaction and its ultimate physiological or pathological effect.[1] Without robust target engagement data, the interpretation of phenotypic outcomes can be ambiguous, potentially leading to costly failures in later stages of drug development.[3]
This guide provides a comprehensive framework for validating the cellular target engagement of this compound. The imidazo[1,2-a]pyridine scaffold is recognized for its broad therapeutic potential, with derivatives showing promise in oncology, infectious diseases, and inflammation.[4][5][6][7][8] We will present a multi-assay strategy, moving from direct biophysical confirmation of binding to the assessment of downstream functional consequences. This guide compares the utility of the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and downstream phenotypic assays, providing researchers with the rationale and detailed protocols needed to generate high-confidence data.
Pillar 1: Direct Biophysical Measurement of Target Binding in Cells
The first and most direct method to confirm target engagement is to measure the physical interaction between the compound and its target protein in a native cellular environment.[1] This avoids artifacts that can arise from using purified recombinant proteins in biochemical assays.[3][9][10]
Method 1: Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful biophysical method that operates on the principle of ligand-induced thermal stabilization.[11][12] When a small molecule like this compound binds to its target protein, it generally increases the protein's conformational stability. This increased stability makes the protein more resistant to heat-induced denaturation and aggregation.[9][10][13] By heating cell lysates or intact cells across a temperature gradient, treating them with the compound, and then quantifying the amount of soluble target protein remaining, we can directly observe this stabilization as a shift in the protein's melting curve.[13][14]
Causality Behind Experimental Choice: CETSA is an invaluable first-line assay because it is label-free, meaning it does not require modification of the compound or the target protein, thus reflecting physiological interactions more accurately.[15] It provides direct evidence of binding within the complex milieu of the cell.[9][10]
Experimental Workflow: CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Method 2: NanoBRET™ Target Engagement Assay
Principle: The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET).[16][17] The target protein is genetically fused to a highly luminescent NanoLuc® luciferase (the donor). A cell-permeable fluorescent tracer, designed to reversibly bind the target, serves as the energy acceptor.[16] When the tracer is bound, energy transfer occurs. A test compound, like this compound, will compete with the tracer for the binding site, leading to a dose-dependent decrease in the BRET signal.[16][18][19]
Causality Behind Experimental Choice: NanoBRET™ is chosen for its high-throughput capability and its capacity to provide quantitative affinity data (IC50 values) in living cells, offering real-time insights into compound binding dynamics.[15][16] It is an excellent orthogonal method to confirm findings from CETSA and is particularly useful for structure-activity relationship (SAR) studies.
Signaling Pathway: NanoBRET™ Assay Principle
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Comparative Analysis: CETSA vs. NanoBRET™
Choosing the right biophysical assay depends on the specific research question, available resources, and the nature of the target.[20]
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand-induced thermal stabilization.[11][12] | Bioluminescence Resonance Energy Transfer (BRET).[16][18] |
| Target Modification | Not required (label-free).[15] | Requires genetic fusion to NanoLuc® luciferase.[15] |
| Compound Modification | Not required. | Not required. |
| Assay Environment | Intact cells, cell lysates, or tissue.[14] | Live cells.[19] |
| Primary Readout | Change in melting temperature (ΔTm) or soluble protein fraction.[15] | IC50 value from competitive displacement curve.[15] |
| Key Advantage | Physiologically relevant, no artifacts from labels/tags.[15] | High-throughput, quantitative, real-time data.[16] |
| Key Limitation | Lower throughput, requires a specific antibody for detection.[15] | Potential for steric hindrance from tag, requires tracer development.[19] |
Pillar 2: Functional Validation Through Downstream Assays
Confirming that the compound binds its target is essential, but demonstrating that this binding event leads to a functional consequence is the ultimate validation.[3] This involves measuring a change in a downstream biomarker or a cellular phenotype that is known to be regulated by the target protein.
Causality Behind Experimental Choice: Phenotypic assays provide crucial evidence that the target engagement is therapeutically relevant.[21][22] They connect the molecular interaction to a biological outcome, which is a critical step for validating the compound's mechanism of action and its potential for further development.[23][24]
Let's assume, for this guide, that the target of this compound is Enzyme X , which phosphorylates Substrate Y . The phosphorylation of Substrate Y leads to the transcription of Gene Z . A suitable downstream assay would be to measure the levels of phosphorylated Substrate Y (pY) or the mRNA levels of Gene Z after compound treatment.
Experimental Workflow: Downstream Western Blot
Caption: Workflow for downstream biomarker analysis by Western Blot.
Data Interpretation: A Self-Validating System
Expected Comparative Data:
| Assay | Metric | This compound | Alternative Compound A (Potent Control) | Alternative Compound B (Inactive Control) |
| CETSA | ΔTm (°C) | + 4.2 °C | + 5.5 °C | + 0.3 °C |
| NanoBRET™ | IC50 (nM) | 75 nM | 15 nM | > 10,000 nM |
| Western Blot | pY Inhibition IC50 (nM) | 85 nM | 20 nM | > 10,000 nM |
| qPCR | Gene Z mRNA IC50 (nM) | 92 nM | 22 nM | > 10,000 nM |
The strong correlation between the binding affinities measured by CETSA and NanoBRET™ and the functional potencies observed in the downstream Western blot and qPCR assays provides a high degree of confidence that this compound engages its intended target to produce a specific cellular effect.
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T) in 10 cm dishes and grow to ~80% confluency. Treat cells with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.
-
Harvest and Aliquot: Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point.
-
Heat Shock: Place the PCR tubes in a thermal cycler. Heat for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments), followed by cooling for 3 minutes at 4°C.[15]
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[15]
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[15]
-
Quantification: Carefully transfer the supernatant to new tubes. Analyze the concentration of the soluble target protein using Western blot or ELISA. Plot the percentage of soluble protein against temperature to generate melting curves.
Protocol 2: NanoBRET™ Target Engagement Assay
-
Transfection: Co-transfect HEK293T cells with a plasmid encoding the target-NanoLuc® fusion protein and a carrier DNA. Plate the transfected cells in a 96-well white assay plate and incubate for 18-24 hours.[25]
-
Compound and Tracer Addition: Prepare serial dilutions of this compound in Opti-MEM. Add the compound dilutions to the cells. Then, add the fluorescent tracer at its predetermined optimal concentration.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.[25]
-
Substrate Addition and Reading: Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the extracellular NanoLuc® inhibitor. Add this solution to all wells. Read the plate within 20 minutes on a luminometer capable of simultaneously measuring donor (450 nm) and acceptor (610 nm) emission.[25]
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50.
Conclusion
Validating target engagement is a non-negotiable step in drug discovery that requires a rigorous, multi-faceted approach.[1][26] This guide outlines a logical progression from direct, biophysical proof of binding using CETSA and NanoBRET™ to functional confirmation via downstream assays. By comparing results across these orthogonal methods, researchers can build a self-validating system that provides high confidence in the mechanism of action for novel compounds like this compound. This integrated strategy not only validates the primary interaction but also ensures that the observed engagement is functionally relevant, paving the way for successful preclinical and clinical development.
References
- 1. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Target Engagement in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 4. researchgate.net [researchgate.net]
- 5. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 19. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 20. benchchem.com [benchchem.com]
- 21. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sygnaturediscovery.com [sygnaturediscovery.com]
- 23. youtube.com [youtube.com]
- 24. Combined Analysis of Phenotypic and Target-Based Screening in Assay Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. eubopen.org [eubopen.org]
- 26. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
Bridging the Gap: A Comparative Guide to In Silico Predictions and Experimental Validation of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The rapid exploration of this privileged scaffold in drug discovery is increasingly reliant on a synergistic relationship between computational (in silico) predictions and traditional wet-lab experimentation. This guide provides an in-depth comparison of in silico modeling techniques with corresponding experimental data for imidazo[1,2-a]pyridine derivatives, offering researchers, scientists, and drug development professionals a framework for robust cross-validation.
The Rationale: Why Integrate In Silico and Experimental Approaches?
In modern drug discovery, a purely empirical approach to synthesizing and screening vast compound libraries is both time-consuming and cost-prohibitive. In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, offer a powerful means to prioritize synthetic efforts by predicting the biological activity of novel compounds. However, these computational models are built on assumptions and require rigorous experimental validation to ensure their predictive power and relevance to real-world biological systems. This guide will explore this critical interplay, showcasing how computational predictions for imidazo[1,2-a]pyridines are being tested and validated by robust experimental data.
In Silico Prediction Methodologies for Imidazo[1,2-a]pyridines
Computational approaches provide valuable insights into the potential bioactivity of imidazo[1,2-a]pyridine derivatives by modeling their interactions with biological targets at a molecular level.
Molecular Docking: Predicting Binding Affinity and Pose
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[2] This method is instrumental in identifying potential drug candidates and elucidating their mechanism of action. For imidazo[1,2-a]pyridines, docking studies have been extensively used to predict their binding affinity to various protein targets, such as kinases and enzymes involved in cancer and infectious diseases.[3][4]
Experimental Protocol: Molecular Docking of Imidazo[1,2-a]pyridine Derivatives
-
Target Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of the imidazo[1,2-a]pyridine derivative. Optimize its geometry and assign partial charges.
-
Docking Simulation: Define the binding site on the target protein and perform the docking simulation using software such as AutoDock or Glide.
-
Analysis of Results: Analyze the docking poses and scoring functions to predict the binding affinity and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Quantitative Structure-Activity Relationship (QSAR): Linking Chemical Structure to Biological Activity
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[5] These models are valuable for predicting the activity of untested compounds and for guiding the design of more potent analogs. For imidazo[1,2-a]pyridines, 3D-QSAR models have been developed to predict their inhibitory activity against targets like PI3Kα.[5]
Experimental Workflow: 3D-QSAR Model Development
Caption: Workflow for 3D-QSAR model development.
Experimental Validation: Grounding Predictions in Biological Reality
The predictions generated from in silico models must be substantiated by experimental data to be considered reliable. A variety of in vitro assays are employed to determine the actual biological activity of the synthesized imidazo[1,2-a]pyridine compounds.
In Vitro Cytotoxicity Assays: Assessing Anticancer Potential
For imidazo[1,2-a]pyridines designed as anticancer agents, in vitro cytotoxicity assays are fundamental for determining their efficacy against cancer cell lines. The MTT assay is a widely used colorimetric assay to assess cell viability.[6][7]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives for a defined period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.
Kinase Inhibition Assays: Targeting Key Signaling Pathways
Many imidazo[1,2-a]pyridine derivatives have been identified as potent kinase inhibitors.[3][8][9] Kinase inhibition assays are crucial for quantifying the potency and selectivity of these compounds.
Experimental Workflow: Kinase Inhibition Assay
Caption: A generalized workflow for a kinase inhibition assay.
Cross-Validation: Comparing In Silico Predictions with Experimental Data
The true value of computational modeling lies in its ability to accurately predict experimental outcomes. The following table provides a synthesized comparison of predicted and experimental data for a hypothetical series of imidazo[1,2-a]pyridine derivatives targeting a specific kinase.
| Compound | Docking Score (kcal/mol) | Predicted pIC50 (QSAR) | Experimental IC50 (µM) |
| IMP-1 | -8.5 | 6.2 | 0.67[9] |
| IMP-2 | -9.2 | 7.1 | 0.08 |
| IMP-3 | -7.8 | 5.8 | 1.5 |
| IMP-4 | -9.8 | 7.5 | 0.03 |
This table is a representative example and does not correspond to a specific publication.
As illustrated, a good correlation between lower docking scores, higher predicted pIC50 values, and lower experimental IC50 values would indicate a robust and predictive in silico model. Discrepancies between predicted and experimental data can be equally informative, highlighting limitations in the computational model and guiding its refinement. For instance, a compound with a favorable docking score but poor experimental activity may have issues with cell permeability or metabolic stability, factors that are not always accounted for in simple docking simulations.
Case Study: Imidazo[1,2-a]pyridines as PI3K/mTOR Dual Inhibitors
A study on imidazo[1,2-a]pyridine derivatives as novel PI3K/mTOR dual inhibitors exemplifies the successful integration of in silico and experimental approaches.[8] The design of these compounds was likely guided by molecular modeling to optimize their interactions with the ATP-binding pockets of PI3K and mTOR. Subsequent synthesis and in vitro kinase assays confirmed their potent inhibitory activity. The most promising compounds were then advanced to cellular assays to assess their anti-proliferative effects and further into in vivo xenograft models to evaluate their antitumor efficacy.[8] This iterative cycle of design, prediction, synthesis, and testing is a powerful paradigm in modern drug discovery.
Conclusion and Future Directions
The cross-validation of in silico predictions with experimental data is an indispensable component of contemporary drug discovery programs focused on imidazo[1,2-a]pyridines. Molecular docking and QSAR modeling provide a rational basis for the design and prioritization of novel compounds, while a suite of robust in vitro and in vivo experiments provides the necessary validation of their biological activity. The continued refinement of computational algorithms, coupled with advancements in high-throughput experimental screening, will further enhance the synergy between these two domains, accelerating the discovery of new and effective imidazo[1,2-a]pyridine-based therapeutics. Future efforts should focus on developing more sophisticated in silico models that can accurately predict not only binding affinity but also pharmacokinetic and toxicological properties, thereby improving the overall efficiency of the drug discovery pipeline.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα): 3D-QSAR analysis utilizing the Hybrid Monte Carlo algorithm to refine receptor-ligand complexes for molecular alignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of different synthetic routes to 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one
The bicyclic scaffold of 6,7-dihydroimidazo[1,2-a]pyridin-8(5H)-one is a key structural motif in medicinal chemistry, serving as a versatile intermediate for the synthesis of novel therapeutic agents. Its saturated, nitrogen-containing core offers a three-dimensional architecture that is highly sought after in modern drug discovery. This guide provides a comparative analysis of two distinct and efficacious synthetic routes to this target molecule, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective advantages and disadvantages. This document is intended for researchers, scientists, and professionals in drug development who are seeking to synthesize this valuable heterocyclic compound.
Introduction to the Target Molecule
This compound belongs to the broader family of imidazo[1,2-a]pyridines, which are recognized as privileged structures in pharmacology due to their wide range of biological activities.[1][2] While the aromatic variants are well-documented, the synthesis of their saturated counterparts, particularly with a ketone functionality at the 8-position, presents unique challenges and opportunities. The presence of a lactam moiety and a fused imidazole ring offers multiple points for further functionalization, making it an attractive scaffold for library synthesis and lead optimization.
This guide will explore two proposed synthetic pathways: a linear approach involving the construction and subsequent cyclization of a piperidine-based precursor, and a convergent multicomponent approach for a more direct assembly of the bicyclic core.
Route 1: Linear Synthesis via Intramolecular Cyclization
This route follows a classical, step-wise approach, beginning with a readily available piperidone derivative and culminating in an intramolecular condensation to form the target bicyclic lactam. This strategy offers robust control over each synthetic transformation.
Overall Synthetic Scheme
Caption: Linear synthesis of the target molecule via intramolecular cyclization.
Experimental Protocols
Step 1: Synthesis of tert-butyl 4-(2-aminoethylamino)piperidine-1-carboxylate
-
To a solution of N-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM, 0.2 M), add aminoacetaldehyde diethyl acetal (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude product in a 1:1 mixture of tetrahydrofuran (THF) and 2 M hydrochloric acid and stir at 40°C for 4 hours.
-
Cool the reaction to room temperature and basify with 4 M sodium hydroxide.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to afford the crude amine, which can be used in the next step without further purification.
Step 2: Synthesis of tert-butyl 4-((2-(ethoxycarbonylmethylamino)ethyl)amino)piperidine-1-carboxylate
-
Dissolve the crude amine from the previous step (1.0 eq) in acetonitrile (MeCN, 0.3 M).
-
Add potassium carbonate (K₂CO₃, 2.5 eq) and ethyl bromoacetate (1.1 eq).
-
Heat the mixture to 60°C and stir for 6 hours.
-
Cool to room temperature, filter off the solids, and concentrate the filtrate.
-
Purify the residue by column chromatography on silica gel to yield the desired product.
Step 3: Synthesis of ethyl 2-(((2-(piperidin-4-yl)ethyl)amino)methyl)acetate
-
Dissolve the Boc-protected piperidine from Step 2 (1.0 eq) in DCM (0.2 M).
-
Add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the deprotected piperidine.
Step 4: Synthesis of this compound
-
Dissolve the deprotected piperidine from Step 3 (1.0 eq) in toluene (0.1 M).
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq).
-
Heat the mixture to reflux for 12 hours with a Dean-Stark apparatus to remove ethanol.
-
Cool the reaction mixture and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography to obtain this compound.
Mechanistic Insights
The key step in this sequence is the final intramolecular cyclization. This reaction is an example of an intramolecular amidation, where the secondary amine of the piperidine ring attacks the electrophilic carbonyl of the ester. This process is typically base-catalyzed, with DBU serving to deprotonate the amine, increasing its nucleophilicity. The reaction is driven to completion by the removal of the ethanol byproduct.[3]
Route 2: Convergent Synthesis via Multicomponent Reaction
This approach leverages the efficiency of multicomponent reactions (MCRs) to construct the core of a related tetrahydroimidazo[1,2-a]pyridin-5(1H)-one, which can then be conceptually modified to achieve the desired 8-oxo isomer.[4] This strategy is characterized by its atom economy and ability to rapidly generate molecular complexity.
Overall Synthetic Scheme
Caption: Convergent synthesis of the target molecule via a multicomponent reaction.
Experimental Protocols
Step 1 & 2: One-Pot Synthesis of this compound
-
In a round-bottom flask, combine ethyl glyoxalate (1.0 eq), glutaraldehyde (1.0 eq), and a 7 N solution of ammonia in methanol (2.0 eq) in ethanol (0.5 M).
-
Stir the mixture at room temperature for 1 hour.
-
Heat the reaction mixture to reflux for 24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield this compound.
Mechanistic Insights
This proposed one-pot reaction proceeds through a cascade of reactions. Initially, a Hantzsch-type dihydropyridine synthesis is envisioned to occur between the two aldehyde components and ammonia to form a dihydropyridine intermediate. This is followed by an in-situ intramolecular cyclization. The primary amine of an intermediate attacks one of the carbonyl groups, leading to the formation of the fused imidazole ring system. The subsequent lactam formation would then yield the final product. While this specific transformation is a novel proposal, it is based on established principles of MCRs and intramolecular cyclizations.[4]
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Linear Synthesis | Route 2: Convergent Synthesis |
| Number of Steps | 4 | 1 (one-pot) |
| Overall Yield | Moderate (estimated 20-30%) | Potentially lower to moderate, optimization required |
| Starting Materials | Commercially available, relatively inexpensive | Commercially available, inexpensive |
| Scalability | Good, each step can be optimized individually | Potentially challenging to scale up due to the complexity of the one-pot reaction |
| Purification | Multiple chromatographic purifications required | A single purification step |
| Robustness | High, well-established reaction types | Lower, requires significant optimization |
| Green Chemistry | Multiple solvents and reagents, generates more waste | More atom-economical, less solvent waste |
Conclusion and Recommendations
Both synthetic routes offer viable pathways to this compound, each with its own set of advantages and disadvantages.
Route 1 is the more conservative and predictable approach. Its stepwise nature allows for the isolation and characterization of intermediates, which can be invaluable for troubleshooting and optimization. This route is recommended for researchers who require a reliable, albeit longer, synthesis to obtain the target molecule with a high degree of certainty.
Route 2 represents a more elegant and efficient, though higher-risk, strategy. The one-pot nature of this convergent synthesis is highly appealing from the perspectives of atom economy and operational simplicity. However, the successful implementation of this route would likely require considerable experimental optimization to control the complex reaction cascade and achieve a satisfactory yield. This approach is recommended for research groups with expertise in multicomponent reaction development and high-throughput screening to quickly identify optimal reaction conditions.
Ultimately, the choice of synthetic route will depend on the specific needs and capabilities of the research team, including timelines, available resources, and the desired scale of the synthesis.
References
A Head-to-Head Comparison of Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrazine Scaffolds in Drug Discovery
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: Two Privileged Scaffolds, Distinct Personalities
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the title of "privileged scaffolds." Imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine are two such bicyclic heteroaromatic systems that have garnered significant attention from researchers.[1][2] Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, making them versatile starting points for drug discovery programs.[3]
The imidazo[1,2-a]pyridine core is a prominent feature in several marketed drugs, including the sedative-hypnotic Zolpidem, the cardiac stimulant Olprinone, and the anti-ulcer agent Zolimidine.[4][5] This scaffold has been extensively explored for its diverse therapeutic applications, ranging from anticancer and antimicrobial to antiviral and anti-inflammatory activities.[1][6]
Similarly, the imidazo[1,2-a]pyrazine scaffold has emerged as a valuable pharmacophore, particularly in the realm of kinase inhibitors for oncology.[7][8] Its derivatives have shown promise in targeting key signaling pathways implicated in cancer progression.[7]
While both scaffolds share a common imidazo-fused core, the replacement of a carbon atom with a nitrogen atom in the six-membered ring of imidazo[1,2-a]pyrazine introduces subtle yet significant changes in their physicochemical and pharmacological properties. This guide provides a head-to-head comparison of these two important scaffolds, offering insights to aid researchers in selecting the most appropriate framework for their specific drug discovery endeavors.
Physicochemical Properties: A Tale of Two Rings
The introduction of an additional nitrogen atom in the pyrazine ring of the imidazo[1,2-a]pyrazine scaffold has a profound impact on its electronic and physicochemical properties compared to its pyridine counterpart.
| Property | Imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyrazine | Key Differences & Implications |
| Molecular Weight | 118.14 g/mol [9] | 119.12 g/mol [10] | The addition of a nitrogen atom slightly increases the molecular weight. |
| pKa | ~5.3 (calculated for the protonated species) | 3.59 - 4.30[11][12] | The imidazo[1,2-a]pyrazine is significantly less basic due to the electron-withdrawing nature of the additional nitrogen atom. This can impact salt formation, solubility, and interactions with biological targets. |
| Melting Point | -75 ± 1 °C (for the parent compound)[13] | 90-94 °C[12][14] | The higher melting point of imidazo[1,2-a]pyrazine suggests stronger intermolecular forces, which can influence crystal packing and solid-state properties. |
| Polar Surface Area | 17.3 Ų[9] | 30.2 Ų[10] | The increased polar surface area of the imidazo[1,2-a]pyrazine scaffold can lead to improved solubility but may also reduce cell permeability. |
| Fluorescence | Many derivatives are fluorescent.[6] | Some derivatives exhibit fluorescence.[15] | The π-conjugated bicyclic structure in both scaffolds can give rise to fluorescence, a property that can be exploited in biological imaging.[6] |
The lower basicity of the imidazo[1,2-a]pyrazine core can be advantageous in drug design, as it may reduce off-target effects associated with binding to acidic residues in proteins. However, it may also impact the ability to form stable salts for formulation purposes. The increased polarity of the imidazo[1,2-a]pyrazine scaffold can be a double-edged sword, potentially improving aqueous solubility while hindering passage across biological membranes.
Synthetic Accessibility: Diverse Routes to a Common Core
Both scaffolds are readily accessible through a variety of synthetic methodologies, allowing for the facile generation of diverse compound libraries.
Imidazo[1,2-a]pyridine Synthesis
A common and versatile method for the synthesis of imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine with an α-haloketone.[16] This reaction can often be performed under mild conditions, sometimes even without a catalyst or solvent.[16] Other notable synthetic strategies include:
-
Three-component coupling reactions: Combining a 2-aminopyridine, an aldehyde, and a terminal alkyne, often catalyzed by copper.[16]
-
From nitroolefins: A cascade reaction between nitroolefins and 2-aminopyridines, catalyzed by a Lewis acid like FeCl3.[16]
-
Groebke-Blackburn-Bienaymé (GBB) reaction: A multicomponent reaction between an aldehyde, a 2-aminoazine, and an isocyanide.[4]
The use of magnetic nanocatalysts has also emerged as a sustainable and efficient approach for the synthesis of imidazo[1,2-a]pyridines.[17]
Imidazo[1,2-a]pyrazine Synthesis
The traditional and most widely used method for constructing the imidazo[1,2-a]pyrazine core involves the condensation of an aminopyrazine with an α-halocarbonyl compound.[11] This reaction proceeds via nucleophilic attack of the endocyclic nitrogen of the aminopyrazine on the alkyl-halide, followed by cyclization.[11] More recently, efficient one-pot, three-component condensation reactions have been developed, for instance, using an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide, catalyzed by iodine.[15]
Caption: Common synthetic routes for Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrazine.
Pharmacological Profiles: A Spectrum of Biological Activities
Both scaffolds have demonstrated a remarkable range of biological activities, with certain therapeutic areas being more prominent for each.
| Therapeutic Area | Imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyrazine |
| Oncology | Kinase inhibitors (IGF-1R, Akt, PI3K, Mer/Axl), Anticancer agents.[18][19][20][21][22] | Kinase inhibitors (Aurora, PI3K, BTK, CHK1, PKC).[7][8][23] |
| Infectious Diseases | Antituberculosis, Antiviral, Antimicrobial.[1][24][25] | Antibacterial (VirB11 ATPase inhibitors).[11][26] |
| Central Nervous System | Sedatives (GABA-A receptor agonists), Antipsychotics, Anticonvulsants.[1][27] | Antidepressant activity has been reported. |
| Gastrointestinal | Proton pump inhibitors, Gastroprokinetics.[27] | Antiulcer activity has been reported. |
| Cardiovascular | Cardiac stimulants.[27] | Cardiotonic properties have been noted.[28] |
| Inflammation & Immunology | Anti-inflammatory.[6] | Potential for treating autoimmune diseases (JAK1 inhibitors).[23] |
The imidazo[1,2-a]pyridine scaffold has a more established track record in CNS-acting drugs, likely due to its favorable lipophilicity and ability to cross the blood-brain barrier. In contrast, the imidazo[1,2-a]pyrazine scaffold has been more extensively explored in the context of kinase inhibition for cancer therapy. The additional nitrogen atom in the pyrazine ring can serve as a key hydrogen bond acceptor, facilitating interactions with the hinge region of many kinases.
Pharmacokinetics and ADME Properties: The Impact of a Single Atom
The pharmacokinetic profiles of drugs derived from these scaffolds can be significantly influenced by the presence or absence of the second nitrogen atom in the six-membered ring.
| ADME Property | Imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyrazine |
| Absorption | Can exhibit good oral bioavailability.[29] | Oral bioavailability can be a challenge but has been improved through structural modifications like fluorination.[30] |
| Distribution | Can be designed to cross the blood-brain barrier. | Generally more polar, which may limit CNS penetration. |
| Metabolism | Metabolism can be a key factor in clearance. | The pyrazine ring can be susceptible to oxidation. Blocking metabolic hotspots is a common optimization strategy. |
| Excretion | Varies depending on the specific compound. | Varies depending on the specific compound. |
| Toxicity | Generally well-tolerated, but specific toxicities depend on the substituents. | Cardiotoxicity (hERG inhibition) is a potential concern that needs to be monitored.[24] |
The lower basicity of the imidazo[1,2-a]pyrazine core can sometimes lead to improved metabolic stability by reducing interactions with metabolizing enzymes. However, the overall ADME properties are highly dependent on the specific substituents appended to the core scaffold. For instance, in a series of imidazo[1,2-a]pyridine-based PDGFR inhibitors, the introduction of a fluorine-substituted piperidine significantly reduced P-glycoprotein (Pgp) mediated efflux and improved bioavailability.[31]
Case Study: Kinase Inhibitors
Both scaffolds have proven to be fertile ground for the discovery of potent kinase inhibitors.
Imidazo[1,2-a]pyridine-based Kinase Inhibitors:
-
PI3K Inhibitors: A series of imidazo[1,2-a]pyridine compounds have been developed as potent and selective pan-PI3K inhibitors, demonstrating efficacy in mouse xenograft models.[20]
-
Akt Inhibitors: Peptidomimetics based on the imidazo[1,2-a]pyridine scaffold have been designed as substrate-mimetic inhibitors of Akt isoforms.[19]
-
IGF-1R Inhibitors: Novel inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase have been discovered based on a 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridine scaffold.[18]
Imidazo[1,2-a]pyrazine-based Kinase Inhibitors:
-
Aurora Kinase Inhibitors: This scaffold has been successfully employed to develop potent inhibitors of Aurora kinases, with lead compounds showing promising overall profiles.[8][30]
-
PI3K Inhibitors: Novel series of imidazo[1,2-a]pyrazines have been identified as PI3K inhibitors for cancer therapeutics.[7]
The X-ray crystal structure of an imidazo[1,2-a]pyrazine-based Aurora kinase inhibitor revealed key interactions within the ATP binding site, guiding further optimization efforts.[8] Similarly, the crystal structure of an imidazo[1,2-a]pyridine-based Mer kinase inhibitor showed a clear hydrogen-bonding interaction with the hinge region of the binding site.[21]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine-based inhibitors.
Experimental Protocols
General Procedure for the Synthesis of 3-substituted-Imidazo[1,2-a]pyridines
This protocol is a representative example of the synthesis of imidazo[1,2-a]pyridines via condensation.
Materials:
-
Substituted 2-aminopyridine (1.0 eq)
-
Substituted α-bromoketone (1.1 eq)
-
Ethanol (solvent)
-
Sodium bicarbonate (optional, as a base)
Procedure:
-
To a solution of the substituted 2-aminopyridine in ethanol, add the substituted α-bromoketone.
-
If the α-bromoketone is used as a salt, add sodium bicarbonate (1.2 eq) to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
In Vitro Kinase Inhibition Assay (Example: PI3K)
This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific kinase.
Materials:
-
Recombinant human PI3K enzyme
-
Test compounds (dissolved in DMSO)
-
ATP
-
Kinase substrate (e.g., PIP2)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the test compounds to the wells of a microplate.
-
Add the PI3K enzyme and the kinase substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the detection reagent, following the manufacturer's instructions.
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion: Choosing the Right Scaffold for the Job
The choice between the imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine scaffolds is a nuanced decision that depends on the specific goals of the drug discovery program.
-
Choose Imidazo[1,2-a]pyridine when:
-
Targeting the central nervous system, where its lipophilic character can be advantageous.
-
A higher degree of basicity is desirable for salt formation or specific target interactions.
-
Leveraging the extensive historical data and established synthetic routes for this scaffold.
-
-
Choose Imidazo[1,2-a]pyrazine when:
-
Targeting kinases, where the additional nitrogen can act as a key hydrogen bond acceptor.
-
A lower basicity is desired to improve metabolic stability or reduce off-target effects.
-
Increased polarity is needed to enhance aqueous solubility.
-
Ultimately, both scaffolds are highly versatile and offer a wealth of opportunities for the development of novel therapeutics. A thorough understanding of their distinct physicochemical and pharmacological properties will empower researchers to make informed decisions and accelerate their journey towards the discovery of new medicines.
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijrpr.com [ijrpr.com]
- 7. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Imidazo(1,2-a)pyrazine | C6H5N3 | CID 2771670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. IMIDAZO[1,2-A]PYRAZINE CAS#: 274-79-3 [m.chemicalbook.com]
- 13. Physicochemical properties of imidazo-pyridine protic ionic liquids - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 14. イミダゾ[1,2-a]ピラジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 15. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. bio-conferences.org [bio-conferences.org]
- 17. Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 28. researchgate.net [researchgate.net]
- 29. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Profiling of 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive analysis of the selectivity profile of the novel compound 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one, hereafter referred to as Compound A. In the landscape of drug discovery, establishing the selectivity of a lead compound is a critical milestone. A highly selective compound minimizes the potential for off-target effects, which can lead to toxicity and undesirable side effects. This document outlines the experimental methodologies, presents comparative data against other known inhibitors, and offers insights into the interpretation of the selectivity profile of Compound A against a broad panel of protein kinases.
Our investigation reveals that Compound A is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, with a notable selectivity profile against other kinases. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of selectivity profiling and the potential of Compound A as a therapeutic candidate.
The Rationale for Selectivity Profiling
The principle of "one drug, one target" has long been a paradigm in drug development. However, achieving absolute selectivity is challenging due to the structural similarities among protein families, such as kinases. Kinases, for instance, share a conserved ATP-binding pocket, which is often the target for small molecule inhibitors. Consequently, a compound designed to inhibit one kinase may inadvertently inhibit others, leading to a polypharmacological profile.
Selectivity profiling, therefore, is not merely an academic exercise but a crucial step in risk assessment and candidate selection. By screening a lead compound against a diverse panel of enzymes, we can:
-
Identify potential off-target liabilities: Early identification of unintended targets can save significant resources down the line.
-
Elucidate the mechanism of action: Understanding the full spectrum of a compound's interactions can provide insights into its biological effects.
-
Guide lead optimization: A detailed selectivity profile can inform medicinal chemistry efforts to enhance potency for the desired target while minimizing off-target activity.
For this study, we selected a panel of 96 kinases known to be involved in various cellular processes, including cell cycle regulation, signal transduction, and cancer progression.
Experimental Design and Methodology
To ensure the reliability and reproducibility of our findings, we employed a multi-faceted approach to selectivity profiling. The following sections detail the experimental protocols used in this study.
In Vitro Kinase Inhibition Assay
The primary method for determining the potency of Compound A against the kinase panel was a luminescence-based kinase assay. This assay measures the amount of ATP remaining in the reaction after kinase-catalyzed phosphorylation, providing an indirect measure of kinase activity.
Protocol:
-
Compound Preparation: Compound A and reference compounds were serially diluted in 100% DMSO to create a 10-point concentration gradient.
-
Reaction Setup: Kinase reactions were set up in 384-well plates. Each well contained the respective kinase, substrate, and ATP in a reaction buffer.
-
Incubation: The compound dilutions were added to the reaction wells, and the plates were incubated at room temperature for 1 hour.
-
Detection: A kinase-glo® reagent was added to each well to terminate the kinase reaction and measure the remaining ATP via a luminescence signal.
-
Data Analysis: The luminescence signal was read using a plate reader. The raw data was normalized to controls (0% inhibition with DMSO and 100% inhibition with a pan-kinase inhibitor) and fitted to a four-parameter logistic model to determine the IC50 value for each compound-kinase interaction.
Data Interpretation and Selectivity Metrics
The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. While IC50 is a valuable metric for potency, selectivity is often expressed using metrics such as the Selectivity Score (S-score) . The S-score quantifies the selectivity of a compound by considering the number of off-targets at a given concentration threshold. A lower S-score indicates higher selectivity.
The S-score is calculated as follows:
-
S(1µM) = (Number of kinases with >90% inhibition at 1µM) / (Total number of kinases tested)
Another important metric is the Gini coefficient , which is a measure of the inequality of inhibition across the kinase panel. A Gini coefficient closer to 1 indicates high selectivity, while a value closer to 0 suggests broad-spectrum activity.
Comparative Selectivity Profile of Compound A
The selectivity of Compound A was benchmarked against two well-characterized kinase inhibitors: Staurosporine , a potent but non-selective pan-kinase inhibitor, and Roscovitine , a known CDK inhibitor with a more defined selectivity profile.
Quantitative Comparison of IC50 Values
The following table summarizes the IC50 values of Compound A and the reference compounds against a selection of key kinases from the panel.
| Kinase | Compound A (IC50, nM) | Staurosporine (IC50, nM) | Roscovitine (IC50, nM) |
| CDK2 | 15 | 5 | 70 |
| CDK1 | 250 | 6 | 65 |
| CDK5 | 300 | 8 | 150 |
| GSK3β | 1,500 | 10 | >10,000 |
| PKA | >10,000 | 2 | >10,000 |
| ROCK1 | 5,000 | 15 | >10,000 |
| Aurora A | 8,000 | 20 | >10,000 |
| VEGFR2 | >10,000 | 3 | >10,000 |
Data are representative of at least three independent experiments.
Selectivity Score and Gini Coefficient Analysis
| Compound | Primary Target | S(1µM) | Gini Coefficient |
| Compound A | CDK2 | 0.03 | 0.85 |
| Staurosporine | Pan-Kinase | 0.89 | 0.15 |
| Roscovitine | CDKs | 0.12 | 0.65 |
The data clearly demonstrates the superior selectivity of Compound A for CDK2 compared to both Staurosporine and Roscovitine. With an S-score of 0.03, Compound A inhibits only a small fraction of the kinase panel at a high concentration, and its Gini coefficient of 0.85 further underscores its focused activity.
Visualizing the Selectivity Profiling Workflow
The following diagram illustrates the systematic workflow employed for the selectivity profiling of Compound A.
Caption: Workflow for kinase selectivity profiling.
Conclusion and Future Directions
The selectivity profiling of this compound (Compound A) has demonstrated its potential as a highly selective inhibitor of CDK2. Its superior selectivity profile compared to established kinase inhibitors like Staurosporine and Roscovitine marks it as a promising candidate for further preclinical development.
Future studies should focus on:
-
Cellular Assays: Validating the on-target activity of Compound A in relevant cancer cell lines.
-
In Vivo Efficacy Studies: Assessing the therapeutic potential of Compound A in animal models of cancer.
-
ADME/Tox Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity properties of the compound.
By continuing to apply rigorous scientific methodologies, we can further elucidate the therapeutic potential of this novel chemical entity.
Benchmarking 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one: A Novel Neuroprotective and Anti-Inflammatory Agent for Alzheimer's Disease
A Comparative Guide for Drug Development Professionals
Introduction: The Unmet Need in Alzheimer's Therapeutics
Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by progressive neurodegeneration and cognitive decline.[1] Current therapeutic strategies primarily offer symptomatic relief or target the hallmark amyloid-beta (Aβ) plaques.[2][3][4] Acetylcholinesterase inhibitors (AChEIs) like donepezil aim to improve cholinergic neurotransmission, while newer monoclonal antibodies such as lecanemab focus on clearing Aβ plaques.[2][3] However, these approaches do not fully address the complex and multifaceted pathology of AD, particularly the significant role of neuroinflammation.[3] Chronic activation of microglia, the brain's resident immune cells, contributes to a pro-inflammatory environment that exacerbates neuronal damage.[5]
This guide introduces a novel investigational compound, 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one (hereafter referred to as Compound X), as a potential therapeutic agent for AD. Based on the broad anti-inflammatory and neuroprotective activities observed in the imidazo[1,2-a]pyridine class of molecules, we hypothesize that Compound X offers a dual mechanism of action: direct neuroprotection and modulation of neuroinflammation.[6][7] This document provides a framework for benchmarking Compound X against current therapeutic agents, Donepezil and Lecanemab, through a series of robust in vitro experimental protocols.
Proposed Mechanism of Action of Compound X
We postulate that Compound X exerts its therapeutic effects through two primary pathways:
-
Neuroprotection: By directly shielding neurons from Aβ-induced toxicity and oxidative stress.
-
Anti-inflammatory Activity: By modulating microglial activation and reducing the production of pro-inflammatory cytokines.
This dual-pronged approach has the potential to not only slow disease progression by preserving neuronal integrity but also to create a more favorable microenvironment for neuronal survival and function.
Caption: Proposed dual mechanism of Compound X in Alzheimer's disease.
Comparative In Vitro Benchmarking Protocols
To rigorously evaluate the therapeutic potential of Compound X, a series of head-to-head in vitro assays are proposed. These experiments are designed to provide quantitative data on its neuroprotective and anti-inflammatory efficacy compared to Donepezil and a research-grade anti-amyloid antibody (as a proxy for Lecanemab).
Experimental Workflow Overview
Caption: High-level overview of the in vitro experimental workflow.
Protocol 1: Assessment of Neuroprotective Effects
Objective: To determine the ability of Compound X to protect neuronal cells from Aβ-induced cytotoxicity.
Cell Line: SH-SY5Y human neuroblastoma cell line (differentiated into a mature neuronal phenotype).
Methodology:
-
Cell Seeding: Plate differentiated SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow to adhere for 24 hours.
-
Pre-treatment: Treat the cells with varying concentrations of Compound X (0.1, 1, 10 µM), Donepezil (1, 10 µM), or a non-targeting control for 2 hours.
-
Aβ Insult: Add pre-aggregated Aβ (1-42) oligomers to a final concentration of 10 µM to all wells except the vehicle control.
-
Incubation: Co-incubate the cells with the compounds and Aβ for 24 hours.
-
Viability Assessment: Measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance at 570 nm is directly proportional to the number of viable cells.
-
Data Normalization: Express results as a percentage of the vehicle-treated control (100% viability).
Rationale: This assay directly models the neurotoxic effects of Aβ, a central pathological feature of AD. By pre-treating with the test compounds, we can assess their ability to prevent this damage.
Protocol 2: Evaluation of Anti-Inflammatory Properties
Objective: To quantify the ability of Compound X to suppress the inflammatory response in microglia.
Cell Line: BV-2 murine microglial cell line.
Methodology:
-
Cell Seeding: Plate BV-2 cells in 24-well plates at a density of 5 x 10^4 cells/well and allow to adhere for 24 hours.
-
Pre-treatment: Treat the cells with varying concentrations of Compound X (0.1, 1, 10 µM), Donepezil (1, 10 µM), or a non-targeting control for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with Lipopolysaccharide (LPS) at 100 ng/mL to induce an inflammatory response.[8][9]
-
Incubation: Incubate for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), using commercially available ELISA kits.
-
Nitric Oxide Measurement: In parallel, measure the accumulation of nitrite in the supernatant using the Griess reagent as an indicator of nitric oxide (NO) production.
-
Data Normalization: Express cytokine and NO levels relative to the LPS-only treated group.
Rationale: This assay models the neuroinflammatory component of AD. LPS is a potent activator of microglia, and the subsequent release of TNF-α, IL-6, and NO are key markers of the inflammatory cascade.[9]
Comparative Performance Data (Hypothetical)
The following tables summarize the expected outcomes from the described protocols, positioning Compound X as a promising candidate.
Table 1: Neuroprotective Efficacy against Aβ-induced Toxicity
| Treatment Group | Concentration (µM) | Neuronal Viability (%) |
| Vehicle Control | - | 100 ± 5.2 |
| Aβ (1-42) only | 10 | 45 ± 4.8 |
| Compound X | 0.1 | 62 ± 5.1 |
| 1 | 85 ± 6.3 | |
| 10 | 95 ± 4.9 | |
| Donepezil | 1 | 50 ± 5.5 |
| 10 | 58 ± 6.1 | |
| Anti-Amyloid Ab | 1 | 75 ± 7.0 |
Table 2: Anti-Inflammatory Activity in LPS-Stimulated Microglia
| Treatment Group | Concentration (µM) | TNF-α Release (% of LPS) | IL-6 Release (% of LPS) | NO Production (% of LPS) |
| LPS only | - | 100 ± 8.1 | 100 ± 9.3 | 100 ± 7.5 |
| Compound X | 0.1 | 78 ± 6.9 | 82 ± 7.1 | 85 ± 6.8 |
| 1 | 45 ± 5.2 | 51 ± 6.0 | 55 ± 5.9 | |
| 10 | 25 ± 4.1 | 30 ± 4.5 | 32 ± 4.2 | |
| Donepezil | 1 | 95 ± 8.5 | 98 ± 9.0 | 96 ± 8.1 |
| 10 | 88 ± 7.9 | 92 ± 8.3 | 90 ± 7.7 |
Discussion and Future Directions
The hypothetical data presented herein suggests that this compound (Compound X) demonstrates superior neuroprotective and anti-inflammatory properties in vitro when compared to Donepezil. While the anti-amyloid antibody shows efficacy in the neuroprotection assay, Compound X's potent anti-inflammatory activity represents a significant differentiating factor. This dual mechanism of action could translate into a more comprehensive therapeutic benefit in the complex pathological landscape of Alzheimer's disease.
These promising in vitro results warrant further investigation in more complex models. Future studies should include:
-
In vivo efficacy studies: Utilizing transgenic mouse models of Alzheimer's disease (e.g., 5XFAD mice) to assess the impact of Compound X on cognitive function, amyloid plaque burden, and neuroinflammation.[10][11]
-
Pharmacokinetic and safety profiling: Determining the blood-brain barrier permeability, bioavailability, and toxicological profile of Compound X.
-
Target identification and validation: Elucidating the precise molecular targets of Compound X to further understand its mechanism of action.
References
- 1. news-medical.net [news-medical.net]
- 2. Current and Future Treatments in Alzheimer Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alzheimer's treatments: What's on the horizon? - Mayo Clinic [mayoclinic.org]
- 4. alz.org [alz.org]
- 5. criver.com [criver.com]
- 6. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 8. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [diposit.ub.edu]
- 10. invivobiosystems.com [invivobiosystems.com]
- 11. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one
Introduction:
As researchers and drug development professionals, our work with novel chemical entities like 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one is foundational to therapeutic innovation. This compound, and the broader imidazo[1,2-a]pyridine class, are recognized as privileged scaffolds in medicinal chemistry, forming the core of agents developed for anxiolytic, sedative, and antitubercular applications[1][2][3]. However, with the power of synthesis comes the profound responsibility of safe handling and disposal. Adherence to rigorous disposal protocols is not merely a regulatory formality; it is a cornerstone of a functional safety culture, protecting our teams, our institutions, and the environment.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. The procedures outlined are synthesized from an analysis of safety data for structurally related heterocyclic compounds and established hazardous waste management principles. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and in full compliance with safety standards.
Part 1: Hazard Assessment and Characterization
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a hazard assessment can be reliably inferred from analogous structures within the imidazo[1,2-a]pyridine family. Data from compounds like Imidazo[1,2-a]pyridin-2-ol and Imidazo[1,2-a]pyridin-6-ylmethanol indicate a consistent hazard profile for this class.[4][5]
Anticipated Hazards:
-
Acute Oral Toxicity: Harmful if swallowed[4].
-
Serious Eye Damage/Irritation: Causes serious eye irritation[4][5].
-
Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust or aerosols[4][5].
Based on this profile, this compound must be managed as hazardous chemical waste . It is imperative to avoid disposing of this compound or its containers in standard municipal trash or via sanitary sewer systems.
Part 2: Personnel Protection and Spill Management
Before handling the compound for disposal, ensuring adequate personal protective equipment (PPE) is non-negotiable. The causality is clear: we must establish a barrier between the researcher and the potential chemical hazards identified.
Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or Butyl rubber, inspected before use. | To prevent skin contact and absorption. Use proper removal technique to avoid contaminating skin[4]. |
| Eye Protection | ANSI Z87.1-compliant safety goggles. | To protect against splashes or fine dust that can cause serious eye irritation[5]. |
| Lab Coat | Standard laboratory coat, fully buttoned. | To protect skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved respirator. | Required if handling fine powders outside of a fume hood or if aerosol generation is possible[5]. |
Spill Response Protocol
Accidents happen; a self-validating safety protocol requires a clear plan for them.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.
-
Assess the Spill:
-
Minor Spill (Small quantity of solid): If you are trained and have the proper PPE and spill kit, proceed with cleanup. Gently sweep up the solid material, avoiding dust generation. Use absorbent pads for solutions. Place all contaminated materials into a sealed, labeled hazardous waste container[5].
-
Major Spill (Large quantity, or any spill you are not comfortable handling): Do not attempt to clean it up. Evacuate the lab, close the doors, and contact your institution's Environmental Health & Safety (EHS) office immediately.
-
-
Decontaminate: Thoroughly clean the spill area with soap and water after the bulk of the material has been removed[4].
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, contaminated gloves, etc.) must be disposed of as hazardous waste.
Part 3: Step-by-Step Disposal Protocol
The following workflow ensures that waste containing this compound is collected, stored, and disposed of in a manner that is safe, compliant, and logical.
Step 1: Waste Segregation and Collection
The first principle of waste management is segregation at the source. This prevents unintentional and dangerous reactions and simplifies the final disposal process.
-
Solid Waste: Collect pure compound, contaminated consumables (e.g., weigh boats, wipes), and used PPE in a dedicated, robust, sealable container. This container should be clearly designated for "this compound Solid Waste."
-
Liquid Waste: Collect solutions containing the compound in a separate, leak-proof, and shatter-resistant container (e.g., a coated glass or polyethylene bottle). Do not mix this waste stream with other solvent wastes unless explicitly permitted by your EHS office. The container should be designated for "this compound Liquid Waste."
Step 2: Container Labeling
Proper labeling is a critical control. It communicates the hazard to everyone in the laboratory and is required for regulatory compliance. Your institution's EHS office will provide specific label formats, but they must include:
-
The words "HAZARDOUS WASTE "
-
Full Chemical Name: "This compound "
-
An accurate list of all components, including solvents.
-
The specific hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date the first drop of waste enters the container).
Step 3: Temporary Storage (Satellite Accumulation)
Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Keep containers securely closed at all times, except when adding waste.
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
Store away from incompatible materials, such as strong oxidizing agents[5].
Step 4: Final Disposal
Final disposal is a regulated process that must be managed by professionals.
-
Contact EHS: Once your waste container is full, or if you will no longer be generating this waste stream, contact your institution's EHS office to schedule a pickup.
-
Do Not:
-
Pour this chemical down the drain.
-
Place containers in the regular trash.
-
Attempt to neutralize or treat the chemical waste yourself unless you are operating under a specific, EHS-approved protocol.
-
-
Probable Disposal Method: The most common and effective disposal method for this type of nitrogen-containing heterocyclic organic compound is high-temperature incineration at a licensed hazardous waste facility[6]. This process ensures the complete destruction of the compound, converting it to less harmful components like carbon dioxide, water, and nitrogen oxides.
Part 4: Workflow and Reference
Disposal Decision Workflow
The following diagram illustrates the logical flow for handling waste from generation to final disposal.
Caption: Waste Disposal Workflow for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound [myskinrecipes.com]
- 3. Structure-Activity Relationships of Antitubercular Nitroimidazoles. 3. Exploration of the Linker and Lipophilic Tail of ((S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl)-(4-trifluoromethoxybenzyl)amine (6-amino PA-824) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
A Senior Application Scientist's Guide to Handling 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one: A Framework for Safe Laboratory Operations
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one. While specific toxicological data for this compound is not widely published, a robust safety protocol can be established by examining the known hazards of structurally related imidazopyridine derivatives. This document is structured to provide not just a list of rules, but a logical framework for risk assessment and management, ensuring that every procedure is a self-validating system of safety.
Hazard Assessment: An Evidence-Based Approach
Given the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer its potential hazards from analogous compounds within the imidazo[1,2-a]pyridine class. Published data on similar molecules consistently indicate the following risks:
-
Skin Irritation: Direct contact may cause irritation.[1][2][3]
-
Serious Eye Irritation: The compound is likely to cause serious irritation, and potentially damage, upon contact with the eyes.[1][2][3]
-
Respiratory Tract Irritation: If the compound is a solid or powder, inhalation of dust can lead to respiratory irritation.[1][2][3][4][5]
-
Harmful if Swallowed: Oral ingestion may be harmful, a common characteristic of many heterocyclic compounds used in drug discovery.[2][6][7]
These potential hazards dictate a handling protocol that minimizes all routes of exposure: dermal, ocular, inhalation, and ingestion.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is the primary barrier between the researcher and potential chemical exposure. The following PPE is mandatory for all operations involving this compound.
Data Presentation: Recommended PPE for Laboratory Operations
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing (Solid) | Safety Goggles & Face Shield | Nitrile Gloves (Double-gloved recommended) | Fully-buttoned Lab Coat | N95 Respirator or work in a fume hood/ventilated enclosure |
| Solution Preparation | Safety Goggles & Face Shield | Nitrile Gloves | Fully-buttoned Lab Coat | Required if not performed in a fume hood |
| Reaction Setup/Monitoring | Safety Goggles | Nitrile Gloves | Fully-buttoned Lab Coat | Work within a certified chemical fume hood |
| Post-Reaction Workup | Safety Goggles & Face Shield | Nitrile Gloves | Fully-buttoned Lab Coat | Work within a certified chemical fume hood |
| Waste Disposal | Safety Goggles | Nitrile Gloves | Fully-buttoned Lab Coat | Not required if handling sealed containers |
Detailed PPE Specifications
-
Eye and Face Protection : Standard safety glasses are insufficient. Chemical splash goggles that conform to the ANSI Z87.1 standard are required at all times.[8][9] When handling the solid outside of a fume hood or during any operation with a splash hazard (e.g., solution transfers, workups), a face shield must be worn over the goggles.[9][10][11][12] This dual-layer protection is critical to prevent both direct splashes and contact from airborne particulates.
-
Skin and Body Protection : A flame-resistant lab coat, fully buttoned, is the minimum requirement.[9] Full-length pants and closed-toe shoes are mandatory to cover all exposed skin.[8][9] Disposable coveralls may be considered for large-scale operations to protect personal clothing from contamination.
-
Hand Protection : At a minimum, single-use nitrile gloves should be used.[8] Gloves must be inspected for tears or defects before use.[4] The principle of "as low as reasonably achievable" exposure suggests that double-gloving is a prudent measure, especially when handling the pure solid. Proper glove removal technique (without touching the outer surface) is essential to prevent skin contact.[4] Contaminated gloves must be disposed of immediately as hazardous waste.[4]
-
Respiratory Protection : Administrative and engineering controls, such as a certified chemical fume hood, are the first line of defense against inhalation exposure.[8] All weighing of the solid compound and preparation of solutions should be performed within a fume hood or a ventilated balance enclosure. If such controls are not feasible, a NIOSH-approved respirator with an N95 or higher particulate filter is required.[8][11]
Operational and Disposal Plans
A safe experiment begins before any chemical is handled and ends only after all waste is properly discarded.
Experimental Workflow: From Preparation to Disposal
The following diagram outlines the mandatory workflow for handling this compound. Adherence to this sequence establishes a routine that minimizes risk at every stage.
Caption: Standard Operating Procedure workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation :
-
Verify that the chemical fume hood has been certified within the last year.
-
Designate a specific area for the work and ensure it is clean and uncluttered.
-
Assemble all necessary glassware, reagents, and equipment.
-
Don all required PPE as specified in the table above.
-
-
Handling (Inside Fume Hood) :
-
Perform all manipulations of the solid compound, including weighing and transfers, within the fume hood to contain any dust.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers sealed when not in immediate use.
-
-
Cleanup and Decontamination :
-
Wipe down the work surface in the fume hood with an appropriate solvent to remove any residual contamination.
-
Carefully clean all glassware used.
-
Spill Management
In the event of a small spill:
-
Alert personnel in the immediate area.
-
If safe to do so, use an absorbent material (e.g., cloth or solvent adsorbent) to wipe up the spill.
-
Collect the contaminated material in a sealed, non-combustible container for disposal as hazardous waste.[4]
-
Thoroughly clean the surface to remove any remaining contamination.
Waste Disposal
-
Chemical Waste : All excess solid material and solutions containing this compound must be disposed of as hazardous chemical waste. Do not discharge into drains.[4] The material should be sent to a licensed chemical destruction facility.[4]
-
Contaminated Materials : All disposable items that have come into contact with the chemical, including gloves, weigh boats, and absorbent pads, must be collected in a designated, sealed hazardous waste container.[4][7]
By integrating this comprehensive safety framework into your daily laboratory operations, you build a culture of safety that protects not only you and your colleagues but also the integrity of your research.
References
- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. acrospharma.co.kr [acrospharma.co.kr]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. epa.gov [epa.gov]
- 11. hazmatschool.com [hazmatschool.com]
- 12. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
